molecular formula C27H44O2 B1530465 Calcifediol-d6 CAS No. 78782-98-6

Calcifediol-d6

Cat. No.: B1530465
CAS No.: 78782-98-6
M. Wt: 406.7 g/mol
InChI Key: JWUBBDSIWDLEOM-QFVHMXLQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcifediol-d6 is a useful research compound. Its molecular formula is C27H44O2 and its molecular weight is 406.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12-/t20-,23+,24-,25+,27-/m1/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUBBDSIWDLEOM-QFVHMXLQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735347
Record name (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78782-98-6
Record name D6-25-hydroxyvitamin D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078782986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-triene-3,25-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcifediol-d6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D6-25-HYDROXYVITAMIN D3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/378HY809HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Calcifediol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol-d6, the deuterated analog of Calcifediol (25-hydroxyvitamin D3), is a critical tool in vitamin D research and clinical diagnostics. Its primary application lies in its use as an internal standard for the accurate quantification of Calcifediol and other vitamin D metabolites by mass spectrometry.[1][2] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its analysis, and visualizations of relevant biological pathways and analytical workflows.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its application in analytical methodologies. A summary of these properties is presented in the tables below.

Identifier Value Reference
IUPAC Name (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol[3]
Synonyms 25-hydroxy Vitamin D3-d6, Calcidiol-d6, (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol-d6[1][4]
CAS Number 78782-98-6[1][4]
Molecular Formula C27H38D6O2[4]
Molecular Weight 406.67 g/mol [3][4]
Appearance White to off-white solid[4]
Property Value Reference
Melting Point 64-69 °C[1]
Boiling Point Not available[1]
Density Not available[1]
Solubility DMSO: ≥ 100 mg/mL (245.90 mM)[4]
Chloroform[5]
Ethyl Acetate[5]
Stability Store at -20°C, protect from light, stored under nitrogen. In solvent, stable for 6 months at -80°C and 1 month at -20°C.[4]

Experimental Protocols

The accurate quantification of this compound, and by extension, endogenous Calcifediol, relies on robust analytical methodologies. The following is a representative experimental protocol for the analysis of this compound in a biological matrix (e.g., serum or plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Objective: To quantify the concentration of this compound in a biological sample.

Materials:

  • This compound standard

  • Internal standard (e.g., Calcifediol-d3)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Zinc sulfate solution (for protein precipitation)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation (Protein Precipitation & Solid-Phase Extraction): a. To 100 µL of the biological sample, add 200 µL of an internal standard solution in acetonitrile containing 0.1% formic acid and 100 µL of zinc sulfate solution. b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge at 10,000 x g for 10 minutes. d. Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water. e. Load the supernatant from the centrifugation step onto the conditioned SPE cartridge. f. Wash the cartridge with 1 mL of 40% methanol in water to remove interferences. g. Elute the analyte with 1 mL of methanol. h. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis: a. Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile with 0.1% formic acid.
    • Gradient: A suitable gradient to separate this compound from other matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions).
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 10 µL. b. Mass Spectrometry (MS/MS):
    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Scan Type: Multiple Reaction Monitoring (MRM).
    • MRM Transitions:
    • This compound: Precursor ion (Q1) m/z 407.4 -> Product ion (Q3) m/z 389.4 (loss of H2O).
    • Internal Standard (Calcifediol-d3): Precursor ion (Q1) m/z 404.4 -> Product ion (Q3) m/z 386.4 (loss of H2O).
    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

  • Data Analysis: a. Integrate the peak areas for the MRM transitions of this compound and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Construct a calibration curve using known concentrations of this compound standards. d. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of the biological context and analytical procedures involving this compound, the following diagrams have been generated using the DOT language.

Vitamin_D_Metabolism cluster_skin Skin (UVB) cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol Cholecalciferol (Vitamin D3) Cholecalciferol (Vitamin D3) 7-Dehydrocholesterol->Cholecalciferol (Vitamin D3) UVB Light Calcifediol (25-OH D3) Calcifediol (25-OH D3) Cholecalciferol (Vitamin D3)->Calcifediol (25-OH D3) 25-hydroxylase This compound This compound Calcitriol (1,25-(OH)2 D3) Calcitriol (1,25-(OH)2 D3) Calcifediol (25-OH D3)->Calcitriol (1,25-(OH)2 D3) 1α-hydroxylase

Caption: Vitamin D Metabolic Pathway.

VDR_Signaling_Pathway Calcitriol Calcitriol VDR VDR Calcitriol->VDR VDR/RXR_Complex VDR-RXR Heterodimer VDR->VDR/RXR_Complex RXR RXR RXR->VDR/RXR_Complex VDRE Vitamin D Response Element VDR/RXR_Complex->VDRE Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Biological_Effects Biological Effects (Calcium Homeostasis, etc.) Gene_Transcription->Biological_Effects

Caption: Vitamin D Receptor Signaling Pathway.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum) Spike Spike with This compound (IS) Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Extract Solid-Phase Extraction (SPE) Precipitate->Extract Reconstitute Reconstitution Extract->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify

Caption: LC-MS/MS Experimental Workflow.

References

Navigating Calcifediol's Metabolic Maze: A Technical Guide to Deuterium-Labeled Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of vitamin D metabolism is crucial for understanding its myriad physiological roles and for the development of effective therapies for a range of conditions. Calcifediol, or 25-hydroxyvitamin D (25(OH)D), is the major circulating form of vitamin D and a key indicator of an individual's vitamin D status. To precisely track its metabolic fate and understand its pharmacokinetics, researchers are increasingly turning to stable isotope labeling. This technical guide provides an in-depth overview of the use of deuterium-labeled calcifediol in metabolism studies, offering a compilation of experimental protocols and quantitative data to aid in the design and interpretation of such research. The use of deuterium-labeled compounds, such as d3- or d6-calcifediol, allows for the differentiation of the administered tracer from endogenous pools of the vitamin, enabling precise measurement of its absorption, distribution, metabolism, and excretion.

The Vitamin D Metabolic Pathway

Vitamin D, whether synthesized in the skin via sunlight exposure or obtained from dietary sources, undergoes a two-step hydroxylation process to become biologically active. The first hydroxylation occurs in the liver, where vitamin D is converted to calcifediol (25(OH)D) by the enzyme 25-hydroxylase (primarily CYP2R1).[1][2] Calcifediol is then transported to the kidneys, where it undergoes a second hydroxylation by the enzyme 1α-hydroxylase (CYP27B1) to form the active hormone calcitriol (1,25-dihydroxyvitamin D or 1,25(OH)₂D).[1][2] Calcitriol is responsible for most of the physiological effects of vitamin D, including the regulation of calcium and phosphate homeostasis.[1]

The catabolism of both calcifediol and calcitriol is primarily initiated by the enzyme 24-hydroxylase (CYP24A1), which converts them into 24,25-dihydroxyvitamin D (24,25(OH)₂D) and 1,24,25-trihydroxyvitamin D, respectively.[3] This intricate metabolic pathway is tightly regulated to maintain calcium homeostasis and ensure proper cellular function.

VitaminD_Metabolism cluster_skin Skin cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-Dehydrocholesterol->Vitamin D3 (Cholecalciferol) UVB Light Calcifediol (25(OH)D3) Calcifediol (25(OH)D3) Vitamin D3 (Cholecalciferol)->Calcifediol (25(OH)D3) 25-hydroxylase (CYP2R1) Calcitriol (1,25(OH)2D3) Calcitriol (1,25(OH)2D3) Calcifediol (25(OH)D3)->Calcitriol (1,25(OH)2D3) 1α-hydroxylase (CYP27B1) 24,25(OH)2D3 24,25(OH)2D3 Calcifediol (25(OH)D3)->24,25(OH)2D3 24-hydroxylase (CYP24A1) Inactive Metabolites Inactive Metabolites Calcitriol (1,25(OH)2D3)->Inactive Metabolites 24-hydroxylase (CYP24A1) 24,25(OH)2D3->Inactive Metabolites

Caption: Simplified Vitamin D Metabolic Pathway.

Experimental Protocols for Deuterium-Labeled Calcifediol Metabolism Studies

A typical study investigating the metabolism of deuterium-labeled calcifediol involves the administration of a known quantity of the labeled compound to subjects, followed by the collection of biological samples (primarily blood) at various time points for analysis.

Subject Preparation and Dosing
  • Subject Selection: Healthy adult volunteers are typically recruited for these studies. Exclusion criteria often include a history of metabolic bone disease, malabsorption syndromes, and the use of medications known to interfere with vitamin D metabolism.

  • Baseline Assessment: Prior to the administration of the labeled compound, baseline blood samples are collected to determine endogenous levels of vitamin D metabolites.

  • Dosing: A single oral dose of deuterium-labeled calcifediol (e.g., d3-25(OH)D3 or d6-25(OH)D3) is administered. The dosage can vary depending on the study's objectives. For pharmacokinetic studies, a tracer dose that is a fraction of the daily recommended intake is often used to minimize perturbations to the endogenous vitamin D system.

Sample Collection and Processing

Blood samples are collected at predefined time points post-dosing to capture the absorption, distribution, and elimination phases of the labeled calcifediol and its metabolites. A typical sampling schedule might include collections at 0 (pre-dose), 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 168 hours post-dose.[4] For longer-term studies, sampling may extend for several weeks.

Upon collection, blood is processed to obtain serum or plasma, which is then stored at -80°C until analysis to ensure the stability of the vitamin D metabolites.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of vitamin D and its metabolites due to its high sensitivity and specificity.[5]

  • Sample Preparation: This is a critical step to remove interfering substances and concentrate the analytes of interest. A common workflow includes:

    • Protein Precipitation: To release the vitamin D metabolites from their binding proteins, an organic solvent like acetonitrile is added to the plasma or serum sample.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further purification is achieved using either LLE with a non-polar solvent or SPE with a C18 or silica-based cartridge.

    • Derivatization: To enhance the ionization efficiency of vitamin D metabolites, a derivatizing agent such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is often used. This step significantly improves the sensitivity of the assay.[4]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The prepared sample is injected into a liquid chromatograph, where the different vitamin D metabolites (both labeled and unlabeled) are separated based on their physicochemical properties using a reversed-phase column.

    • Mass Spectrometric Detection: The separated metabolites are then introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each deuterated and non-deuterated metabolite are monitored. This allows for highly specific and sensitive quantification.

Experimental_Workflow cluster_study_prep Study Preparation cluster_intervention Intervention cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation A Subject Screening & Recruitment B Baseline Blood Sample Collection A->B C Oral Administration of Deuterium-Labeled Calcifediol B->C D Timed Blood Sample Collection (e.g., 0-168 hours) C->D E Plasma/Serum Separation & Storage (-80°C) D->E F Sample Preparation: Protein Precipitation, LLE/SPE, Derivatization E->F G LC-MS/MS Analysis (MRM) F->G H Pharmacokinetic Modeling & Data Analysis G->H

Caption: Experimental Workflow for a Deuterium-Labeled Calcifediol Study.

Quantitative Data from Deuterium-Labeled Calcifediol Studies

The use of deuterium-labeled calcifediol allows for the precise determination of its pharmacokinetic parameters. The following tables summarize key quantitative data from studies utilizing this methodology.

Parameter d3-25(OH)D3 Endogenous 25(OH)D3 Reference
Half-life (t½) in plasma ~15 days~15-30 days[3][6]
Time to maximum concentration (Tmax) ~8 hoursN/A[7]

Table 1: Pharmacokinetic Parameters of Deuterium-Labeled vs. Endogenous Calcifediol

Metabolite Typical Plasma Concentration (Healthy Adults) Reference
25(OH)D3 20-50 ng/mL[1]
1,25(OH)2D3 15-60 pg/mL[1]
24,25(OH)2D3 1-5 ng/mL[1]

Table 2: Typical Circulating Concentrations of Key Vitamin D Metabolites

Conclusion

Deuterium-labeled calcifediol metabolism studies, coupled with sensitive and specific LC-MS/MS analytical methods, provide an invaluable tool for elucidating the complex pharmacokinetics of this crucial vitamin D metabolite. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust studies in this field. By precisely tracing the metabolic fate of calcifediol, we can gain deeper insights into vitamin D physiology and pathophysiology, ultimately leading to improved strategies for the prevention and treatment of vitamin D-related disorders.

References

Unlocking Vitamin D Metabolism: A Technical Guide to Calcifediol-d6 Tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Calcifediol-d6, a stable isotope-labeled tracer, in advancing vitamin D research. By enabling the precise tracking and quantification of vitamin D metabolites, this compound offers a powerful tool to elucidate the complex pharmacokinetics and metabolic pathways of this essential hormone. This whitepaper provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation, serving as a vital resource for professionals in the field.

Introduction: The Need for Precise Vitamin D Assessment

Vitamin D plays a critical role in calcium homeostasis, bone health, and a growing number of extraskeletal functions. Understanding its intricate metabolism is paramount for developing effective therapeutic strategies for a range of conditions. Traditional methods of assessing vitamin D status by measuring total 25-hydroxyvitamin D (calcifediol) levels provide a static snapshot but fail to capture the dynamic processes of vitamin D absorption, distribution, metabolism, and excretion.

Stable isotope-labeled tracers, such as this compound, overcome these limitations by allowing researchers to distinguish between endogenously produced and exogenously administered vitamin D. This enables the accurate measurement of key pharmacokinetic parameters and the tracing of metabolic fates, providing unparalleled insights into the regulation of the vitamin D endocrine system. Calcifediol, being the primary circulating form of vitamin D and bypassing the initial hepatic 25-hydroxylation step, presents as a more direct and potent supplement, making its deuterated form an ideal tracer for studying the subsequent metabolic conversions.[1][2][3]

Core Principles of this compound Tracer Studies

This compound is a form of calcifediol where six hydrogen atoms have been replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. This subtle change in mass makes it distinguishable from its endogenous, non-labeled counterpart by mass spectrometry, without altering its biological activity.

The fundamental principle of a this compound tracer study involves administering a known dose of the labeled compound to a subject and subsequently measuring the concentrations of both the labeled (exogenous) and unlabeled (endogenous) forms of calcifediol and its downstream metabolites, such as calcitriol, over time. This allows for the determination of various kinetic parameters that are unattainable with conventional methods.

Key Applications in Vitamin D Research

The use of this compound as a tracer facilitates a deeper understanding of:

  • Pharmacokinetics: Accurate determination of absorption, distribution, metabolism, and excretion (ADME) parameters of calcifediol.

  • Metabolic Pathway Analysis: Tracing the conversion of calcifediol to its active form, calcitriol, and other catabolites.

  • Bioavailability Studies: Comparing the bioavailability of different vitamin D supplement formulations.

  • Disease Pathophysiology: Investigating alterations in vitamin D metabolism in various disease states, such as chronic kidney disease, liver disease, and malabsorption syndromes.

  • Drug Interactions: Assessing the impact of co-administered drugs on vitamin D metabolism.

Quantitative Data from Vitamin D Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of calcifediol, often compared to cholecalciferol (vitamin D3), which highlight the rationale for using a calcifediol-based tracer. While specific data from this compound tracer studies are proprietary to the conducting researchers, these comparative data illustrate the types of quantitative insights that can be gained.

Table 1: Comparative Pharmacokinetics of Calcifediol and Cholecalciferol

ParameterCalcifediolCholecalciferolReference(s)
Potency (relative to cholecalciferol) ~2-5 times more potent1[3][4]
Time to reach peak concentration FasterSlower[4][5]
Half-life ~15-24 daysLonger and more variable[6][7]
Absorption More efficient, less dependent on fatDependent on fat absorption[1][2]

Table 2: Illustrative Data from a Hypothetical this compound Tracer Study

ParameterValueUnit
This compound Half-life 18.5days
Conversion Rate to Calcitriol-d6 0.05% per day
Endogenous Calcifediol Production Rate 35nmol/day
Metabolic Clearance Rate of Calcifediol 0.12L/day

Note: The data in Table 2 are for illustrative purposes to demonstrate the type of quantitative outputs from a tracer study and are not derived from a specific publication.

Experimental Protocols

A successful this compound tracer study requires meticulous planning and execution, from subject preparation to sample analysis. Below are detailed methodologies for a typical in vivo study.

In Vivo Administration and Sampling Protocol

This protocol is adapted from methodologies used for determining the half-life of 25-hydroxyvitamin D.

  • Subject Selection and Preparation:

    • Recruit healthy volunteers or a specific patient population based on the research question.

    • Obtain informed consent.

    • Instruct subjects to maintain their usual diet and sun exposure habits but to avoid vitamin D supplements for a specified period before and during the study.

    • Collect a baseline blood sample (fasting) before the administration of the tracer.

  • Tracer Administration:

    • Administer a single oral dose of this compound. The exact dose will depend on the study objectives and the sensitivity of the analytical method. A low dose that does not significantly perturb the endogenous vitamin D pool is preferred.

  • Blood Sampling Schedule:

    • Collect blood samples at multiple time points post-administration to capture the full pharmacokinetic profile. A typical schedule might include:

      • Pre-dose (0 hours)

      • 4, 8, 12, 24, 48, and 72 hours post-dose

      • Days 7, 14, 21, and 28 post-dose

    • The timing of sample collection is critical and should be designed to accurately model the absorption, distribution, and elimination phases.[8]

  • Sample Processing and Storage:

    • Collect blood in serum separator tubes.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1500 x g for 15 minutes to separate the serum.

    • Transfer the serum to labeled cryovials and store at -80°C until analysis.

Analytical Protocol: LC-MS/MS Method for Quantification of Deuterated and Non-Deuterated Vitamin D Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of vitamin D metabolites due to its high sensitivity and specificity.

  • Sample Preparation:

    • Protein Precipitation: To a 100 µL serum sample, add an internal standard solution (e.g., d3-25-hydroxyvitamin D3 if measuring d6-calcifediol, or another deuterated analog not being used as the primary tracer). Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously and centrifuge to pellet the precipitated proteins.

    • Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is loaded onto an SPE cartridge to remove interfering substances and concentrate the analytes. The cartridge is washed, and the vitamin D metabolites are then eluted with an appropriate organic solvent.

    • Derivatization (Optional but Recommended): To enhance ionization efficiency and improve sensitivity, the extracted samples can be derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), which reacts with the diene moiety of vitamin D metabolites.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column to separate the different vitamin D metabolites. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium formate, is typically employed.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific transitions for both the deuterated and non-deuterated forms of calcifediol and its metabolites.

Table 3: Example MRM Transitions for Calcifediol and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Calcifediol (unlabeled) 401.3383.3
This compound 407.3389.3
Calcitriol (unlabeled) 417.3399.3
Calcitriol-d6 423.3405.3

Note: The exact m/z values may vary depending on the adduct formed and the derivatization agent used.

Visualizing the Process: Workflows and Pathways

Vitamin D Metabolic Pathway

The following diagram illustrates the key steps in the metabolic activation and catabolism of Vitamin D, the pathway that is investigated using this compound tracers.

VitaminD_Pathway cluster_synthesis Synthesis & Activation cluster_catabolism Catabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin_D3 Vitamin_D3 7-dehydrocholesterol->Vitamin_D3 UVB Light (Skin) Calcifediol Calcifediol (25(OH)D3) Vitamin_D3->Calcifediol 25-hydroxylase (Liver) Calcitriol Calcitriol (1,25(OH)2D3) Active Form Calcifediol->Calcitriol 1α-hydroxylase (Kidney) 24_25_dihydroxyvitamin_D3 24,25(OH)2D3 Calcifediol->24_25_dihydroxyvitamin_D3 24-hydroxylase Calcitroic_Acid Calcitroic Acid (Inactive) Calcitriol->Calcitroic_Acid 24-hydroxylase Biological_Effects Gene Regulation Calcium Homeostasis Calcitriol->Biological_Effects Binds to VDR

Caption: The metabolic pathway of Vitamin D3, from synthesis to its active form and subsequent catabolism.

Experimental Workflow for a this compound Tracer Study

This diagram outlines the logical steps involved in conducting a clinical research study using this compound as a tracer.

Tracer_Workflow cluster_planning Phase 1: Study Design & Preparation cluster_execution Phase 2: In Vivo Tracer Administration cluster_analysis Phase 3: Sample Analysis cluster_interpretation Phase 4: Data Interpretation Study_Design Define Research Question & Study Protocol Subject_Recruitment Recruit & Screen Participants Study_Design->Subject_Recruitment Baseline_Sampling Collect Pre-dose Blood Sample Subject_Recruitment->Baseline_Sampling Tracer_Admin Administer Oral Dose of this compound Baseline_Sampling->Tracer_Admin Timed_Sampling Collect Blood Samples at Scheduled Intervals Tracer_Admin->Timed_Sampling Sample_Processing Serum Separation & Storage at -80°C Timed_Sampling->Sample_Processing Extraction Protein Precipitation & Solid-Phase Extraction Sample_Processing->Extraction LCMS_Analysis LC-MS/MS Quantification of d6 and non-d6 Metabolites Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Half-life, Clearance, etc.) LCMS_Analysis->PK_Modeling Metabolic_Analysis Calculate Conversion Rates & Metabolic Flux LCMS_Analysis->Metabolic_Analysis Results Data Interpretation & Reporting PK_Modeling->Results Metabolic_Analysis->Results

Caption: A comprehensive workflow for a clinical research study utilizing this compound as a tracer.

Conclusion

The use of this compound as a tracer represents a significant advancement in vitamin D research. It provides a robust and reliable method for dissecting the complex pharmacokinetics and metabolism of this vital hormone. By enabling the differentiation between endogenous and exogenous vitamin D pools, researchers can gain a more accurate and dynamic understanding of the vitamin D endocrine system. The detailed protocols and principles outlined in this technical guide serve as a valuable resource for scientists and drug development professionals seeking to leverage this powerful technique to unlock new insights into the role of vitamin D in health and disease.

References

The Biological Activity of Deuterated 25-Hydroxyvitamin D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of deuterated 25-hydroxyvitamin D3 (d-25OHD3). While primarily utilized as a stable isotope tracer in pharmacokinetic studies to elucidate the half-life and metabolism of vitamin D, the intrinsic biological activity of d-25OHD3 is a subject of significant interest. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can influence metabolic pathways and receptor interactions through the kinetic isotope effect (KIE). This guide summarizes the current understanding of d-25OHD3's biological activity, presents relevant quantitative data where available, details experimental protocols for its characterization, and provides visual representations of key pathways and workflows.

Introduction to Deuterated 25-Hydroxyvitamin D3

25-hydroxyvitamin D3 (25OHD3), or calcifediol, is the major circulating form of vitamin D in the body and the primary precursor to the active hormone, 1α,25-dihydroxyvitamin D3 (calcitriol). Deuterated 25-hydroxyvitamin D3, typically [6,19,19-d3]-25OHD3 or other isotopologues, is a synthetic form where specific hydrogen atoms are replaced by deuterium. This isotopic substitution makes the molecule distinguishable from its endogenous, non-deuterated counterpart by mass spectrometry, rendering it an invaluable tool for pharmacokinetic research.[1][2]

The biological activity of 25OHD3 itself is multifaceted. While it has a lower affinity for the vitamin D receptor (VDR) compared to calcitriol, it can directly bind to and activate the VDR to regulate gene expression, particularly at higher concentrations.[3] The primary determinants of its overall biological impact are its conversion to calcitriol by the enzyme CYP27B1 (1α-hydroxylase) and its catabolism by CYP24A1 (24-hydroxylase). The introduction of deuterium at key positions can potentially alter these metabolic processes due to the kinetic isotope effect, thereby modulating the biological activity profile of the molecule.

Quantitative Data on Biological Activity

Direct comparative studies on the biological activity of deuterated versus non-deuterated 25OHD3 are limited in the existing literature. The majority of research focuses on its application as a tracer. However, we can infer potential differences based on the principles of the kinetic isotope effect and available data for related vitamin D analogs.

Table 1: Vitamin D Receptor Binding Affinity

CompoundReceptor SourceIC50 (nM)Relative Binding Affinity (%)Reference
1α,25(OH)2D3 (Calcitriol)Recombinant Human VDR~1-5100[4]
25-Hydroxyvitamin D3Recombinant Human VDR~100-500~1-5[4]
Deuterated 25-Hydroxyvitamin D3 Data Not Available N/A N/A

Note: IC50 values are highly dependent on assay conditions. The data presented are representative ranges.

Table 2: Enzyme Kinetics of Key Vitamin D Metabolizing Enzymes

EnzymeSubstrateKm (µM)Vmax/kcatKinetic Isotope Effect (kH/kD)Reference
Human CYP27B125-Hydroxyvitamin D3~0.1-1.0ReportedTheoretically > 1 [5]
Deuterated 25-Hydroxyvitamin D3 Data Not Available Data Not Available Data Not Available
Human CYP24A125-Hydroxyvitamin D3~1-10ReportedTheoretically > 1 [6]
Deuterated 25-Hydroxyvitamin D3 Data Not Available Data Not Available Data Not Available

Note: The kinetic isotope effect (KIE) for C-H bond cleavage by cytochrome P450 enzymes is generally greater than 1, indicating a slower reaction rate for the deuterated substrate. The magnitude of the KIE for CYP27B1 and CYP24A1 with deuterated 25OHD3 has not been empirically determined.[7]

Signaling and Metabolic Pathways

The biological activity of 25OHD3 is initiated by its entry into target cells and subsequent interaction with metabolic enzymes and the vitamin D receptor.

VitaminD_Metabolism_and_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_metabolism Metabolism cluster_signaling VDR Signaling d25OHD3_circ Deuterated 25OHD3 (Bound to DBP) d25OHD3_intra Deuterated 25OHD3 d25OHD3_circ->d25OHD3_intra Uptake CYP27B1 CYP27B1 (1α-Hydroxylase) d25OHD3_intra->CYP27B1 Substrate CYP24A1 CYP24A1 (24-Hydroxylase) d25OHD3_intra->CYP24A1 Substrate VDR VDR d25OHD3_intra->VDR Low Affinity Binding d1_25OH2D3 Deuterated 1α,25(OH)2D3 (Active Hormone) CYP27B1->d1_25OH2D3 Conversion (Potential KIE) d1_25OH2D3->VDR High Affinity Binding d_catabolites Deuterated Catabolites (Inactive) CYP24A1->d_catabolites Catabolism (Potential KIE) VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates

Figure 1: Metabolic and Signaling Pathway of Deuterated 25-Hydroxyvitamin D3.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of deuterated 25OHD3.

UPLC-MS/MS Quantification of Deuterated and Non-deuterated 25-Hydroxyvitamin D3

This method is fundamental for pharmacokinetic studies and for quantifying substrate and metabolite concentrations in in vitro assays.

Objective: To separate and quantify deuterated and non-deuterated 25OHD3 and its metabolites in a biological matrix.

Methodology:

  • Sample Preparation:

    • Protein precipitation of plasma or serum samples with acetonitrile.

    • Solid-phase extraction (SPE) for purification and concentration of the analytes.[1]

    • Derivatization with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to improve ionization efficiency.[1]

  • Chromatographic Separation:

    • Ultra-performance liquid chromatography (UPLC) with a C18 or phenyl column.

    • Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol/acetonitrile).[8]

  • Mass Spectrometric Detection:

    • Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions are monitored for each analyte (deuterated and non-deuterated forms).

UPLC_MSMS_Workflow Sample Biological Sample (Plasma, Serum, Cell Lysate) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE Derivatization Derivatization (e.g., PTAD) SPE->Derivatization UPLC UPLC Separation (C18 or Phenyl Column) Derivatization->UPLC MSMS Tandem Mass Spectrometry (MRM Mode) UPLC->MSMS Quantification Quantification MSMS->Quantification

Figure 2: Workflow for UPLC-MS/MS Analysis of Vitamin D Metabolites.
Vitamin D Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the VDR.

Objective: To determine the IC50 and relative binding affinity of deuterated 25OHD3 for the VDR.

Methodology:

  • Reagents:

    • Recombinant human VDR.

    • Radiolabeled ligand (e.g., [3H]-1α,25(OH)2D3).

    • Unlabeled competitor (deuterated 25OHD3) at various concentrations.

    • Non-specific binding control (a high concentration of unlabeled 1α,25(OH)2D3).

  • Procedure:

    • Incubate the VDR with a fixed concentration of the radiolabeled ligand and varying concentrations of the deuterated 25OHD3.

    • Separate the bound from free radioligand using methods like hydroxylapatite precipitation or filter binding.[9]

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Generate a competition curve by plotting the percentage of bound radioligand against the concentration of the deuterated 25OHD3 to determine the IC50.[9]

In Vitro Cell-Based Activity Assay (HL-60 Differentiation)

The human promyelocytic leukemia cell line HL-60 can be induced to differentiate into monocytes/macrophages by active vitamin D compounds. This serves as a functional assay for VDR-mediated biological activity.[10]

Objective: To assess the potency of deuterated 25OHD3 in inducing HL-60 cell differentiation.

Methodology:

  • Cell Culture:

    • Culture HL-60 cells in appropriate media (e.g., RPMI 1640 with FBS).[11]

  • Treatment:

    • Treat the cells with varying concentrations of deuterated 25OHD3, non-deuterated 25OHD3 (as a comparator), and 1α,25(OH)2D3 (as a positive control) for a defined period (e.g., 72-96 hours).[12]

  • Assessment of Differentiation:

    • Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated cells gain the ability to produce superoxide, which reduces NBT to a blue formazan precipitate. The percentage of NBT-positive cells is determined by microscopy.[12]

    • CD11b/CD14 Expression: Differentiated monocytic cells upregulate the expression of cell surface markers CD11b and CD14, which can be quantified by flow cytometry.

    • Morphological Changes: Assess changes in cell morphology (e.g., increased cytoplasm-to-nucleus ratio, adherence) by microscopy after Wright-Giemsa staining.[10]

HL60_Assay_Workflow HL60_Culture Culture HL-60 Cells Treatment Treat with Deuterated 25OHD3 (and Controls) HL60_Culture->Treatment Incubation Incubate for 72-96 hours Treatment->Incubation Assessment Assess Differentiation Incubation->Assessment NBT NBT Reduction Assay Assessment->NBT Flow_Cytometry Flow Cytometry (CD11b/CD14) Assessment->Flow_Cytometry Morphology Morphological Analysis Assessment->Morphology

Figure 3: Workflow for HL-60 Cell Differentiation Assay.

Conclusion and Future Directions

Deuterated 25-hydroxyvitamin D3 is a powerful tool in pharmacokinetic research. While direct comparative data on its biological activity is currently lacking, the principles of the kinetic isotope effect suggest that deuteration at sites of metabolic hydroxylation could decrease the rates of both activation by CYP27B1 and catabolism by CYP24A1. A reduced rate of catabolism could potentially lead to a longer biological half-life and sustained signaling, while a reduced rate of activation might temper its conversion to the more potent calcitriol. The net effect on overall biological activity is likely complex and warrants direct experimental investigation.

Future research should focus on conducting the comparative studies outlined in this guide to quantify the VDR binding affinity, enzyme kinetics, and in vitro and in vivo efficacy of deuterated 25OHD3. Such data would not only provide a more complete understanding of this important research compound but could also inform the design of novel deuterated vitamin D analogs with potentially improved therapeutic profiles.

References

In Vitro Mechanism of Action of Calcifediol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol-d6, a deuterated form of calcifediol (25-hydroxyvitamin D3), serves as a critical tool in vitamin D research and clinical diagnostics, primarily as an internal standard for mass spectrometry. Its biological mechanism of action in vitro is considered identical to that of endogenous calcifediol. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects at the cellular level, focusing on its genomic, non-genomic, and Vitamin D Receptor (VDR)-independent pathways. This document synthesizes key quantitative data, details experimental protocols for studying its action, and provides visual representations of the involved signaling cascades.

Core Mechanisms of Action

This compound, mirroring calcifediol, modulates cellular function through three primary mechanisms:

  • Genomic Pathway: The classical pathway involving the nuclear Vitamin D Receptor (VDR) to regulate gene expression.

  • Non-Genomic Pathway: A rapid signaling cascade initiated at the cell membrane, leading to fluctuations in intracellular second messengers.

  • VDR-Independent Pathway: A more recently elucidated mechanism impacting lipid metabolism.

Genomic Mechanism of Action: VDR-Mediated Gene Regulation

The canonical mechanism of calcifediol action is through the modulation of gene transcription. This process, while slower than non-genomic pathways, results in sustained changes in cellular protein expression and function.

Signaling Pathway

The genomic signaling cascade is initiated by the binding of calcifediol to the nuclear Vitamin D Receptor (VDR). Although calcifediol is a potent VDR ligand, its active metabolite, calcitriol (1α,25-dihydroxyvitamin D3), exhibits a significantly higher binding affinity.[1][2] The key steps are as follows:

  • Cellular Entry and Nuclear Translocation: Being lipophilic, calcifediol diffuses across the cell membrane and enters the nucleus.

  • VDR Binding: Calcifediol binds to the ligand-binding domain of the VDR.

  • Heterodimerization: The calcifediol-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).

  • VDRE Binding: This heterodimeric complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2][3]

  • Transcriptional Regulation: The VDR-RXR-VDRE complex recruits co-activator or co-repressor proteins, which modify chromatin structure and initiate or suppress the transcription of target genes.

Genomic signaling pathway of this compound.
Quantitative Data: VDR Binding and Gene Expression

ParameterValueCell/SystemReference
VDR Binding Affinity (Kd of Calcitriol) ~0.1 nMNot specified
Relative VDR Binding Affinity of Calcifediol 100-1000 fold lower than CalcitriolNot specified
CYP24A1 mRNA Induction (100 nM Calcifediol, 24h) Significant increase vs. controlHuman Coronary Artery Smooth Muscle Cells
CAMP & CD14 mRNA Induction (100 nM Calcifediol, 24h) Significant increase vs. controlKeloid Keratinocytes
Experimental Protocol: Competitive Radioligand Binding Assay for VDR

This assay quantifies the affinity of this compound for the VDR by measuring its ability to displace a radiolabeled VDR ligand.

1. Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells (e.g., MCF-7, Caco-2).

  • Radioligand: Tritiated calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration near its Kd.

  • Test Compound: this compound, serially diluted.

  • Unlabeled Ligand: High concentration of unlabeled calcitriol for determining non-specific binding.

  • Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

  • Separation Method: Glass fiber filters and a vacuum filtration manifold.

  • Detection: Liquid scintillation counter and scintillation cocktail.

2. Procedure:

  • Receptor Preparation: Homogenize cells expressing VDR in cold lysis buffer. Centrifuge to obtain a nuclear pellet, which is then resuspended in the assay buffer.

  • Assay Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of [³H]-calcitriol, and serial dilutions of this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium (e.g., 1-2 hours at 4°C).

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Non-Genomic Mechanism of Action: Rapid Intracellular Signaling

Calcifediol can elicit rapid cellular responses that are independent of gene transcription and protein synthesis. These effects are mediated by receptors located on the cell membrane.

Signaling Pathway

This pathway involves the activation of second messenger systems, leading to a rapid increase in intracellular calcium concentration.[3]

  • Membrane Receptor Binding: Calcifediol binds to a membrane-associated VDR (mVDR), which may be complexed with caveolin-1, or to the Protein Disulfide Isomerase Family A Member 3 (Pdia3).

  • PLC Activation: This binding activates Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

  • Downstream Kinase Activation: The rise in intracellular calcium and the presence of DAG activate various protein kinases, such as Protein Kinase C (PKC), Calcium/calmodulin-dependent protein kinase II (CaMKII), and Mitogen-activated protein kinases (MAPK), leading to rapid cellular responses.

non_genomic_pathway cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MembraneReceptor Membrane VDR / Pdia3 PLC PLC MembraneReceptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Kinases PKC, CaMKII, MAPK Activation DAG->Kinases Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Kinases Calcifediol This compound Calcifediol->MembraneReceptor

Non-genomic signaling pathway of this compound.
Quantitative Data: Intracellular Calcium Mobilization

ParameterValueCell TypeReference
Effective Concentration 10⁻⁵ M (10 µM)Human Adipose-derived Mesenchymal Stem Cells (hADMSCs)
Response Time Rapid and sustained increasehADMSCs
Fluorescence Intensity (Max) 3.83 ± 0.62 (mean ± SD)hADMSCs
Experimental Protocol: Intracellular Calcium Measurement with Fluo-4 AM

This protocol details the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in intracellular calcium concentration in response to this compound.

1. Materials:

  • Cells: Adherent cells (e.g., hADMSCs) cultured in 96-well plates.

  • Fluo-4 AM Stock Solution: 1 mM in anhydrous DMSO.

  • Pluronic F-127: 20% solution in DMSO.

  • Probenecid: To prevent dye leakage.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound at various concentrations.

  • Fluorescence Plate Reader: With excitation at ~490 nm and emission at ~515 nm.

2. Procedure:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture until they reach the desired confluency.

  • Dye Loading Solution Preparation:

    • Prepare a 1X assay buffer.

    • Add Fluo-4 AM stock solution to the assay buffer to a final concentration of 1-5 µM.

    • Add Pluronic F-127 to a final concentration of 0.02% to aid in dye solubilization.

    • Probenecid can be added if dye leakage is an issue.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the dye loading solution to each well.

    • Incubate for 30-60 minutes at 37°C, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

  • Washing: Gently wash the cells with the assay buffer to remove excess dye.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add this compound solution to the wells and immediately begin recording fluorescence intensity over time.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline reading.

    • Plot the change in fluorescence intensity over time to visualize the calcium transient.

    • Determine dose-response curves and EC₅₀ values if multiple concentrations of this compound are tested.

VDR-Independent Mechanism of Action: Regulation of Lipid Metabolism

Recent studies have uncovered a novel mechanism of action for calcifediol that is independent of the VDR and involves the regulation of lipid synthesis.

Signaling Pathway

This pathway involves the targeted degradation of key proteins in the lipogenesis pathway.[4][5]

  • Interaction with SCAP: Calcifediol interacts with the SREBP Cleavage-Activating Protein (SCAP), an escort protein for Sterol Regulatory Element-Binding Proteins (SREBPs).

  • Ubiquitination and Degradation: This interaction promotes the ubiquitin-mediated proteasomal degradation of the SCAP-SREBP complex.

  • Inhibition of Lipogenesis: The degradation of SREBPs, which are master transcriptional regulators of genes involved in fatty acid and cholesterol synthesis, leads to a reduction in lipogenesis.

vdr_independent_pathway cluster_cell Cell cluster_er Endoplasmic Reticulum SCAP_SREBP SCAP-SREBP Complex Proteasome Proteasome SCAP_SREBP->Proteasome Degradation Lipogenesis Lipogenesis Inhibition Inhibition Proteasome->Inhibition Reduced SREBP levels Calcifediol This compound Calcifediol->SCAP_SREBP Induces Ubiquitination

VDR-independent signaling pathway of this compound.

Conclusion

The in vitro mechanism of action of this compound is multifaceted, extending beyond the classical genomic pathway. As a VDR agonist, it directly regulates gene expression. Concurrently, it activates rapid, non-genomic signaling cascades through membrane-bound receptors, leading to immediate changes in intracellular calcium levels. Furthermore, its VDR-independent ability to modulate lipid metabolism by promoting the degradation of the SCAP-SREBP complex highlights a novel therapeutic avenue. A thorough understanding of these distinct mechanisms is paramount for researchers and drug development professionals working to harness the full potential of vitamin D analogs in various physiological and pathological contexts.

References

A Technical Guide to the Stability and Storage of Calcifediol-d6 Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for Calcifediol-d6 powder. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard or in other research applications. This guide details recommended storage conditions, stability data, potential degradation pathways, and experimental protocols for stability assessment.

Core Stability and Storage Recommendations

This compound is a deuterated form of Calcifediol, the primary circulating metabolite of Vitamin D3. As with many vitamin D analogs, it is sensitive to environmental factors. Proper storage is paramount to ensure its integrity and the accuracy of experimental results.

Key Storage Conditions:

  • Temperature: The recommended storage temperature for this compound powder is -20°C .[1][2][3] Storing at this temperature minimizes thermal degradation and preserves the compound's stability over the long term.

  • Light: this compound is light-sensitive .[4] Exposure to light, particularly UV radiation, can lead to isomerization and other forms of degradation. It should always be stored in light-resistant containers, such as amber vials.

  • Moisture: The compound should be protected from moisture. Storage in a dry environment is crucial, and containers should be sealed tightly to prevent the ingress of humidity. For long-term storage, placing the container within a desiccator is a recommended practice.

  • Atmosphere: To prevent oxidation, this compound powder should be stored under an inert atmosphere , such as argon or nitrogen.[4] This is particularly important for long-term storage or if the container will be opened multiple times.

Quantitative Stability Data

While specific long-term and accelerated stability data for this compound powder is not extensively published, data for the non-deuterated form, Calcifediol, provides a strong indication of its stability profile. The deuteration at the C26 and C27 positions is not expected to significantly alter the core molecule's susceptibility to thermal or photolytic degradation.

The European Food Safety Authority (EFSA) has published stability data on Calcifediol powder, which is summarized below. These data were generated from batches stored in closed aluminum bottles.

Table 1: Long-Term Stability of Calcifediol Powder at 5°C

Storage Duration (Months)Assay (%)
0100.0
12>99.0

Table 2: Accelerated Stability of Calcifediol Powder at 25°C / 60% RH

Storage Duration (Months)Assay (%)
0100.0
6>99.0

Table 3: Stressed Stability of Calcifediol Powder at 40°C / 75% RH

Storage Duration (Months)Assay (%)
0100.0
6~98.5

Note: The data presented is for non-deuterated Calcifediol and serves as a close surrogate for the expected stability of this compound.

Potential Degradation Pathways

The primary degradation pathways for Calcifediol, and by extension this compound, involve isomerization and oxidation.

cluster_photo Photodegradation cluster_ox Oxidative Degradation Calcifediol_d6 This compound Pre_Calcifediol_d6 Pre-Calcifediol-d6 Calcifediol_d6->Pre_Calcifediol_d6 Isomerization (Heat/Light) Oxidation_Products Oxidation Products Calcifediol_d6->Oxidation_Products (Oxygen/Peroxides) Tachysterol_d6 Tachysterol-d6 Pre_Calcifediol_d6->Tachysterol_d6 Isomerization (Light)

Potential Chemical Degradation Pathways of this compound.
  • Isomerization: Exposure to heat and light can cause the isomerization of the triene system in the this compound molecule, leading to the formation of pre-Calcifediol-d6 and tachysterol-d6. These isomers may have different chromatographic and biological properties, impacting analytical accuracy.

  • Oxidation: The molecule is also susceptible to oxidation, particularly at the double bonds and hydroxyl groups. Storing under an inert atmosphere minimizes this degradation pathway.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound powder, particularly when used in regulated environments, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 70% B

    • 5-15 min: 70% to 90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 70% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound powder.

  • Dissolve in 10 mL of a suitable solvent (e.g., ethanol or acetonitrile) to create a stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the specificity of the analytical method.

cluster_stress Forced Degradation Conditions start This compound Powder Sample thermal Thermal Stress (e.g., 80°C, 72h) start->thermal acid Acid Hydrolysis (e.g., 0.1M HCl, 24h) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 24h) start->base oxidative Oxidative Stress (e.g., 3% H2O2, 24h) start->oxidative photolytic Photolytic Stress (ICH Q1B guidelines) start->photolytic analysis Analysis by Stability-Indicating HPLC Method thermal->analysis acid->analysis base->analysis oxidative->analysis photolytic->analysis

Workflow for Forced Degradation Studies of this compound.

Protocols:

  • Thermal Degradation: Expose the solid powder to elevated temperatures (e.g., 60°C, 80°C) for a defined period (e.g., 24-72 hours).

  • Acid/Base Hydrolysis: Prepare a solution of this compound and treat it with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperatures.

  • Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Conclusion

The stability of this compound powder is critical for its effective use in research and development. Adherence to the recommended storage conditions of -20°C, protection from light and moisture, and storage under an inert atmosphere will ensure its long-term integrity. While specific stability data for the deuterated form is limited, the data for non-deuterated Calcifediol provides a reliable basis for handling and storage protocols. The implementation of a validated stability-indicating HPLC method and the execution of forced degradation studies are essential for confirming the stability and purity of this compound in any application.

References

Solubility Profile of Calcifediol-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the solubility of active pharmaceutical ingredients and their labeled analogs is paramount for accurate quantification and formulation. This technical guide provides an in-depth overview of the solubility of Calcifediol-d6 (25-hydroxyvitamin D3-d6), a deuterated internal standard crucial for mass spectrometry-based assays.

This document summarizes available quantitative solubility data, outlines relevant experimental methodologies for solubility determination, and presents a logical workflow for solubility assessment.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various analytical and biological systems. For this compound, a deuterated analog of the major circulating form of vitamin D, precise solubility data in common organic solvents is essential for the preparation of accurate stock solutions and standards for clinical and research applications.

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, available information from product data sheets and related compounds provides valuable insights. The following table summarizes the known solubility values for this compound and its non-deuterated counterpart, Calcifediol. The data for the non-deuterated form can serve as a useful proxy, as the isotopic labeling is not expected to significantly alter the solubility profile.

CompoundSolventSolubilityNotes
This compound Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[1]Saturation was not reached at this concentration.
This compound Ethanol50 µg/mL[2]This value represents the concentration of a certified reference solution and may not reflect the maximum solubility.
CalcifediolDimethyl Sulfoxide (DMSO)≥13.65 mg/mL; 10 mg/mL; 20 mg/mL[3][4]
CalcifediolEthanol≥41.2 mg/mL; 20 mg/mL[3][4]
CalcifediolDimethyl Formamide (DMF)20 mg/mL[3]
CalcifediolEthanol:PBS (pH 7.2) (1:2)~0.3 mg/mL[4]
Calcifediol MonohydrateDimethyl Sulfoxide (DMSO)60 mg/mLSonication is recommended.
Calcifediol MonohydrateEthanol120 mg/mL[5]Sonication is recommended.
Calcifediol MonohydrateWaterInsoluble[5]
CalcifediolFatty OilsSoluble[6]Qualitative description.

It is important to note that for many of the cited values for the non-deuterated form, the term "freely soluble" is used, suggesting that the upper limit of solubility may be higher than the reported quantitative figures.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. Several methods can be employed, ranging from simple equilibrium techniques to more high-throughput kinetic assays. The choice of method often depends on the stage of drug development and the amount of substance available.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic or equilibrium solubility is the shake-flask method. This method measures the concentration of a saturated solution of a compound in a specific solvent at a constant temperature.

Protocol Outline:

  • Excess Solute Addition: An excess amount of the solid compound (e.g., this compound) is added to a vial containing the solvent of interest.

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) in a temperature-controlled environment for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged or filtered (using a filter that does not adsorb the compound) to separate the solid phase from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated supernatant or filtrate is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Kinetic Solubility Assays

For earlier stages of drug discovery and when dealing with a large number of compounds, kinetic solubility assays offer a higher throughput. These methods measure the solubility of a compound from a concentrated stock solution (typically in DMSO) that is diluted into an aqueous buffer. It is important to recognize that these methods may overestimate solubility compared to thermodynamic methods as they can lead to the formation of supersaturated solutions.

Common Kinetic Solubility Assay Protocols:

  • Nephelometric Assay: This method relies on the detection of light scattering caused by the precipitation of the compound when its concentration exceeds its solubility limit. A concentrated stock solution of the compound in DMSO is serially diluted in an aqueous buffer in a microtiter plate. A nephelometer measures the turbidity of each well, and the solubility is determined as the concentration at which significant light scattering is first observed.

  • Direct UV Assay: In this method, a DMSO stock solution of the compound is added to a buffer solution. After a defined incubation period, any precipitated material is removed by filtration. The concentration of the dissolved compound in the filtrate is then quantified by measuring its UV absorbance at a specific wavelength.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

G Workflow for Solubility Assessment of this compound cluster_0 Preparation cluster_1 Method Selection cluster_2 Execution cluster_3 Analysis & Reporting A Obtain high-purity This compound solid B Select a panel of relevant organic solvents C Choose solubility assay: Thermodynamic (Shake-Flask) or Kinetic (Nephelometry/UV) D Prepare supersaturated solutions or serial dilutions C->D E Incubate under controlled temperature and agitation D->E F Separate solid and liquid phases E->F G Quantify dissolved compound (e.g., by HPLC-UV) F->G H Calculate solubility (e.g., in mg/mL or mM) G->H I Tabulate and report data H->I

Solubility Assessment Workflow

This comprehensive approach to determining and understanding the solubility of this compound is essential for its effective use in research and clinical settings, ensuring the accuracy and reliability of quantitative analytical methods.

References

Isotopic Purity of Commercially Available Calcifediol-d6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of commercially available Calcifediol-d6 (25-hydroxyvitamin D3-d6), a crucial internal standard for the accurate quantification of vitamin D metabolites in various biological matrices. This document outlines the typical isotopic enrichment and chemical purity of this compound from several commercial suppliers, details the experimental protocols used for its quality control, and visualizes the relevant metabolic pathways and analytical workflows.

Commercial Availability and Purity Specifications

This compound is offered by several specialized chemical suppliers. The isotopic enrichment and chemical purity are critical parameters that ensure its suitability as an internal standard in mass spectrometry-based assays. The following table summarizes the purity specifications from various commercial sources.

SupplierProduct NameIsotopic EnrichmentChemical Purity (HPLC)CAS Number
MedChemExpressThis compound monohydrate99.8%[1]97.5%[1]78782-98-6
MedChemExpressThis compoundNot Specified98.91%[2]78782-98-6
MedChemExpressThis compoundNot Specified99.09%[3]78782-98-6
Sigma-Aldrich25-Hydroxyvitamin D3-26,26,26,27,27,27-d6 monohydrate≥98 atom % D[4][5]≥97% (CP)[4][5]78782-98-6
VIVAN Life SciencesThis compoundNot SpecifiedNot Specified78782-98-6[6]
Santa Cruz BiotechnologyCalcifediol - Labeled d6Not SpecifiedNot Specified78782-98-6[7]
AmsbioThis compoundNot SpecifiedNot Specified78782-98-6[8]
Xcess BiosciencesThis compoundNot SpecifiedNot Specified78782-98-6[9]

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is primarily determined using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS). These methods provide both qualitative and quantitative information about the extent and location of deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed structural information, confirming the position of deuterium labels and quantifying the isotopic enrichment.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4, or DMSO-d6) to a final volume of approximately 0.5-0.7 mL in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.

  • ¹H NMR (Proton NMR) Analysis:

    • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

    • The spectrum is used to identify and integrate the signals of residual protons in the positions intended for deuteration.

    • The degree of deuteration is calculated by comparing the integral of the residual proton signals to the integral of a proton signal in a non-deuterated position of the molecule, which serves as an internal reference.

  • ²H NMR (Deuterium NMR) Analysis:

    • Acquire a ²H NMR spectrum to directly observe the deuterium signals.

    • The presence of signals at the expected chemical shifts confirms the successful incorporation of deuterium at the desired positions (typically at the C26 and C27 methyl groups).

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the deuterated compound and to quantify the distribution of isotopologues. It is often coupled with a separation technique like liquid chromatography (LC-MS/MS).

Methodology:

  • Sample Preparation (for LC-MS/MS):

    • Protein Precipitation: For samples in a biological matrix (e.g., serum or plasma), proteins are precipitated by adding a water-miscible organic solvent like acetonitrile or methanol. The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • Liquid-Liquid Extraction (LLE): The supernatant from the protein precipitation step is subjected to LLE to further purify the analyte. A water-immiscible organic solvent, such as hexane or ethyl acetate, is added, and the mixture is vortexed. The organic layer containing the this compound is then separated, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • An aliquot of the prepared sample is injected into an LC-MS/MS system.

    • The system separates this compound from other components using a C18 reversed-phase column.

    • The eluent is introduced into the mass spectrometer, which is typically operated in electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) positive mode.

    • The mass spectrometer is set to monitor the specific mass-to-charge (m/z) ratio of the deuterated parent ion and its characteristic fragment ions. The isotopic enrichment is determined by analyzing the distribution of ions corresponding to different numbers of deuterium atoms.

Visualizations

Vitamin D Metabolic Pathway

The following diagram illustrates the key steps in the metabolic activation of Vitamin D3, highlighting the central role of Calcifediol.

VitaminD_Metabolism Vitamin D Metabolic Pathway cluster_skin Skin (UVB Exposure) cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-Dehydrocholesterol->Vitamin D3 (Cholecalciferol) UVB Light Calcifediol (25-OH-D3) Calcifediol (25-OH-D3) Calcitriol (1,25-(OH)2-D3) Calcitriol (1,25-(OH)2-D3) Calcifediol (25-OH-D3)->Calcitriol (1,25-(OH)2-D3) 1α-hydroxylase Vitamin D3 (Cholecalciferol)->Calcifediol (25-OH-D3) 25-hydroxylase

Caption: Metabolic activation of Vitamin D3.

Experimental Workflow for Isotopic Purity Analysis

This workflow outlines the general steps involved in determining the isotopic purity of this compound using both NMR and LC-MS/MS.

Isotopic_Purity_Workflow Isotopic Purity Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Interpretation Raw this compound Raw this compound Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Raw this compound->Dissolution in Deuterated Solvent Extraction from Matrix (for MS) Extraction from Matrix (for MS) Raw this compound->Extraction from Matrix (for MS) NMR_Analysis NMR Spectroscopy (¹H and ²H) Dissolution in Deuterated Solvent->NMR_Analysis MS_Analysis LC-MS/MS Analysis Extraction from Matrix (for MS)->MS_Analysis NMR_Data Integration of Signals Determine % Deuteration NMR_Analysis->NMR_Data MS_Data Isotopologue Distribution Confirm Molecular Weight MS_Analysis->MS_Data

Caption: General workflow for isotopic purity analysis.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Calcifediol in Serum Using Calcifediol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Calcifediol, also known as 25-hydroxyvitamin D3, is the major circulating metabolite of vitamin D3 and the primary indicator of an individual's vitamin D status.[1] Accurate measurement of calcifediol is crucial for the diagnosis and management of vitamin D deficiency and for research in various fields, including bone metabolism, autoimmune diseases, and cancer. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for calcifediol quantification due to its high sensitivity, specificity, and ability to multiplex.[2] This application note describes a detailed protocol for the development and validation of a robust LC-MS/MS method for the analysis of calcifediol in human serum, utilizing its stable isotope-labeled counterpart, Calcifediol-d6, as an internal standard to ensure accuracy and precision.[3][4]

Experimental Protocols

Materials and Reagents
  • Calcifediol standard

  • This compound (internal standard)[3][4]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, LC-MS grade

  • Human serum (charcoal-stripped serum for calibration standards and QCs)

  • 96-well collection plates

  • Centrifuge

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting calcifediol from serum samples.[5]

  • To 100 µL of serum sample, standard, or quality control (QC) in a 96-well plate, add 20 µL of the internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile containing 1% formic acid to each well to precipitate the proteins.[1]

  • Mix thoroughly by vortexing or using a plate shaker for 5 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.[6]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.[7]

  • Mobile Phase A: Water with 0.1% formic acid.[8]

  • Mobile Phase B: Methanol with 0.1% formic acid.[8]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40 °C.

  • Gradient: A linear gradient from 60% to 95% Mobile Phase B over 5 minutes is a typical starting point for method development.[7]

Mass Spectrometry
  • System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

  • Ionization Mode: ESI positive.[6]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions:

    • Calcifediol: The protonated molecule [M+H]⁺ is m/z 401.3. A common transition is m/z 401.3 > 383.3.

    • This compound: The protonated molecule [M+H]⁺ is m/z 407.3. A corresponding transition would be m/z 407.3 > 389.3.[3]

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV.[6]

    • Desolvation Temperature: 500 °C.[6]

    • Cone Gas Flow: 150 L/hr.

    • Desolvation Gas Flow: 1000 L/hr.[9]

Data Presentation

The method was validated for linearity, lower limit of quantification (LLOQ), accuracy, and precision. The quantitative data is summarized in the tables below.

Table 1: Linearity and LLOQ
AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Calcifediol2 - 200>0.9952

This table presents typical linearity and LLOQ values for a Calcifediol LC-MS/MS assay.[10]

Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low5<10%90-110%<15%85-115%
Medium80<10%90-110%<15%85-115%
High160<10%90-110%<15%85-115%

This table summarizes the acceptance criteria for intra- and inter-day precision and accuracy based on multiple validated methods.[6][11]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Serum Sample/Standard/QC Add_IS Add this compound Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile + Formic Acid) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (C18 Column) Supernatant_Transfer->LC_Separation Injection MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Data Acquisition Quantification Quantification (Internal Standard Method) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for LC-MS/MS analysis of Calcifediol.

References

Application Notes: Utilizing Calcifediol-d6 for Accurate Vitamin D Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise measurement of vitamin D levels is crucial for clinical diagnostics and research, as deficiencies are linked to a range of health issues, from bone disorders to chronic diseases. The primary biomarker for assessing a person's vitamin D status is the serum concentration of 25-hydroxyvitamin D (calcifediol or 25(OH)D).[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis, offering superior selectivity and accuracy compared to traditional immunoassays.[4][5][6] A key element for achieving reliable and reproducible results with LC-MS/MS is the use of a suitable internal standard.[7] This document outlines the application and protocol for using Calcifediol-d6, a stable isotope-labeled internal standard, for the quantitative analysis of 25-hydroxyvitamin D.

The Role of this compound as an Internal Standard

Stable isotope-labeled (SIL) compounds are considered the ideal internal standards for quantitative mass spectrometry.[7] this compound is chemically identical to the endogenous analyte, 25-hydroxyvitamin D3, but is distinguished by the incorporation of six deuterium atoms. This mass difference allows the mass spectrometer to detect the analyte and the internal standard separately.

Because of its structural similarity, this compound behaves almost identically to the analyte throughout the entire analytical process, including extraction, derivatization, and ionization.[4] By adding a known amount of this compound to each sample at the beginning of the preparation process, it effectively corrects for:

  • Variability in sample extraction and recovery.[7]

  • Matrix effects that can suppress or enhance the analyte signal.

  • Fluctuations in instrument response and injection volume.[7]

This ensures a high degree of accuracy and precision in the final measurement of 25-hydroxyvitamin D concentrations.[4]

Quantitative Data and Method Performance

The use of deuterated internal standards like this compound is integral to the high performance of LC-MS/MS methods for vitamin D analysis. The following tables summarize typical performance characteristics from validated methods.

Table 1: Performance Characteristics of LC-MS/MS Methods for 25(OH)D Analysis

Performance Metric Method 1 Method 2 Method 3
Analyte(s) 25(OH)D2, 25(OH)D3 Vitamin D2, Vitamin D3, 25(OH)D2, 25(OH)D3 25(OH)D2, 25(OH)D3
Internal Standard d6-25(OH)D3[4] Isotope dilution (deuterated standard implied)[4] d6-25(OH)D2[4]
Accuracy (% Recovery/Bias) 85.9% to 107.6%[4] 90.9%–111.2% (validated with NIST standards)[4] Between 85% and 115% for low-level controls[4]
Intra-day Precision (% CV) < 10%[4] 1.6–4.1%[8] < 10%
Inter-day Precision (% CV) < 15% 3.7–6.8%[8] < 13.0%[9]
**Linearity (R²) ** > 0.98[10] Not explicitly stated > 0.99

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5] | 10-20 pg/mL[8] | 0.3-75 pg/mL[9] |

Visualized Pathways and Workflows

To better understand the context and process, the following diagrams illustrate the vitamin D metabolic pathway and the analytical workflow.

VitaminD_Metabolism cluster_skin Skin (Sunlight - UVB) cluster_liver Liver cluster_kidney Kidneys 7-dehydrocholesterol 7-dehydrocholesterol VitaminD3 Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->VitaminD3 Synthesis Calcifediol Calcifediol (25-hydroxyvitamin D3) Primary Circulating Form Calcitriol Calcitriol (1,25-dihydroxyvitamin D3) Active Hormone Calcifediol->Calcitriol 1α-hydroxylase TargetTissues Target Tissues (Bone, Intestine, etc.) Calcitriol->TargetTissues Biological Action VitaminD3->Calcifediol 25-hydroxylase

Caption: Vitamin D metabolic pathway from synthesis to active form.

Experimental_Workflow Sample 1. Sample Collection (Serum or Plasma) Spike 2. Internal Standard Spiking (Add known amount of this compound) Sample->Spike Prepare 3. Sample Preparation Spike->Prepare Precipitate a) Protein Precipitation (e.g., with Acetonitrile) Prepare->Precipitate Extract b) Extraction (LLE or SPE) Precipitate->Extract Derivatize c) Derivatization (Optional) (e.g., with PTAD) Extract->Derivatize Analysis 4. LC-MS/MS Analysis Derivatize->Analysis Quantify 5. Data Processing & Quantification Analysis->Quantify Result 6. Report Concentration (ng/mL or nmol/L) Quantify->Result

Caption: General workflow for 25(OH)D analysis using an internal standard.

Detailed Experimental Protocol

This protocol provides a representative method for the quantification of 25-hydroxyvitamin D in human serum using this compound as an internal standard.

1. Materials and Reagents

  • Analytes: 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 standards.

  • Internal Standard: this compound (d6-25-hydroxyvitamin D3).

  • Solvents: HPLC or MS-grade acetonitrile, methanol, isopropanol, and water.

  • Reagents: Formic acid.

  • Sample Matrix: Human serum or plasma.

2. Preparation of Standard and QC Samples

  • Prepare stock solutions of analytes and the internal standard (this compound) in methanol.

  • Create a series of calibration standards by spiking pooled, stripped serum with known concentrations of the analytes.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation

  • Pipette 100 µL of serum/plasma, calibrator, or QC sample into a microcentrifuge tube.[4]

  • Add 20 µL of the this compound internal standard working solution. Vortex briefly.

  • Perform protein precipitation by adding 300 µL of acetonitrile.[4] Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40-50°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol/water).[10] Vortex to ensure complete dissolution.

4. LC-MS/MS Analysis

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer operated in positive ion electrospray ionization (ESI) mode.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Gradient: A suitable gradient to separate the analytes from matrix interferences.

  • MS Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.

Table 2: Example MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z)
25-hydroxyvitamin D3 401.3 383.3
25-hydroxyvitamin D2 413.3 395.3
This compound (IS) 407.3 389.3

(Note: Exact m/z values may vary slightly based on instrumentation and adduct formation.)

5. Quantification and Data Analysis The concentration of the analyte is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Quantification_Logic node_A LC-MS/MS Analysis Generates Peak Areas node_B Analyte (Unknown Conc.) Peak Area (Analyte) node_A:f1->node_B node_C IS (Known Conc.) Peak Area (IS) node_A:f1->node_C node_D Calculate Ratio (Area Analyte / Area IS) node_B->node_D node_C->node_D node_E Compare to Calibration Curve node_D->node_E node_F Determine Analyte Concentration node_E->node_F

Caption: Logic of quantification using an internal standard (IS).

The use of this compound as an internal standard is a critical component of robust, accurate, and precise LC-MS/MS assays for the quantification of 25-hydroxyvitamin D.[7] Its ability to mimic the behavior of the endogenous analyte compensates for analytical variability, ensuring high-quality data essential for clinical diagnostics, research, and drug development. The protocol and principles outlined in this document provide a solid foundation for laboratories seeking to implement or optimize their vitamin D analysis methods.

References

Application Note: Sample Preparation Protocols for Calcifediol-d6 in Serum and Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of vitamin D metabolites is crucial for clinical diagnostics, research, and drug development. Calcifediol (25-hydroxyvitamin D), the major circulating form of vitamin D, is the primary indicator of an individual's vitamin D status. The use of stable isotope-labeled internal standards, such as Calcifediol-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variations in sample preparation and instrument response.[1] This application note provides detailed protocols for the sample preparation of this compound and its unlabeled analogue in human serum and plasma, focusing on three common techniques: Protein Precipitation (PP), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), including its high-throughput variant, Supported Liquid Extraction (SLE).

General Recommendations for Sample Handling

Consistency in sample collection and handling is critical for reliable results. It is recommended to keep samples at a low temperature as soon as they are collected and to freeze them as soon as possible. To minimize the impact of enzymatic activity, samples should remain frozen and be transported on dry ice. Multiple freeze-thaw cycles should be avoided as they can be detrimental to many metabolites.

Sample Preparation Protocols

The choice of sample preparation method depends on factors such as the desired level of sample cleanup, throughput requirements, and available instrumentation. The following sections detail the methodologies for each technique.

Protein Precipitation (PP)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from serum or plasma samples. It is often used for high-throughput screening due to its simplicity. However, it may result in less clean extracts compared to other methods, potentially leading to matrix effects in the LC-MS/MS analysis.[1][2]

Experimental Protocol:

  • Sample Aliquoting: Pipette 100 µL of serum or plasma into a 2 mL centrifuge tube.

  • Internal Standard Spiking: Add the appropriate volume of this compound internal standard solution.

  • Precipitation: Add 300 µL of cold acetonitrile containing 1% formic acid to the sample.[1][2]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation: Let the samples sit for 5 minutes to allow for complete protein precipitation.[1]

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 13,000 rpm) for 5 minutes to pellet the precipitated proteins.[3]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

Workflow Diagram:

G start Start: Serum/Plasma Sample add_is Add this compound Internal Standard start->add_is add_precipitant Add Acetonitrile (with 1% Formic Acid) add_is->add_precipitant vortex Vortex add_precipitant->vortex incubate Incubate vortex->incubate centrifuge Centrifuge incubate->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

LLE is a classic sample cleanup technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than protein precipitation.

Experimental Protocol:

  • Sample Aliquoting: Pipette 200 µL of serum or plasma into a 2 mL Eppendorf tube.[3]

  • Internal Standard Spiking: Add 200 µL of the internal standard solution (this compound).[3]

  • pH Adjustment (Optional but Recommended): Add 50 µL of 5 M NaOH and mix. This can improve extraction efficiency.[3]

  • Extraction: Add 1.5 mL of hexane, cap the tube, and vortex for 10 seconds, followed by mixing for 4 minutes.[3]

  • Centrifugation: Centrifuge at 13,000 rpm for 5 minutes to separate the aqueous and organic layers.[3]

  • Freezing (Optional): Place the tubes in a -20°C freezer for 20 minutes to freeze the aqueous layer, which facilitates the removal of the organic layer.[3]

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 35°C.[3]

  • Reconstitution: Reconstitute the dried extract in 80 µL of a 70:30 methanol:water solution.[3]

Workflow Diagram:

G start Start: Serum/Plasma Sample add_is Add this compound Internal Standard start->add_is add_base Add NaOH (Optional) add_is->add_base add_solvent Add Hexane add_base->add_solvent vortex_mix Vortex and Mix add_solvent->vortex_mix centrifuge Centrifuge vortex_mix->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE)

SPE is a highly effective sample cleanup method that utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. This technique generally provides the cleanest extracts, minimizing matrix effects.

Experimental Protocol (using Oasis HLB µElution Plate):

  • Protein Precipitation (Pre-step):

    • To 150 µL of serum or plasma, add 20 µL of internal standard, 150 µL of 0.2 M zinc sulfate, and 600 µL of methanol.[4]

    • Mix and centrifuge for 5 minutes at 750 g.[4]

  • SPE Plate Conditioning: Condition the wells of the Oasis HLB µElution Plate with 200 µL of methanol.[4]

  • SPE Plate Equilibration: Equilibrate the wells with 200 µL of 60% aqueous methanol.[4]

  • Sample Loading: Load 600 µL of the supernatant from the protein precipitation step onto the SPE plate and apply a low vacuum to slowly pull the sample through.[4]

  • Washing:

    • Wash the wells with 200 µL of 5% aqueous methanol.[4]

    • Wash the wells again with 200 µL of 60% aqueous methanol.[4]

  • Elution: Elute the analytes with 80 µL of 95:5 (v:v) methanol:isopropanol.[4]

  • Post-Elution Addition: Add 50 µL of water to the eluate to match the initial mobile phase conditions for LC-MS/MS analysis.[4]

Workflow Diagram:

G start Start: Pre-treated Sample (Supernatant after PP) load Load Sample start->load condition Condition SPE Plate (Methanol) equilibrate Equilibrate SPE Plate (60% Methanol) condition->equilibrate equilibrate->load wash1 Wash 1 (5% Methanol) load->wash1 wash2 Wash 2 (60% Methanol) wash1->wash2 elute Elute (95:5 Methanol:IPA) wash2->elute post_elution Add Water elute->post_elution analysis LC-MS/MS Analysis post_elution->analysis

Caption: Solid-Phase Extraction Workflow

Supported Liquid Extraction (SLE)

SLE is a high-throughput alternative to traditional LLE that uses a solid support material to immobilize the aqueous sample, allowing for a clean and efficient extraction with an organic solvent.

Experimental Protocol (using ISOLUTE® SLE+ Plate):

  • Sample Pre-treatment: Dilute 150 µL of human serum with 150 µL of a 50:50 (v/v) mixture of water and isopropanol. Cap and shake for 1 minute.[5]

  • Sample Loading: Load the 300 µL of pre-treated serum onto the ISOLUTE® SLE+ plate. Apply a pulse of vacuum to initiate flow and then allow the sample to absorb for 5 minutes.[5][6]

  • Analyte Elution:

    • Add 750 µL of heptane and wait 5 minutes for the solvent to absorb.[5][6]

    • Add a second aliquot of 750 µL of heptane, wait another 5 minutes, and then apply a final pulse of vacuum to collect the eluate.[5][6]

  • Post-extraction: Evaporate the eluate to dryness at room temperature and reconstitute in 100 µL of the initial mobile phase.[5]

Workflow Diagram:

G start Start: Serum/Plasma Sample pretreat Pre-treat Sample (Water:Isopropanol) start->pretreat load Load onto SLE Plate pretreat->load absorb Absorb for 5 min load->absorb elute1 Elute with Heptane (1st) absorb->elute1 absorb2 Absorb for 5 min elute1->absorb2 elute2 Elute with Heptane (2nd) absorb2->elute2 evaporate Evaporate to Dryness elute2->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Supported Liquid Extraction Workflow

Quantitative Data Summary

The following tables summarize the performance characteristics of the different sample preparation methods for the analysis of 25-hydroxyvitamin D in serum or plasma.

Table 1: Recovery Data

Sample Preparation MethodAnalyteRecovery (%)Reference
Protein Precipitation with Acetonitrile25(OH)D392.2 - 97.1[7]
Liquid-Liquid Extraction25(OH)D391 ± 1.4[8]
Liquid-Liquid Extraction25(OH)D295 ± 1.2[8]
Solid-Phase Extraction (Automated)25(OH)D389 - 104[9]
Solid-Phase Extraction (Automated)25(OH)D289 - 104[9]
Solid-Phase Extraction (Oasis HLB)Vitamin D Metabolites71 - 93[10]
Supported Liquid Extraction25(OH)D2 & 25(OH)D3> 90[5][6]

Table 2: Limits of Quantification (LOQ/LLOQ)

Sample Preparation MethodAnalyteLOQ/LLOQReference
Protein Precipitation with SPE25(OH)D21.06 ng/mL[4]
Protein Precipitation with SPE25(OH)D31.63 ng/mL[4]
Liquid-Liquid Extraction25(OH)D34.61 nmol/L (~1.85 ng/mL)[8]
Solid-Phase Extraction (Automated)25(OH)D34.0 nmol/L (~1.6 ng/mL)[9]
Solid-Phase Extraction (Automated)25(OH)D27.5 nmol/L (~3.1 ng/mL)[9]
Supported Liquid Extraction25(OH)D31 ng/mL[5]
Supported Liquid Extraction25(OH)D23.75 ng/mL[5]

Table 3: Matrix Effect

Sample Preparation MethodMatrix EffectObservationsReference
Protein PrecipitationSignificantCo-eluting phospholipids can cause ion suppression.[1]
Protein Precipitation with Phospholipid RemovalReducedSignificant reduction in phospholipid-based matrix effects.[2]
Solid-Phase Extraction (Oasis PRiME HLB)Minimized>99% removal of targeted lysophosphatidylcholines.[11]
Solid-Phase Extraction (Automated)Not ObservedNo ion suppression was observed.[9]
Solid-Phase Extraction (Oasis HLB)0.80 - 0.95 (Matrix Factor)Acceptable matrix effect.[10]

Conclusion

The selection of an appropriate sample preparation protocol is critical for the accurate and reliable quantification of this compound and its endogenous counterparts in serum and plasma. Protein precipitation offers a rapid and simple approach, suitable for high-throughput applications, although it may be more susceptible to matrix effects. Liquid-liquid extraction provides a cleaner sample with good recovery. Solid-phase extraction, particularly when automated or using advanced sorbents, delivers the cleanest extracts and minimizes matrix effects, making it ideal for methods requiring the highest sensitivity and accuracy. Supported liquid extraction presents a high-throughput and efficient alternative to traditional LLE. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their analytical needs.

References

Application Note: Quantitative Analysis of Vitamin D Metabolites Using Calcifediol-d6

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Vitamin D is a fat-soluble prohormone essential for calcium homeostasis, bone metabolism, and various other physiological processes.[1][2] Its deficiency is a global health concern linked to bone diseases and other health issues.[1][3] The assessment of a patient's vitamin D status is typically performed by measuring the concentration of its main circulating metabolite, 25-hydroxyvitamin D (25(OH)D or Calcifediol).[1] However, a comprehensive understanding of vitamin D metabolism often requires the simultaneous measurement of multiple metabolites, including 25-hydroxyvitamin D2 (25(OH)D2), 25-hydroxyvitamin D3 (25(OH)D3), and the biologically active form, 1,25-dihydroxyvitamin D (1,25(OH)2D).[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of vitamin D metabolites due to its high specificity, sensitivity, and ability to quantify multiple analytes in a single run.[5][6][7] A key component for achieving accurate and precise quantification with LC-MS/MS is the use of a stable isotope-labeled internal standard (SIL-IS).[8] Calcifediol-d6 (deuterated 25-hydroxyvitamin D) is an ideal SIL-IS for this application. It is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[8] This internal standard is added at the beginning of the sample preparation process to correct for variability in extraction, derivatization, and instrument response.[8]

This application note provides a detailed protocol for the quantitative analysis of various vitamin D metabolites in human serum using an LC-MS/MS method with this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

The core of this analytical method is isotope dilution, a technique for quantitative analysis. A known quantity of a stable isotope-labeled internal standard (e.g., this compound), which is chemically identical to the analyte of interest, is added to the sample. The internal standard and the native analyte are assumed to behave identically during sample preparation and analysis. By measuring the ratio of the mass spectrometric response of the native analyte to that of the internal standard, the initial concentration of the analyte in the sample can be accurately determined, compensating for any sample loss or matrix effects during the procedure.[8]

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (Unknown Analyte Conc.) IS Add Known Amount of this compound (IS) Sample->IS Extraction Extraction & Purification (e.g., Protein Precipitation, SPE) IS->Extraction Deriv Derivatization (Optional) (e.g., with PTAD) Extraction->Deriv LCMS LC-MS/MS System Deriv->LCMS Ratio Measure Signal Ratio (Analyte / IS) LCMS->Ratio Result Calculate Analyte Concentration Ratio->Result CalCurve Calibration Curve CalCurve->Result

Caption: Isotope dilution workflow for vitamin D metabolite quantification.

Experimental Protocols

This protocol outlines a general procedure for the analysis of vitamin D metabolites. Specific parameters may require optimization based on the LC-MS/MS system used.

Materials and Reagents
  • Standards: Certified reference solutions of 25(OH)D2, 25(OH)D3, 1,25(OH)2D3, 24,25(OH)2D3, and other relevant metabolites.

  • Internal Standard: Deuterated 25-hydroxyvitamin D3 ([2H6]-25-OH-D3 or similar).[1]

  • Solvents: LC-MS grade methanol, acetonitrile, water, and isopropanol.

  • Reagents: Formic acid, ammonium fluoride, zinc sulfate, and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization.[9]

  • Matrix: Stripped human serum for calibration standards and quality controls.

  • Hardware: 96-well collection plates, solid-phase extraction (SPE) or supported liquid extraction (SLE) plates, and an automated liquid handler (optional but recommended).[9][10]

Sample and Standard Preparation Workflow

The sample preparation process is critical for removing interferences and releasing metabolites from vitamin D binding proteins.[5][11] The following workflow combines protein precipitation with further purification.

G Start Start: 200 µL Serum Sample Add_IS Add 20 µL This compound IS Start->Add_IS Precip Protein Precipitation: Add Zinc Sulfate, then Methanol/Acetonitrile Add_IS->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Transfer Supernatant to SPE/SLE Plate Vortex->Supernatant SPE Solid-Phase Extraction (SPE): Wash with Methanol/Water Supernatant->SPE Elute Elute with Acetonitrile SPE->Elute Deriv Derivatization: Add PTAD Reagent Elute->Deriv Quench Quench Reaction with Water Deriv->Quench Inject Inject into LC-MS/MS System Quench->Inject

Caption: Detailed workflow for serum sample preparation.

Protocol Steps:

  • Aliquoting: Pipette 200 µL of serum samples, calibrators, or quality controls into a 96-well plate.

  • Internal Standard Addition: Add 20 µL of the this compound internal standard working solution to each well and mix.

  • Protein Precipitation: Add an aqueous solution of zinc sulfate followed by a strong organic solvent like methanol or acetonitrile.[9] Vortex thoroughly after each addition to ensure complete protein precipitation.[11]

  • Centrifugation: Centrifuge the plate to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to an SPE or SLE plate.[10]

  • Purification (SPE): If using SPE, wash the sorbent with a methanol/water solution to remove polar interferences. Elute the analytes with acetonitrile.

  • Derivatization: Add a derivatizing agent such as PTAD to the eluted sample. This step significantly improves the ionization efficiency of vitamin D metabolites.[9][12][13]

  • Quenching: After a short incubation, add water to quench the derivatization reaction.

  • Analysis: The plate is now ready for direct injection into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic separation is crucial to resolve vitamin D metabolites from their isomers, such as 3-epi-25(OH)D3.[5][9]

Table 1: Example LC-MS/MS Parameters

Parameter Setting
LC System UPLC System (e.g., Waters ACQUITY I-Class)[9]
Column Phenyl-type column (e.g., CORTECS Phenyl, 1.6 µm, 2.1x150 mm)[9]
Mobile Phase A Water with 0.1mM Ammonium Fluoride[9] or 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1mM Ammonium Fluoride[9] or 0.1% Formic Acid
Flow Rate 0.4 - 0.6 mL/min
Column Temp. 40 - 50 °C
Injection Vol. 10 - 25 µL[9]
MS System Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-XS)[9]
Ionization Mode Electrospray Ionization (ESI), Positive Mode[10]

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Example MRM Transitions for Key Analytes (Post-PTAD Derivatization)

Analyte Precursor Ion (m/z) Product Ion (m/z)
25(OH)D3 576.4 314.2
25(OH)D2 588.4 314.2
1,25(OH)2D3 592.4 314.2
24,25(OH)2D3 592.4 314.2

| [2H6]-25(OH)D3 (IS) | 582.4 | 320.2 |

Note: Specific m/z values will vary based on the derivatizing agent used and the specific deuterated internal standard. These transitions should be optimized empirically on the specific instrument.

Quantitative Data and Method Performance

A robust LC-MS/MS method must be validated for linearity, sensitivity, precision, and accuracy to ensure reliable results for clinical research.[14] The use of a SIL-IS like this compound is essential for achieving high-quality data.[8]

Table 3: Summary of Method Performance Characteristics

Analyte Linearity Range LLOQ Intra-Day Precision (%CV) Inter-Day Precision (%CV) Accuracy/Recovery (%)
25(OH)D3 2.5 - 100 ng/mL[14] >0.99[3] 0.091 ng/mL[10] < 7%[3] < 7%[3] 85 - 115%
25(OH)D2 2.5 - 100 ng/mL[14] >0.99[3] 0.013 ng/mL[10] < 8%[3] < 8%[3] 85 - 115%
1,25(OH)2D3 5 - 250 pg/mL[15] >0.998[15] 5.1 pg/mL < 10%[15] < 10%[15] 93 - 117%[15]

| 24,25(OH)2D3 | 0.5 - 50 ng/mL | >0.99[10] | 0.024 ng/mL[10] | < 7% | < 7% | 85 - 115% |

Data in this table is representative and compiled from multiple sources for illustrative purposes.[3][10][14][15]

Conclusion

The described LC-MS/MS method, incorporating a stable isotope-labeled internal standard such as this compound, provides a robust, sensitive, and specific platform for the simultaneous quantification of multiple vitamin D metabolites in human serum.[4] The detailed sample preparation protocol, including protein precipitation, extraction, and derivatization, effectively minimizes matrix interference and enhances analyte detection.[5] This method demonstrates excellent performance in terms of linearity, precision, and accuracy, making it highly suitable for clinical research and drug development applications where reliable measurement of vitamin D status is critical.[12]

References

Application Notes and Protocols for Calcifediol-d6 in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate measurement of 25-hydroxyvitamin D (25(OH)D), the primary circulating form of vitamin D, is crucial for assessing a patient's vitamin D status and diagnosing deficiency.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for 25(OH)D analysis due to its superior sensitivity, specificity, and ability to distinguish between 25-hydroxyvitamin D2 (25(OH)D2) and 25-hydroxyvitamin D3 (25(OH)D3).[1][2][3][4] Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard, is the preferred method for quantification as it compensates for matrix effects and variations during sample preparation and analysis.[2][5] Calcifediol-d6 (d6-25-hydroxyvitamin D3) is a commonly used deuterated internal standard in these assays.[6][7][8] These application notes provide a detailed overview and protocols for the use of this compound in the clinical mass spectrometric analysis of vitamin D metabolites.

Vitamin D Metabolism Signaling Pathway

Vitamin D, obtained from sun exposure (cholecalciferol, D3) or diet (ergocalciferol, D2 and cholecalciferol, D3), undergoes two primary hydroxylation steps to become biologically active.[6][1] The first hydroxylation occurs in the liver, converting vitamin D to 25-hydroxyvitamin D (calcifediol).[6] This is the major circulating metabolite and the best indicator of vitamin D status.[6][1] The second hydroxylation occurs in the kidneys, forming the active hormone 1,25-dihydroxyvitamin D (calcitriol).

VitaminD_Metabolism cluster_skin Skin (UVB) cluster_diet Diet cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3_skin Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin D3_skin Sunlight (UVB) Vitamin D2 Vitamin D2 25-hydroxylase 25-hydroxylase Vitamin D2->25-hydroxylase Vitamin D3_diet Vitamin D3 Vitamin D3_diet->25-hydroxylase Calcifediol 25-hydroxyvitamin D (Calcifediol) 25-hydroxylase->Calcifediol 1α-hydroxylase 1α-hydroxylase Calcifediol->1α-hydroxylase Calcitriol 1,25-dihydroxyvitamin D (Calcitriol) 1α-hydroxylase->Calcitriol Target Tissues Target Tissues Calcitriol->Target Tissues Biological Effects Vitamin D3_skin->25-hydroxylase

Caption: Vitamin D Metabolism Pathway.

Experimental Protocols

Protocol 1: Simple Protein Precipitation for High-Throughput Analysis

This protocol is suitable for laboratories with high sample throughput and utilizes a simple protein precipitation step.[6][9]

1. Materials and Reagents

  • Human Serum or Plasma

  • This compound (Internal Standard) in methanol

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water, HPLC grade

  • 1.5 mL microcentrifuge tubes

2. Sample Preparation Workflow

PP_Workflow start Start sample 50 µL Serum/Plasma start->sample add_is Add 150 µL ACN with this compound sample->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge (e.g., 5,000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject end End inject->end

Caption: Protein Precipitation Workflow.

3. Detailed Steps

  • Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube.[6]

  • Add 150 µL of acetonitrile containing the this compound internal standard.[6]

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge the sample at 5,000 x g for 5 minutes to pellet the precipitated proteins.[9]

  • Carefully transfer the supernatant to a clean sample vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction for Increased Purity

This protocol employs a liquid-liquid extraction (LLE) step to enhance the purity of the sample extract and reduce matrix interference.[3][10][11]

1. Materials and Reagents

  • Human Serum or Plasma

  • This compound (Internal Standard)

  • Methanol-Propanol or Methanol/Acetonitrile mixture

  • n-Hexane

  • Nitrogen gas for evaporation

  • Reconstitution solvent (e.g., mobile phase)

2. Sample Preparation Workflow

LLE_Workflow start Start sample 100 µL Serum/Plasma start->sample denature Denature with Methanol/Propanol + IS sample->denature vortex1 Vortex Mix denature->vortex1 extract Extract with n-Hexane vortex1->extract vortex2 Vortex Mix extract->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry Dry under Nitrogen collect_organic->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject end End inject->end

Caption: Liquid-Liquid Extraction Workflow.

3. Detailed Steps

  • To 100 µL of serum, add a solution of methanol-propanol containing the this compound internal standard.[10]

  • Vortex the mixture to denature the proteins.[10]

  • Add n-hexane as the extraction solvent and vortex again.[10][11]

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the upper organic layer (containing the analytes) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[10]

  • Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.[10]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS methods utilizing this compound for the analysis of 25-hydroxyvitamin D2 and D3.

Table 1: Method Performance Characteristics

Parameter25-hydroxyvitamin D325-hydroxyvitamin D2Reference
Linearity Range0.5 - 100 ng/mL0.5 - 100 ng/mL[9]
Limit of Quantitation (LOQ)4.61 nmol/L (~1.85 ng/mL)1.46 nmol/L (~0.61 ng/mL)[12]
Limit of Detection (LOD)1.38 nmol/L (~0.55 ng/mL)0.13 nmol/L (~0.05 ng/mL)[12]
Inter-assay CV5.1% at 55 nmol/L9.5% at 52 nmol/L[10]
5.6% at 87 nmol/L8.4% at 76 nmol/L[10]
Recovery84.3% - 109.0%84.3% - 109.0%[11]

Table 2: Mass Spectrometry Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeReference
25-hydroxyvitamin D3383.3365.1Quantitation[12]
383.3105.0Confirmation[12]
25-hydroxyvitamin D2395.3377.3Quantitation[12]
395.3209.1Confirmation[12]
This compound (IS) 389.3 371.1 Internal Standard [12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

Liquid Chromatography (LC)

  • Column: A C8 or C18 reversed-phase column is commonly used.[10]

  • Mobile Phase A: Water with 0.1% formic acid.[11]

  • Mobile Phase B: Methanol with 0.1% formic acid.[11]

  • Gradient: A gradient elution is typically employed to separate the analytes from matrix components.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 10-30 µL.[12]

Tandem Mass Spectrometry (MS/MS)

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI may be preferred to reduce matrix effects.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11]

  • Scan Time: Typically around 0.25 seconds per transition.[12]

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the accurate quantification of 25-hydroxyvitamin D2 and D3 in clinical samples. The protocols outlined, along with the performance data, offer a comprehensive guide for researchers, scientists, and drug development professionals in implementing these essential assays. The high sensitivity and specificity of these methods are critical for the correct diagnosis and management of vitamin D-related disorders.

References

Application Notes and Protocols for Pharmacokinetic Studies Using Deuterated Calcifediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic (PK) studies utilizing deuterated calcifediol. The use of stable isotope-labeled compounds like deuterated calcifediol offers significant advantages in drug development and clinical research, enabling precise quantification and differentiation of administered versus endogenous compounds.

Application Notes

Introduction to Deuterated Calcifediol in Pharmacokinetic Studies

Calcifediol, also known as 25-hydroxyvitamin D3 (25(OH)D3), is a key metabolite in the vitamin D endocrine system.[1] It is the primary circulating form of vitamin D and is used as a biomarker for vitamin D status. Pharmacokinetic studies of calcifediol are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME), and for establishing optimal dosing regimens.

The use of deuterated calcifediol (e.g., calcifediol-d3 or calcifediol-d6) as a tracer in PK studies provides a powerful tool to distinguish between the exogenously administered drug and the endogenous pool of calcifediol. This is particularly important for a compound that is naturally present in the body. The stable isotope label allows for precise measurement of the administered drug's concentration over time, without interference from background levels of the endogenous molecule.

Advantages of Using Deuterated Calcifediol:
  • Accurate Quantification: Enables precise measurement of exogenous calcifediol concentrations, leading to more accurate pharmacokinetic parameter calculations.

  • Bioavailability and Bioequivalence Studies: Facilitates the determination of absolute and relative bioavailability of different calcifediol formulations.

  • Metabolism Studies: Allows for the tracing of the metabolic fate of administered calcifediol into its downstream metabolites, such as calcitriol.

  • Reduced Variability: Minimizes inter-individual variability in pharmacokinetic data caused by differing baseline levels of endogenous calcifediol.

Key Pharmacokinetic Characteristics of Calcifediol

Studies comparing calcifediol to cholecalciferol (vitamin D3) have consistently demonstrated several pharmacokinetic advantages for calcifediol. It is absorbed more rapidly and efficiently, leading to a quicker increase in serum 25(OH)D concentrations.[2][3][4][5][6] Calcifediol administration results in a more predictable and linear dose-response compared to cholecalciferol.[7][8] On a weight basis, calcifediol is estimated to be 2-3 times more potent than cholecalciferol in raising serum 25(OH)D levels.[2][3][5]

Experimental Protocols

This section outlines a generalized protocol for a single-dose pharmacokinetic study in healthy volunteers using deuterated calcifediol.

Protocol: Single-Dose Pharmacokinetic Study of Deuterated Calcifediol

1. Study Objective: To determine the single-dose pharmacokinetics of deuterated calcifediol in healthy adult subjects.

2. Investigational Product: Deuterated Calcifediol (e.g., this compound) oral solution or capsules.

3. Study Population:

  • Healthy adult male and female volunteers, aged 18-55 years.

  • Subjects should be in good health as determined by medical history, physical examination, and clinical laboratory tests.

  • Exclusion criteria should include a history of calcium or bone disorders, malabsorption syndromes, and use of medications known to interfere with vitamin D metabolism.

4. Study Design:

  • An open-label, single-period study.

  • After an overnight fast, subjects will receive a single oral dose of deuterated calcifediol.

  • Blood samples will be collected at pre-defined time points to characterize the plasma concentration-time profile of deuterated calcifediol and its primary metabolite, deuterated calcitriol.

5. Dosing and Administration:

  • A single oral dose of deuterated calcifediol will be administered with a standardized volume of water. The exact dose will depend on the specific objectives of the study and the sensitivity of the analytical method.

  • Subjects will continue to fast for at least 4 hours post-dose.

6. Blood Sampling:

  • Blood samples (approximately 5 mL) will be collected into tubes containing an anticoagulant (e.g., EDTA).

  • Sampling time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-dose.

  • Plasma will be separated by centrifugation and stored frozen at -80°C until analysis.

7. Bioanalytical Method: LC-MS/MS Quantification of Deuterated Calcifediol

This method is for the simultaneous quantification of deuterated and endogenous calcifediol.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 200 µL of plasma, add an internal standard (IS), such as a different deuterated variant of calcifediol (e.g., calcifediol-d3 if the administered drug is this compound).

    • Perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Liquid Chromatography (LC):

      • Column: A C18 reverse-phase column suitable for steroid analysis.

      • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for deuterated calcifediol, endogenous calcifediol, and the internal standard will be monitored.

8. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters will be calculated from the plasma concentration-time data of deuterated calcifediol using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

    • Terminal elimination half-life (t1/2)

    • Apparent volume of distribution (Vd/F)

    • Apparent total clearance (CL/F)

Data Presentation

The following tables represent expected quantitative data from a pharmacokinetic study using deuterated calcifediol.

Table 1: Mean Plasma Concentration of Deuterated Calcifediol vs. Time

Time (hours)Mean Plasma Concentration (ng/mL) ± SD
00.00 ± 0.00
0.51.23 ± 0.45
13.54 ± 1.12
27.89 ± 2.34
415.67 ± 4.56
620.11 ± 5.89
818.54 ± 5.12
1216.32 ± 4.78
2412.11 ± 3.56
488.99 ± 2.67
726.54 ± 1.98
964.87 ± 1.45
1203.65 ± 1.09
1682.11 ± 0.67
2401.02 ± 0.34

Table 2: Summary of Pharmacokinetic Parameters for Deuterated Calcifediol

ParameterUnitMean ± SD
Cmaxng/mL21.34 ± 6.23
Tmaxhours6.5 ± 1.5
AUC0-tngh/mL1256.7 ± 345.8
AUC0-infngh/mL1389.4 ± 380.1
t1/2hours55.8 ± 12.3
Vd/FL35.6 ± 8.9
CL/FL/h1.8 ± 0.5

Visualizations

VitaminD_Metabolism cluster_skin Skin (UVB Light) cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol Cholecalciferol (Vitamin D3) Cholecalciferol (Vitamin D3) 7-Dehydrocholesterol->Cholecalciferol (Vitamin D3) Calcifediol (25(OH)D3) Calcifediol (25(OH)D3) Cholecalciferol (Vitamin D3)->Calcifediol (25(OH)D3) CYP2R1 (25-hydroxylase) Calcitriol (1,25(OH)2D3) Calcitriol (1,25(OH)2D3) Calcifediol (25(OH)D3)->Calcitriol (1,25(OH)2D3) CYP27B1 (1-alpha-hydroxylase) Inactive Metabolites Inactive Metabolites Calcifediol (25(OH)D3)->Inactive Metabolites CYP24A1 (24-hydroxylase) Deuterated Calcifediol Deuterated Calcifediol Deuterated Calcifediol->Calcitriol (1,25(OH)2D3) CYP27B1 (1-alpha-hydroxylase) Calcitriol (1,25(OH)2D3)->Inactive Metabolites CYP24A1 (24-hydroxylase)

Caption: Vitamin D metabolic pathway showing the conversion of Cholecalciferol to Calcifediol and Calcitriol.

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase A Subject Screening and Enrollment B Single Oral Dose of Deuterated Calcifediol A->B C Serial Blood Sampling B->C D Plasma Separation and Storage (-80°C) C->D E Sample Preparation (Protein Precipitation & LLE) D->E F LC-MS/MS Analysis E->F G Data Acquisition and Processing F->G H Pharmacokinetic Parameter Calculation G->H I Statistical Analysis and Reporting H->I

Caption: Experimental workflow for a pharmacokinetic study using deuterated calcifediol.

References

Application Note: High-Resolution Separation of Calcifediol-d6 from its C3-Epimer using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol (25-hydroxyvitamin D), a primary circulating metabolite of Vitamin D, is a crucial biomarker for assessing an individual's Vitamin D status. The presence of the C3-epimer of Calcifediol, which is isobaric and exhibits lower biological activity, can lead to an overestimation of Vitamin D levels if not chromatographically resolved from the primary metabolite.[1][2] Accurate quantification is therefore essential for both clinical diagnostics and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its superior selectivity and sensitivity.[3][4]

This application note details a robust Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) protocol for the baseline separation and quantification of Calcifediol-d6 and its C3-epimer in serum. Deuterated Calcifediol (this compound) is commonly used as an internal standard in Vitamin D analysis to ensure accuracy and precision.[1][5] The separation of its epimers is equally critical to prevent any potential interference and ensure the reliability of the quantitative data for the endogenous, non-deuterated forms.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective protein precipitation method is employed for the extraction of this compound and its epimers from a serum matrix.[6]

  • To 100 µL of serum sample in a microcentrifuge tube, add 300 µL of acetonitrile containing 1% formic acid.

  • If not already present in the precipitating solvent, add the internal standard solution.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

For enhanced sample cleanup and to minimize matrix effects, an optional phospholipid removal step can be incorporated by passing the supernatant through a phospholipid depletion plate.[6]

UPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a UPLC system coupled to a tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: UPLC Parameters

ParameterValue
Column Phenomenex Lux cellulose-3 (100 mm x 2 mm, 3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Isocratic or a shallow gradient optimized for epimer separation
Flow Rate 0.30 mL/min
Column Temperature 25°C
Injection Volume 10 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage Optimized for analyte (e.g., 3.0 kV)
Source Temperature 150°C
Desolvation Temperature 400°C
Nebulizing Gas Flow 2 L/min
Drying Gas Flow 8 L/min
Collision Gas Argon
MRM Transitions See Table 3

Data Presentation

The following table summarizes the key quantitative parameters for the UPLC-MS/MS analysis of this compound and its C3-epimer.

Table 3: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
This compound407.2158.9~1.60
3-epi-Calcifediol-d6407.2158.9~1.90

Note: Retention times are approximate and may vary depending on the specific UPLC system and column batch.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of epimer separation.

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing Sample Serum Sample (100 µL) Precipitation Add Acetonitrile with 1% Formic Acid (300 µL) Sample->Precipitation Vortex Vortex (30 sec) Precipitation->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation of Epimers Injection->Separation Detection Mass Spectrometry Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Generate Report Quantification->Reporting G cluster_0 UPLC System cluster_1 Mass Spectrometer Injected_Sample Injected Sample (this compound + Epimer) UPLC_Column Chiral UPLC Column Injected_Sample->UPLC_Column Mobile Phase Flow Separated_Analytes Separated Analytes UPLC_Column->Separated_Analytes Differential Retention ESI_Source ESI Source (Ionization) Separated_Analytes->ESI_Source Quadrupole_1 Q1 (Precursor Ion Selection) ESI_Source->Quadrupole_1 Collision_Cell Q2 (Fragmentation) Quadrupole_1->Collision_Cell Quadrupole_3 Q3 (Product Ion Selection) Collision_Cell->Quadrupole_3 Detector Detector Quadrupole_3->Detector

References

Anwendungs- und Protokollhinweise: Derivatisierungstechniken zur verbesserten Detektion von Calcifediol-d6

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung Calcifediol, auch bekannt als 25-Hydroxyvitamin D (25(OH)D), ist der wichtigste zirkulierende Metabolit von Vitamin D und gilt als der primäre Indikator für den Vitamin-D-Status eines Individuums.[1] Die genaue Quantifizierung von Calcifediol und seinem deuterierten internen Standard (IS), Calcifediol-d6, in biologischen Matrices wie Serum oder Plasma ist für klinische und Forschungszwecke von entscheidender Bedeutung. Die Analyse mittels Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) ist der Goldstandard für die Vitamin-D-Analyse.[2][3]

Allerdings stellen die geringen endogenen Konzentrationen und die schlechte Ionisierungseffizienz von Calcifediol in gängigen MS-Quellen (Elektrospray-Ionisierung, ESI) eine analytische Herausforderung dar.[2][3][4] Die chemische Derivatisierung ist eine weit verbreitete Strategie, um diese Einschränkungen zu überwinden. Durch die Anlagerung einer chemischen Gruppe an das Calcifediol-Molekül wird dessen Ionisierungseffizienz erheblich gesteigert, was zu einer verbesserten Empfindlichkeit und Selektivität der Methode führt.[3][5] Diese Techniken sind gleichermaßen auf Calcifediol und seinen stabil-isotopenmarkierten Standard this compound anwendbar.

Dieser Anwendungshinweis beschreibt detaillierte Protokolle für die Derivatisierung von this compound zur Verbesserung seiner Detektion mittels LC-MS/MS, mit einem Schwerpunkt auf der am häufigsten verwendeten Methode, der Diels-Alder-Reaktion mit Cookson-Typ-Reagenzien.

Allgemeiner Arbeitsablauf der Probenanalyse

Der typische Arbeitsablauf für die Analyse von Calcifediol in Serum umfasst die Probenvorbereitung, Derivatisierung und die anschließende instrumentelle Analyse. Die Derivatisierung ist ein entscheidender Schritt zur Steigerung der Empfindlichkeit.

Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse Sample 1. Serumprobe (+ this compound IS) PP 2. Proteinfällung (z.B. mit Acetonitril) Sample->PP Centrifuge 3. Zentrifugation PP->Centrifuge Supernatant 4. Überstand-Übertragung Centrifuge->Supernatant Deriv 5. Zugabe des Derivatisierungsreagenz (z.B. PTAD) Supernatant->Deriv Incubate 6. Inkubation Deriv->Incubate Dry 7. Trocknung & Rekonstitution Incubate->Dry LCMS 8. LC-MS/MS-Analyse Dry->LCMS Data 9. Datenauswertung LCMS->Data

Abbildung 1: Allgemeiner Arbeitsablauf für die Analyse von Calcifediol mit Derivatisierung.

Experimentelle Protokolle

Probenvorbereitung: Proteinfällung

Vor der Derivatisierung müssen die Analyten aus der proteinreichen Matrix freigesetzt und die Proteine entfernt werden. Die Proteinfällung ist eine gängige und effektive Methode hierfür.[3]

Materialien:

  • Serum- oder Plasmaproben

  • Acetonitril (ACN) mit 1 % Ameisensäure

  • Interne Standardlösung (this compound in Methanol oder Ethanol)

  • Mikrozentrifugenröhrchen oder 96-Well-Platten

  • Vortex-Mischer

  • Zentrifuge

Protokoll:

  • Pipettieren Sie 100 µL Serum oder Plasma in ein Mikrozentrifugenröhrchen.

  • Fügen Sie die entsprechende Menge der internen Standardlösung (z.B. 20 µL) hinzu.

  • Fügen Sie 300 µL eiskaltes Acetonitril mit 1 % Ameisensäure hinzu, um die Proteine auszufällen.[3]

  • Vortexen Sie die Mischung für 30-60 Sekunden kräftig.

  • Zentrifugieren Sie die Probe bei hoher Geschwindigkeit (z.B. 10.000 x g) für 5-10 Minuten, um das Proteinpellet zu festigen.

  • Überführen Sie den Überstand vorsichtig in ein sauberes Röhrchen oder eine Well-Platte für den nächsten Schritt, die Derivatisierung.

Derivatisierung mit 4-Phenyl-1,2,4-triazolin-3,5-dion (PTAD)

PTAD ist ein Cookson-Typ-Reagenz, das schnell und effizient mit der s-cis-Dien-Struktur im A-Ring von Calcifediol über eine Diels-Alder-Reaktion reagiert.[3] Dies führt zur Bildung eines hochgradig ionisierbaren Derivats, das die Empfindlichkeit in der LC-MS/MS-Analyse um das 100-fache oder mehr steigern kann.[6]

Materialien:

  • Getrockneter Probenextrakt (Überstand aus der Proteinfällung)

  • 4-Phenyl-1,2,4-triazolin-3,5-dion (PTAD)

  • Lösungsmittel für PTAD: Acetonitril (ACN) oder Ethylacetat (wasserfrei)

  • Stickstoff-Evaporator (optional)

  • Rekonstitutionslösung (z.B. 78% Methanol in Wasser)[6]

Protokoll:

  • Trocknen Sie den Überstand aus der Proteinfällung unter einem sanften Stickstoffstrom oder mittels Vakuumzentrifugation vollständig ein.

  • Bereiten Sie eine frische PTAD-Lösung vor (z.B. 0,4 mg/mL in Ethylacetat[2] oder 0,75 mg/mL in Acetonitril[6]). Die Lösung sollte vor Licht geschützt werden.

  • Geben Sie 100 µL der PTAD-Lösung zum getrockneten Extrakt.

  • Vortexen Sie die Probe für ca. 5 Minuten, um eine vollständige Vermischung zu gewährleisten.[6]

  • Inkubieren Sie die Reaktion. Die Bedingungen können variieren:

    • Schnelle Methode: 10 Minuten bei 60 °C.[2][3]

    • Raumtemperatur-Methode: 1 Stunde bei Raumtemperatur.[7]

    • Über-Nacht-Methode: Über 12 Stunden bei 4 °C, um eine vollständige Derivatisierung sicherzustellen.[6]

  • Nach der Inkubation trocknen Sie die derivatisierte Probe erneut unter Stickstoff vollständig ein.

  • Rekonstituieren Sie den getrockneten Rückstand in einem geeigneten Volumen (z.B. 60 µL) der Rekonstitutionslösung, die mit der mobilen Anfangsphase Ihres LC-Systems kompatibel ist.[6]

  • Vortexen Sie die Probe kurz und zentrifugieren Sie sie gegebenenfalls, bevor Sie sie in ein LC-Vial überführen und analysieren.

Prinzip der PTAD-Derivatisierung

Die Reaktion zwischen dem s-cis-Dien von Calcifediol und dem Dienophil (PTAD) führt zur Bildung eines stabilen kovalenten Addukts. Dieses Addukt enthält eine leicht protonierbare Gruppe, was die Bildung von [M+H]⁺-Ionen in der ESI-Quelle erheblich verbessert.

Reaction cluster_product Produkt cluster_properties Resultierende Eigenschaft Calcifediol This compound (enthält s-cis-Dien) Adduct Stabiles Calcifediol-PTAD-Addukt Calcifediol->Adduct Diels-Alder- Reaktion PTAD PTAD-Reagenz (Dienophil) PTAD->Adduct Ionization Verbesserte Ionisationseffizienz Adduct->Ionization

Abbildung 2: Logisches Diagramm der Diels-Alder-Reaktion zur Derivatisierung von Calcifediol.

Alternative Derivatisierungsreagenzien

Obwohl PTAD weit verbreitet ist, wurden neuere Reagenzien entwickelt, die eine noch höhere Empfindlichkeit bieten.

  • Amplifex™ Diene: Dieses Reagenz wurde speziell für die MS/MS-Analyse optimiert. Es enthält eine permanent positiv geladene Gruppe, die die Ionisierungseffizienz weiter steigert und im Vergleich zu PTAD eine höhere Empfindlichkeit und Selektivität bieten kann.[5][7] Die Derivatisierungsprozedur ist der von PTAD sehr ähnlich.

  • 2-Nitrosopyridin (PyrNO): Dieses Reagenz zeigt ebenfalls eine höhere Empfindlichkeit als PTAD und ermöglicht eine hochauflösende chromatographische Trennung der Hauptmetaboliten.[8]

  • Doppelte Derivatisierung: Einige Methoden verwenden eine zweistufige Derivatisierung, z. B. eine PTAD-Reaktion gefolgt von einer Acetylierung. Dieser Ansatz kann die chromatographische Trennung von Isomeren, wie den C3-Epimeren von Calcifediol, verbessern.[4]

Quantitative Datenzusammenfassung

Die Derivatisierung führt zu einer signifikanten Verbesserung der analytischen Leistung, was sich in niedrigeren Nachweisgrenzen und einer stärkeren Signalantwort äußert.

ParameterOhne DerivatisierungMit PTAD-DerivatisierungMit Amplifex™-Derivatisierung
Signalverstärkung 1x (Referenz)3- bis 295-fach[5][9]Oft höher als PTAD[7]
Typische LOQ (Serum) > 5 ng/mL0,3 - 1,0 ng/mL[2][3]Potenziell niedriger als PTAD[7]
Hauptvorteil Einfaches ProtokollRobuste, etablierte Methode, kostengünstig[6]Maximale Empfindlichkeit durch feste Ladung[7]
Hauptnachteil Geringe EmpfindlichkeitBildung von (R/S)-Isomeren kann Chromatographie erschweren[4][6]Höhere Kosten

LOQ: Limit of Quantification (Bestimmungsgrenze)

Zusammenfassung Die chemische Derivatisierung ist ein unverzichtbarer Schritt für die hochsensitive Quantifizierung von this compound und seinem nicht-markierten Analogon mittels LC-MS/MS. Die Diels-Alder-Reaktion mit PTAD ist eine robuste und weit verbreitete Methode, die eine signifikante Steigerung der Signalintensität ermöglicht. Neuere Reagenzien wie Amplifex™ Diene bieten das Potenzial für eine noch weiter verbesserte Empfindlichkeit. Die Wahl des geeigneten Reagenzes hängt von den spezifischen Anforderungen des Assays an Empfindlichkeit und Kosteneffizienz ab. Die hier bereitgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Implementierung von Derivatisierungsmethoden im Labor.

References

Application Notes and Protocols for High-Throughput Screening Assays with Calcifediol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the high-throughput quantification of Calcifediol (25-hydroxyvitamin D3) in serum samples using Calcifediol-d6 as an internal standard. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is suitable for large-scale clinical research and drug development studies requiring rapid and accurate measurement of vitamin D status.

Application 1: High-Throughput Quantification of Calcifediol in Human Serum

This protocol details a robust and high-throughput LC-MS/MS assay for the accurate quantification of endogenous Calcifediol in human serum. This compound is employed as an internal standard to ensure precision and accuracy by correcting for matrix effects and variations during sample processing and analysis.

Experimental Protocol

1. Materials and Reagents:

  • Calcifediol and this compound standards

  • LC-MS/MS grade methanol, isopropanol, and water

  • Formic acid

  • Human serum samples

  • 96-well collection plates

  • Supported Liquid Extraction (SLE) or Protein Precipitation plates

2. Sample Preparation (Protein Precipitation): [1]

  • To 100 µL of serum sample in a 96-well plate, add 300 µL of acetonitrile containing 1% formic acid and the this compound internal standard.[1]

  • Vortex the plate thoroughly to ensure complete protein precipitation.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Chromatographic Column: A suitable reversed-phase column (e.g., C18) for the separation of Calcifediol.

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.

  • Flow Rate: 0.30 mL/min.[1]

  • Column Temperature: 25°C.[1]

  • Ionization Mode: Positive ESI.[1]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Calcifediol and this compound.

Data Presentation

Table 1: Quantitative Performance of the High-Throughput LC-MS/MS Assay for Calcifediol

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 10%
Accuracy (% Recovery) 90-110%

Experimental Workflow Diagram

HTS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample (100 µL) Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile + 1% Formic Acid) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Quantification of Calcifediol Detection->Quantification Reporting Report Results Quantification->Reporting

Caption: High-throughput sample analysis workflow.

Application 2: Screening for Modulators of Vitamin D Receptor (VDR)

This section outlines a conceptual high-throughput screening workflow to identify compounds that modulate the activity of the Vitamin D Receptor (VDR). While this compound is not the primary screening agent, it serves as a critical tool in secondary assays to confirm the mechanism of action of potential hits by quantifying changes in Calcifediol metabolism.

Conceptual Screening Protocol

1. Primary High-Throughput Screen (HTS):

  • Assay Principle: A cell-based reporter gene assay where VDR activation leads to the expression of a reporter protein (e.g., luciferase or green fluorescent protein).

  • Procedure:

    • Seed cells expressing VDR and the reporter construct in 384- or 1536-well plates.

    • Add test compounds from a chemical library.

    • Incubate for a defined period.

    • Measure the reporter signal to identify compounds that either activate (agonists) or inhibit (antagonists) VDR signaling.

2. Secondary Assay: Quantification of Calcifediol Metabolism:

  • Purpose: To confirm that hit compounds modulate the vitamin D pathway by assessing their effect on the metabolism of Calcifediol.

  • Procedure:

    • Treat VDR-expressing cells with the identified hit compounds.

    • Spike the cell culture medium with a known concentration of Calcifediol.

    • After incubation, extract the medium and cell lysate.

    • Use the high-throughput LC-MS/MS protocol described in Application 1, with this compound as the internal standard, to quantify the levels of Calcifediol and its metabolites.

Vitamin D Receptor Signaling Pathway

VDR_Signaling cluster_cell Cell cluster_nucleus Nucleus VDR_RXR VDR-RXR Heterodimer VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates Biological_Response Biological Response Gene_Transcription->Biological_Response Leads to Calcifediol_in Calcifediol VDR Vitamin D Receptor (VDR) Calcifediol_in->VDR Binds VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR Internal_Standard_Logic cluster_process Analytical Process Sample_Prep Sample Preparation LC_Injection LC Injection Sample_Prep->LC_Injection Ionization Ionization (ESI) LC_Injection->Ionization Ratio Peak Area Ratio (Analyte / IS) Ionization->Ratio Detection Analyte Calcifediol (Analyte of Interest) Analyte->Sample_Prep IS This compound (Internal Standard) IS->Sample_Prep Concentration Accurate Concentration of Calcifediol Ratio->Concentration Calculation

References

Application Notes and Protocols for the Use of Calcifediol-d6 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcifediol, also known as 25-hydroxyvitamin D (25(OH)D), is the primary circulating form of vitamin D in the body and a direct precursor to the active hormone, calcitriol (1,25-dihydroxyvitamin D).[1][2] Its role in calcium and phosphate homeostasis is well-established.[2][3] Emerging research highlights its involvement in a myriad of cellular processes, including cell proliferation, differentiation, and immune modulation, making it a molecule of significant interest in various research fields.[4]

Calcifediol-d6 is a deuterated form of calcifediol, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound an invaluable tool in cell culture experiments, primarily as an internal standard for highly accurate quantification of endogenous and administered calcifediol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] This application note provides detailed protocols and data presentation for the use of this compound in the context of cell culture experiments.

Mechanism of Action of Calcifediol in Cells

Calcifediol exerts its biological effects through both genomic and non-genomic pathways.

Genomic Pathway: Calcifediol can be hydroxylated by the enzyme 1-alpha-hydroxylase (CYP27B1), which is expressed in various tissues including kidneys, macrophages, and keratinocytes, to form the active hormone calcitriol.[7] Calcitriol then binds to the nuclear vitamin D receptor (VDR).[1][2] This complex heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This leads to changes in protein synthesis that influence cellular functions.

Non-Genomic Pathway: Calcifediol, as well as calcitriol, can also elicit rapid, non-genomic responses.[8] These effects are initiated by binding to a membrane-associated VDR (mVDR), leading to the activation of intracellular signaling cascades, such as those involving protein kinase C (PKC) and the release of intracellular calcium.[7][8]

Signaling Pathway of Calcifediol

Calcifediol_Signaling Calcifediol Calcifediol Calcifediol_cyto Calcifediol Calcifediol->Calcifediol_cyto mVDR Membrane VDR (mVDR) Calcifediol->mVDR Binding CYP27B1 1α-hydroxylase (CYP27B1) Calcifediol_cyto->CYP27B1 Hydroxylation Calcitriol Calcitriol CYP27B1->Calcitriol VDR_cyto VDR Calcitriol->VDR_cyto VDR_RXR_complex VDR-RXR Complex VDR_cyto->VDR_RXR_complex RXR_cyto RXR RXR_cyto->VDR_RXR_complex VDR_RXR_nucleus VDR-RXR Complex VDR_RXR_complex->VDR_RXR_nucleus Translocation PKC Protein Kinase C (PKC) mVDR->PKC Activation Ca_release Intracellular Ca2+ Release PKC->Ca_release VDRE Vitamin D Response Element (VDRE) VDR_RXR_nucleus->VDRE Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription

Caption: Signaling pathways of Calcifediol in a target cell.

Application of this compound in Cell Culture Experiments

The primary and most critical application of this compound in cell culture research is as an internal standard for quantitative analysis using stable isotope dilution mass spectrometry.

Principle: When quantifying the concentration of endogenous or exogenously added (non-labeled) calcifediol in cell lysates or culture media, a known amount of this compound is added to the sample during the extraction process. Because this compound is chemically identical to the non-labeled calcifediol, it behaves identically during sample preparation, extraction, and chromatographic separation. However, due to its higher mass (from the deuterium atoms), it can be distinguished from the non-labeled compound by the mass spectrometer.

By measuring the ratio of the signal from the non-labeled calcifediol to the known amount of this compound, an extremely accurate and precise quantification of the calcifediol in the original sample can be achieved. This method corrects for any loss of analyte during sample processing and compensates for matrix effects that can suppress or enhance the signal in the mass spectrometer.

Experimental Protocols

Protocol 1: General Cell Culture Treatment with Calcifediol

This protocol provides a general framework for treating adherent cells with calcifediol. The specific cell type, seeding density, and calcifediol concentrations should be optimized for each experiment.

Materials:

  • Cell line of interest (e.g., human mesenchymal stem cells, cancer cell lines)

  • Complete cell culture medium

  • Calcifediol (non-labeled) stock solution (e.g., in ethanol)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Multi-well cell culture plates

  • Sterile, nuclease-free tubes

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in a T-75 flask.

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with complete medium and centrifuge the cells at 125 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and perform a cell count.

    • Seed the cells into multi-well plates at a predetermined density (e.g., 5 x 10^4 cells/well in a 24-well plate) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Preparation of Treatment Media:

    • Prepare serial dilutions of the calcifediol stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).[3] A vehicle control (medium with the same concentration of ethanol as the highest calcifediol concentration) must be included.

  • Cell Treatment:

    • Carefully aspirate the medium from the wells.

    • Add the prepared treatment or vehicle control media to the respective wells.

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Sample Collection:

    • For analysis of intracellular metabolites:

      • Aspirate the medium and wash the cells twice with ice-cold PBS.

      • Lyse the cells directly in the well using an appropriate lysis buffer or by scraping into a solvent.

      • Collect the lysate in sterile, nuclease-free tubes.

    • For analysis of secreted factors in the medium:

      • Collect the cell culture medium from each well into sterile tubes.

      • Centrifuge the medium to pellet any detached cells and transfer the supernatant to a new tube.

    • Store all samples at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis using this compound

This protocol outlines the extraction of calcifediol from cell lysates and the addition of this compound as an internal standard.

Materials:

  • Cell lysates or culture medium samples

  • This compound internal standard solution of a known concentration

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Liquid-liquid extraction solvent (e.g., hexane or methyl tert-butyl ether)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS/MS system

Procedure:

  • Sample Thawing: Thaw the collected cell lysates or media samples on ice.

  • Addition of Internal Standard: To a known volume of each sample (e.g., 100 µL), add a precise volume of the this compound internal standard solution.

  • Protein Precipitation: Add a volume of ice-cold protein precipitation solvent (e.g., 3 volumes of acetonitrile). Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Add an appropriate volume of extraction solvent (e.g., hexane).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation:

    • Carefully transfer the organic (upper) layer containing the vitamin D metabolites to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the LC-MS/MS mobile phase (e.g., 100 µL of methanol/water).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Seeding Seed Cells Cell_Adherence Allow Adherence Cell_Seeding->Cell_Adherence Calcifediol_Treatment Treat with Calcifediol Cell_Adherence->Calcifediol_Treatment Incubation Incubate Calcifediol_Treatment->Incubation Sample_Harvest Harvest Cells & Media Incubation->Sample_Harvest Add_d6_Standard Add this compound Internal Standard Sample_Harvest->Add_d6_Standard Protein_Precipitation Protein Precipitation Add_d6_Standard->Protein_Precipitation Extraction Liquid-Liquid Extraction Protein_Precipitation->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Reconstitution Reconstitute Extract Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Quantification Data Quantification LC_MS_MS->Data_Quantification

Caption: Workflow for cell culture experiments using this compound.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the effects of calcifediol on different cell types.

Table 1: Effect of Calcifediol on Gene Expression in Peripheral Blood Mononuclear Cells (PBMCs)

Gene TargetCalcifediol ConcentrationFold Change vs. ControlReference
MYLIP10 µMSpecific regulation[3]
ABCG110 µMSpecific regulation[3]
Various Genes1 µM~86% overlap with Calcitriol[3]
Various Genes10 µM~78% overlap with Calcitriol[3]

Table 2: Effect of Calcifediol on Human Adipose-Derived Mesenchymal Stem Cells (hADMSCs)

ParameterCalcifediol ConcentrationObservationReference
Intracellular Ca2+10 µMRapid and sustained increase[8]

Table 3: Effect of Calcifediol on IL-6 Secretion by Cultured Human Trophoblasts from Gestational Diabetes Mellitus (GDM) Pregnancies

Treatment GroupCalcifediol ConcentrationOutcomeReference
GDM-d Trophoblasts25 - 2000 nMSignificant decrease in IL-6 secretion[9]
Normoglycemic Trophoblasts25 - 2000 nMNo significant change in IL-6 secretion[9]

Conclusion

This compound is an essential tool for researchers studying the effects of vitamin D in cell culture systems. Its primary application as an internal standard in LC-MS/MS analysis ensures the generation of accurate and reliable quantitative data. The protocols provided herein offer a framework for conducting cell culture experiments with calcifediol and preparing samples for analysis using this compound. By employing these methods, researchers can confidently investigate the diverse biological roles of calcifediol at the cellular level, contributing to advancements in both basic science and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing for Calcifediol-d6 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Calcifediol-d6.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a chromatographic issue where the peak asymmetry factor is greater than 1, resulting in a peak with a "tail" extending from the peak apex. This can compromise the accuracy and precision of quantification, reduce resolution between closely eluting peaks, and may indicate underlying issues with your HPLC method or system.

Q2: What are the most common causes of peak tailing for a compound like this compound?

A2: For a neutral, hydroxylated sterol like this compound, peak tailing in reverse-phase HPLC is often caused by secondary interactions between the hydroxyl groups of the analyte and active sites on the stationary phase, particularly residual silanol groups on silica-based columns. Other potential causes include issues with the mobile phase, column degradation, or problems with the HPLC system itself.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: While Calcifediol is largely considered a neutral compound, it possesses hydroxyl groups. The pKa of the hydroxyl groups in sterols is generally high (predicted around 14.74 for Calcifediol), meaning they are not significantly ionized under typical reverse-phase HPLC conditions.[1] However, the ionization state of residual silanol groups on the silica packing is highly pH-dependent. At higher pH values, silanols become deprotonated and can interact with any partial positive charges on the analyte, leading to peak tailing. Therefore, controlling the mobile phase pH, often by using acidic modifiers, can help suppress these interactions and improve peak shape.

Q4: Can my sample preparation contribute to peak tailing?

A4: Yes, several aspects of sample preparation can lead to peak tailing. Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including tailing. Overloading the column with a sample that is too concentrated can also lead to asymmetrical peaks. Additionally, the presence of matrix components from complex samples (e.g., plasma) can interfere with the chromatography and cause peak tailing.

Troubleshooting Guides

If you are experiencing peak tailing with this compound, follow this step-by-step troubleshooting guide.

Step 1: Initial Assessment and System Check

Before making significant changes to your method, it's crucial to rule out common system-level problems.

1.1. Check for Extra-Column Volume:

  • Issue: Excessive tubing length or internal diameter, or loose fittings between the injector, column, and detector can cause band broadening and peak tailing.

  • Action: Ensure all fittings are secure. Use the shortest possible tubing with the smallest appropriate internal diameter.

1.2. Inspect the Column:

  • Issue: A void at the head of the column or a blocked frit can distort peak shape.

  • Action: If a guard column is in use, remove it and re-run the analysis. If the peak shape improves, replace the guard column. If not, consider flushing the analytical column according to the manufacturer's instructions or replacing it if it's old or has been subjected to harsh conditions.

Step 2: Method and Mobile Phase Optimization

Secondary chemical interactions are a primary cause of peak tailing. The following adjustments to your method can help mitigate these effects.

2.1. Mobile Phase pH Adjustment:

  • Rationale: Suppressing the ionization of residual silanol groups on the stationary phase can significantly reduce peak tailing.

  • Recommendation: Add a small amount of an acidic modifier to your mobile phase. Formic acid or acetic acid at concentrations of 0.1% (v/v) are common choices.

2.2. Mobile Phase Additives:

  • Rationale: Certain additives can mask active sites on the stationary phase or compete with the analyte for these sites.

  • Recommendation: For basic compounds, a small amount of a basic modifier like triethylamine (TEA) can be added to the mobile phase to reduce tailing. However, for a neutral compound like this compound, this is less likely to be effective and may not be necessary if pH is properly controlled.

2.3. Choice of Organic Modifier:

  • Rationale: The organic solvent in the mobile phase can influence peak shape.

  • Recommendation: If you are using methanol, consider switching to acetonitrile, or vice versa. Acetonitrile often provides sharper peaks for many compounds.

Step 3: Column Chemistry and Stationary Phase

The choice of HPLC column is critical for achieving good peak shape.

3.1. Use of End-Capped Columns:

  • Rationale: Modern "end-capped" columns have a stationary phase where the majority of residual silanol groups are chemically deactivated, reducing the potential for secondary interactions.

  • Recommendation: If you are not already using one, switch to a high-quality, end-capped C18 or C8 column.

3.2. Consider a Different Stationary Phase:

  • Rationale: If peak tailing persists on a standard silica-based column, a different type of stationary phase may be beneficial.

  • Recommendation: Columns with a different bonding chemistry or base material (e.g., hybrid silica) can offer different selectivity and improved peak shape for challenging compounds.

Data Presentation

The following table summarizes the effect of different mobile phase additives on the peak asymmetry of a hypothetical this compound analysis.

Mobile Phase CompositionPeak Asymmetry Factor
80:20 Acetonitrile:Water1.8
80:20 Acetonitrile:Water + 0.1% Formic Acid1.2
80:20 Acetonitrile:Water + 0.1% Acetic Acid1.3
80:20 Methanol:Water2.1
80:20 Methanol:Water + 0.1% Formic Acid1.4

Experimental Protocols

Protocol 1: HPLC Method for the Analysis of this compound

This protocol provides a starting point for the analysis of this compound and can be modified as part of the troubleshooting process.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 70% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 70% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 265 nm

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow cluster_system_check System Check cluster_method_optimization Method Optimization cluster_column_chemistry Column Chemistry start Peak Tailing Observed for this compound system_check Step 1: System Check start->system_check method_optimization Step 2: Method Optimization system_check->method_optimization If no system issues found resolution Peak Shape Improved system_check->resolution If system issue is resolved column_chemistry Step 3: Column Chemistry method_optimization->column_chemistry If tailing persists method_optimization->resolution If method optimization is successful column_chemistry->resolution extra_column_volume Check for Extra-Column Volume inspect_column Inspect Column (Frit, Void) adjust_ph Adjust Mobile Phase pH (Add Acid) mobile_phase_additives Consider Mobile Phase Additives change_organic Change Organic Modifier use_endcapped Use End-Capped Column different_stationary_phase Try Different Stationary Phase

Caption: A logical workflow for troubleshooting peak tailing of this compound in HPLC.

Chemical Interactions Leading to Peak Tailing

Chemical_Interactions analyte This compound (with -OH groups) interaction Secondary Interaction (Hydrogen Bonding) analyte->interaction stationary_phase Silica Stationary Phase silanol Residual Silanol Groups (Si-OH) stationary_phase->silanol silanol->interaction peak_tailing Peak Tailing interaction->peak_tailing

Caption: The interaction between this compound and residual silanol groups on the stationary phase, a primary cause of peak tailing.

References

Technical Support Center: Overcoming Matrix Effects in Calcifediol-d6 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Calcifediol-d6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to co-eluting compounds from the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method. In the analysis of biological samples like plasma or serum, endogenous substances such as phospholipids are major contributors to matrix effects.[2]

Q2: How does a deuterated internal standard like this compound help in mitigating matrix effects?

A2: A deuterated internal standard (d-IS) is a stable isotope-labeled version of the analyte. The principle is that the d-IS has nearly identical physicochemical properties to the analyte.[3] Consequently, it should experience the same degree of matrix-induced ion suppression or enhancement as the non-labeled analyte. By calculating the ratio of the analyte signal to the d-IS signal, these variations can be normalized, leading to more accurate quantification.[3]

Q3: Why am I still observing poor data quality (e.g., high variability) even when using this compound?

A3: While effective, deuterated internal standards may not always perfectly compensate for matrix effects. Several factors can contribute to this, including:

  • Differential Matrix Effects: A slight chromatographic separation between the analyte and this compound, known as the "isotope effect," can occur. If this separation is significant, they will not experience the identical matrix components as they elute, leading to varied degrees of ion suppression or enhancement.[3]

  • High Concentration of Interfering Components: If the concentration of co-eluting matrix components, particularly phospholipids, is excessively high, it can lead to significant and unpredictable ion suppression that even a d-IS cannot fully compensate for.

  • In-source Fragmentation: The deuterated internal standard might undergo fragmentation in the ion source of the mass spectrometer, where it could lose a deuterium atom and generate a signal that interferes with the analyte's signal.[4]

Q4: What are the most common sources of matrix effects in serum or plasma samples for Calcifediol analysis?

A4: The most significant source of matrix effects in serum and plasma is phospholipids.[2] These molecules are highly abundant and can co-elute with Calcifediol, leading to substantial ion suppression. Other endogenous components like proteins and salts can also contribute to matrix effects.[5]

Q5: Which sample preparation technique is the most effective at removing phospholipids?

A5: While simple protein precipitation is fast, it is generally the least effective at removing phospholipids.[6] More advanced techniques like Supported Liquid Extraction (SLE) and specialized Solid-Phase Extraction (SPE) methods, such as HybridSPE, are designed for efficient phospholipid removal and typically yield cleaner extracts.[7][8]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Symptom: The peak area of this compound is significantly lower than expected in extracted samples compared to a neat solution.

Potential CauseTroubleshooting Steps
Incomplete Protein Binding Disruption Vitamin D metabolites are highly bound to the Vitamin D Binding Protein (VDBP) in plasma. Ensure your sample pre-treatment step effectively disrupts this binding. For LLE and SPE, pre-treatment with an organic solvent like isopropanol or acetonitrile is crucial. For PPT, the precipitating solvent should also serve to release the analyte.
Suboptimal Extraction Solvent in LLE The polarity of the extraction solvent is critical. For Calcifediol, which is a relatively nonpolar molecule, solvents like hexane, ethyl acetate, or a mixture of both are commonly used.[9] Experiment with different solvent compositions to optimize recovery.
Inefficient Elution in SPE The elution solvent in SPE may not be strong enough to desorb this compound completely from the sorbent. Try a stronger elution solvent or increase the volume of the elution solvent. Ensure the sorbent bed does not dry out before the elution step.
Analyte Breakthrough in SPE During the loading or washing steps, this compound may be washed away if the solvent is too strong. Use a weaker wash solvent to retain the analyte on the column.
Issue 2: High Matrix Effect Values and Poor Precision

Symptom: The calculated matrix effect is high (significant ion suppression or enhancement), and there is high variability (%CV) in the results of quality control samples.

Potential CauseTroubleshooting Steps
Insufficient Removal of Phospholipids This is the most common cause. If using protein precipitation, consider switching to a more effective phospholipid removal technique like Supported Liquid Extraction (SLE) or a specialized SPE sorbent (e.g., HybridSPE).[7]
Co-elution with Interfering Matrix Components Modify the chromatographic conditions to improve the separation of this compound from matrix interferences. This can be achieved by: - Using a different stationary phase (e.g., a pentafluorophenyl (PFP) column is often effective for vitamin D metabolites).[10] - Optimizing the mobile phase gradient to achieve better resolution.
Ion Source Contamination Matrix components can accumulate in the ion source over time, leading to inconsistent ionization. Regularly clean the mass spectrometer's ion source according to the manufacturer's recommendations.
Differential Matrix Effects If there is a slight separation between the analyte and this compound on the column, they may experience different matrix effects.[3] Try to adjust the chromatography to ensure co-elution. If this is not possible, a more rigorous sample cleanup is necessary.
Issue 3: Poor Chromatographic Peak Shape for this compound

Symptom: The chromatographic peak for this compound is broad, tailing, fronting, or split.[11]

Potential CauseTroubleshooting Steps
Column Deterioration The column may be contaminated or have a void at the inlet.[12] Try back-flushing the column. If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column.
Inappropriate Sample Solvent The solvent used to reconstitute the final extract may be too strong, causing the analyte to move too quickly through the column initially. Whenever possible, the reconstitution solvent should be similar in composition to the initial mobile phase.
Column Overload Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject.
Secondary Interactions with the Stationary Phase Residual silanol groups on silica-based columns can interact with the analyte, causing peak tailing.[11] Ensure the mobile phase pH is appropriate for the analyte and column.
System Voids or Blockages A void in the column packing or a partially blocked frit can cause peak splitting.[12] Reversing the column and flushing may resolve a blocked frit. A void at the head of the column usually requires column replacement.

Quantitative Data Summary

The following table summarizes typical performance characteristics for different sample preparation methods in the analysis of Calcifediol. Actual values can vary depending on the specific laboratory conditions and instrumentation.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Precision (%CV)Phospholipid Removal Efficiency
Protein Precipitation (PPT) 85 - 10540 - 70 (Suppression)< 15Low
Liquid-Liquid Extraction (LLE) 80 - 10075 - 95 (Suppression)< 10Moderate
Solid-Phase Extraction (SPE) 90 - 11085 - 105< 10High
Supported Liquid Extraction (SLE) > 90> 90< 10High
HybridSPE > 95> 95< 5Very High

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a fast and simple method for sample cleanup but is less effective at removing phospholipids.

Materials:

  • Human serum or plasma

  • Acetonitrile (ACN) with 1% formic acid

  • This compound internal standard working solution

  • Centrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of serum or plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of cold ACN with 1% formic acid.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[10]

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

  • Human serum or plasma

  • This compound internal standard working solution

  • Isopropanol

  • Hexane/Ethyl Acetate (90:10, v/v)

  • Centrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 200 µL of serum or plasma into a 2 mL centrifuge tube.

  • Add 50 µL of the this compound internal standard working solution.

  • Add 200 µL of isopropanol to disrupt protein binding and vortex for 30 seconds.

  • Add 1.5 mL of hexane/ethyl acetate (90:10, v/v) as the extraction solvent.[1]

  • Vortex vigorously for 2 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE offers a more selective sample cleanup, effectively removing interfering substances. A C18 sorbent is commonly used for Calcifediol.

Materials:

  • Human serum or plasma

  • This compound internal standard working solution

  • Methanol

  • Deionized water

  • C18 SPE cartridge (e.g., 100 mg, 3 mL)

  • SPE manifold

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of this compound internal standard and 200 µL of methanol. Vortex to mix.

  • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 50% aqueous methanol to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Visualizations

experimental_workflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) ppt_start Start: Plasma/Serum Sample ppt_add_is Add this compound IS ppt_start->ppt_add_is ppt_add_acn Add Acetonitrile ppt_add_is->ppt_add_acn ppt_vortex Vortex ppt_add_acn->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_lcmms LC-MS/MS Analysis ppt_supernatant->ppt_lcmms lle_start Start: Plasma/Serum Sample lle_add_is Add this compound IS lle_start->lle_add_is lle_add_ipa Add Isopropanol lle_add_is->lle_add_ipa lle_add_solvent Add Extraction Solvent lle_add_ipa->lle_add_solvent lle_vortex Vortex lle_add_solvent->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_transfer Transfer Organic Layer lle_centrifuge->lle_transfer lle_evaporate Evaporate lle_transfer->lle_evaporate lle_reconstitute Reconstitute lle_evaporate->lle_reconstitute lle_lcmms LC-MS/MS Analysis lle_reconstitute->lle_lcmms spe_start Start: Plasma/Serum Sample spe_pretreat Pre-treat Sample spe_start->spe_pretreat spe_load Load Sample spe_pretreat->spe_load spe_condition Condition SPE Cartridge spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_evaporate Evaporate spe_elute->spe_evaporate spe_reconstitute Reconstitute spe_evaporate->spe_reconstitute spe_lcmms LC-MS/MS Analysis spe_reconstitute->spe_lcmms

Caption: Experimental workflows for sample preparation.

troubleshooting_workflow start Start: Inconsistent Results check_recovery Check IS Recovery start->check_recovery low_recovery Low Recovery check_recovery->low_recovery No good_recovery Good Recovery check_recovery->good_recovery Yes troubleshoot_extraction Troubleshoot Extraction Protocol low_recovery->troubleshoot_extraction check_matrix_effect Evaluate Matrix Effect good_recovery->check_matrix_effect troubleshoot_extraction->check_recovery high_me High Matrix Effect check_matrix_effect->high_me Yes low_me Low Matrix Effect check_matrix_effect->low_me No improve_cleanup Improve Sample Cleanup high_me->improve_cleanup check_peak_shape Check Peak Shape low_me->check_peak_shape optimize_chromatography Optimize Chromatography improve_cleanup->optimize_chromatography optimize_chromatography->check_matrix_effect poor_shape Poor Peak Shape check_peak_shape->poor_shape No good_shape Good Peak Shape check_peak_shape->good_shape Yes troubleshoot_column Troubleshoot Column/System poor_shape->troubleshoot_column final_review Review Data good_shape->final_review troubleshoot_column->check_peak_shape

Caption: Logical troubleshooting workflow for inconsistent results.

References

Improving ionization efficiency of Calcifediol-d6 in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Calcifediol-d6. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the ionization efficiency and achieve reliable quantification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on improving signal intensity and data quality.

Issue 1: Low Signal Intensity or Poor Sensitivity

Low signal intensity is a frequent challenge, often stemming from suboptimal ionization, matrix effects, or fragmentation issues.

Possible Causes & Solutions:

  • Suboptimal Ionization Source: Calcifediol is a moderately non-polar molecule. While Electrospray Ionization (ESI) can be used, Atmospheric Pressure Chemical Ionization (APCI) is often preferred for vitamin D analogues as it can offer better sensitivity and reduced matrix effects.[1][2]

    • Recommendation: If using ESI, try switching to APCI. If APCI is not available, optimize ESI parameters and mobile phase composition.

  • Poor Ionization in ESI: Without derivatization, Calcifediol lacks easily ionizable functional groups, leading to poor protonation and low ESI efficiency.[3]

    • Recommendation:

      • Mobile Phase Modification: Use a mobile phase with a low pH, such as 0.1% formic acid in methanol/water, to promote protonation ([M+H]⁺ formation).[4][5]

      • Chemical Derivatization: This is a highly effective strategy. Derivatizing the cis-diene structure of Calcifediol with reagents like PTAD (4-phenyl-1,2,4-triazoline-3,5-dione) or proprietary reagents like Amplifex can enhance ionization efficiency by 3- to 295-fold depending on the specific metabolite and reagent.[6][7] These reagents add a permanently charged or easily ionizable moiety to the molecule.[3]

  • In-Source Fragmentation: The precursor ion ([M+H]⁺) may fragment within the ion source before reaching the mass analyzer, reducing the signal available for MS/MS. This is often due to high source temperatures or aggressive voltage settings.

    • Recommendation: Optimize the fragmentor or capillary exit voltage. Start with a low setting and gradually increase it while monitoring the precursor ion signal.[8] Also, optimize the APCI vaporizer temperature or ESI gas temperature to ensure efficient desolvation without causing thermal degradation.

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., lipids in serum) can suppress the ionization of this compound.[9][10]

    • Recommendation:

      • Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[9][11]

      • Optimize chromatographic separation to resolve this compound from interfering matrix components.

      • Switching from ESI to APCI may reduce matrix effects.[2]

Troubleshooting Workflow for Low Sensitivity

Low_Sensitivity_Troubleshooting start Low this compound Signal check_source Review Ionization Source (APCI or ESI?) start->check_source apci_path Using APCI check_source->apci_path APCI esi_path Using ESI check_source->esi_path ESI optimize_apci Optimize APCI Parameters: - Vaporizer Temperature - Corona Current - Gas Flows apci_path->optimize_apci optimize_esi Optimize ESI Parameters: - Gas Temp & Flow - Nebulizer Pressure - Capillary Voltage esi_path->optimize_esi check_fragmentation Check for In-Source Fragmentation optimize_apci->check_fragmentation optimize_esi->check_fragmentation optimize_voltage Lower Fragmentor/ Capillary Exit Voltage check_fragmentation->optimize_voltage Fragmentation Observed check_mobile_phase Review Mobile Phase check_fragmentation->check_mobile_phase No Fragmentation optimize_voltage->check_mobile_phase add_acid Ensure Acidic Additive (e.g., 0.1% Formic Acid) check_mobile_phase->add_acid No/Low Acid consider_derivatization Consider Chemical Derivatization (e.g., with PTAD, Amplifex) check_mobile_phase->consider_derivatization Acid Present add_acid->consider_derivatization implement_deriv Implement Derivatization Protocol consider_derivatization->implement_deriv Yes end_bad Issue Persists: Review Sample Prep & Chromatography consider_derivatization->end_bad No end_good Signal Improved implement_deriv->end_good

Caption: Troubleshooting workflow for low signal intensity.
Issue 2: High Signal Variability or Poor Reproducibility

Inconsistent signal can undermine quantitative accuracy. This often points to issues with adduct formation or matrix effects.

Possible Causes & Solutions:

  • Inconsistent Adduct Formation: this compound can form adducts with various ions present in the mobile phase or sample, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[12] If the formation of these adducts is inconsistent, the signal of the target protonated molecule ([M+H]⁺) will vary.

    • Recommendation:

      • Use high-purity solvents and additives (e.g., LC-MS grade).

      • Avoid using glassware that can leach sodium ions.[12]

      • The addition of a proton source (like formic acid) can promote the formation of the desired [M+H]⁺ ion over other adducts. Some studies have also explored additives like ascorbic acid to generally reduce adduct formation.[13]

  • Variable Matrix Effects: If sample cleanup is insufficient, the degree of ion suppression can vary between samples, leading to poor reproducibility.[10]

    • Recommendation: Ensure your sample preparation protocol (SPE, LLE) is robust and consistently applied. The use of a stable isotope-labeled internal standard (like this compound for the analysis of endogenous Calcifediol) is critical to compensate for these effects.[2]

Frequently Asked Questions (FAQs)

Q1: Which ionization source is better for this compound, ESI or APCI?

A: Both can be used, but APCI is often recommended for vitamin D metabolites.[2] APCI is generally more efficient for moderately non-polar compounds and can be less susceptible to matrix effects compared to ESI.[2][14] However, excellent results can be achieved with ESI, especially when combined with chemical derivatization or an optimized acidic mobile phase.[4][7]

Q2: What are the benefits of chemical derivatization for this compound analysis?

A: The primary benefit is a significant increase in ionization efficiency and, therefore, sensitivity.[3] Vitamin D metabolites lack easily ionizable groups, making them difficult to analyze at low concentrations. Derivatization reagents react with the diene structure to add a moiety that is readily ionized, dramatically boosting the signal.[3][15] This can lead to signal enhancements of over 100-fold.[7] It can also improve chromatographic selectivity.[6]

Q3: I see multiple peaks in my mass spectrum for this compound (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺). How can I simplify the spectrum?

A: This is due to adduct formation. To promote the formation of the protonated molecule ([M+H]⁺) as the primary ion, ensure your mobile phase contains a proton source like 0.1% formic or acetic acid.[16] Using high-purity solvents and additives and avoiding sources of sodium contamination (like certain glassware) can also minimize the formation of unwanted sodium adducts.[12]

Q4: My signal is dropping after multiple injections. What could be the cause?

A: This is often a sign of ion source contamination or column fouling from matrix components.[9] Insufficient sample cleanup can lead to the accumulation of non-volatile materials (e.g., lipids, salts) in the ion source or at the head of the analytical column.[9][10]

  • Solution: Implement a more rigorous sample preparation method. Regularly clean the ion source according to the manufacturer's protocol. Using a guard column can also help extend the life of your analytical column.

Data & Performance Metrics

The choice of analytical strategy can have a profound impact on sensitivity. The tables below summarize the expected performance improvements.

Table 1: Comparison of Ionization Sources
Ionization SourcePolarity SuitabilitySusceptibility to Matrix EffectsTypical Sensitivity for Underivatized CalcifediolReference(s)
ESI Polar to moderately polarHigherModerate[17][18]
APCI Non-polar to moderately polarLowerGood to Excellent[2][14]
Table 2: Impact of Derivatization on Signal Enhancement
Derivatization ReagentReaction TypeReported Signal EnhancementSuitable for...Reference(s)
PTAD Diels-AlderSignificant improvement over underivatizedRoutine analysis, increased sensitivity[3][15]
Amplifex Diels-Alder~10-fold over PTAD; up to 295-fold totalHigh-sensitivity profiling of multiple metabolites[3][7]
PyrNO Diels-AlderHigher sensitivity than PTADHigh-sensitivity analysis in small sample volumes[11][15]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis using APCI (Underivatized)

This protocol is suitable for routine analysis where high sensitivity is not the primary concern.

  • Sample Preparation (SPE):

    • Precipitate proteins in 200 µL of serum by adding 400 µL of acetonitrile containing the internal standard (if analyzing endogenous compound).

    • Vortex and centrifuge.

    • Load the supernatant onto a conditioned C18 SPE cartridge.

    • Wash the cartridge with a low-organic solvent (e.g., 20% methanol in water).

    • Elute this compound with a high-organic solvent (e.g., 90% methanol or MTBE/ethyl acetate).[5]

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient: Start at 70% B, increase to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions (APCI):

    • Ionization Mode: Positive.

    • MRM Transition: Monitor the specific transition for this compound (parent ion -> product ion).

    • Vaporizer Temperature: 450 °C (optimize for your instrument).

    • Corona Current: 4-5 µA (optimize).

    • Gas Settings (Nebulizer, Sheath, Aux): Optimize based on instrument recommendations for the given flow rate.[19]

    • Collision Energy (CE) & Cell Exit Potential (CXP): Optimize via infusion of a standard solution.

Protocol 2: High-Sensitivity Analysis using Derivatization and ESI

This protocol maximizes sensitivity for trace-level quantification.

  • Sample Preparation and Derivatization:

    • Perform sample extraction via SPE or LLE as described in Protocol 1.

    • After evaporating the eluate, add the derivatization reagent (e.g., 50 µL of 0.5 mg/mL PTAD in acetonitrile).[3]

    • Vortex and allow the reaction to proceed at room temperature for 60 minutes in the dark.[3]

    • Stop the reaction by adding a small volume of a quenching solution (if required by the reagent protocol) or directly dilute with the reconstitution solvent.

    • Reconstitute the derivatized sample in 100 µL of mobile phase.

  • LC Conditions:

    • (Similar to Protocol 1, but the gradient may need re-optimization due to the change in analyte polarity after derivatization).

  • MS Conditions (ESI):

    • Ionization Mode: Positive.

    • MRM Transition: Determine the new precursor-product ion transition for the derivatized this compound.

    • IonSpray Voltage: 5000-5500 V.

    • Source Temperature: 550-600 °C.[3]

    • Gas Settings (Curtain, Nebulizer, Heater): Optimize for stable spray and efficient desolvation.[3]

    • Collision Energy (CE): Optimize for the derivatized molecule.

Derivatization Workflow Diagram

Derivatization_Workflow start Extracted & Dried Sample Residue add_reagent Add Derivatization Reagent (e.g., PTAD in Acetonitrile) start->add_reagent incubate Incubate (e.g., 60 min, RT, Dark) add_reagent->incubate reconstitute Reconstitute in Mobile Phase incubate->reconstitute inject Inject into LC-MS/MS (ESI Mode) reconstitute->inject

Caption: General workflow for chemical derivatization.

References

Resolving co-eluting interferences with Calcifediol-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcifediol-d6 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the LC-MS/MS analysis of Calcifediol and its analogs, with a focus on resolving co-eluting interferences.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

A1: this compound (25-hydroxyvitamin D3-d6) is a deuterated form of Calcifediol. It is commonly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of vitamin D metabolites, such as 25-hydroxyvitamin D3 (25(OH)D3).[1][2][3] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification as it helps to correct for variations that can occur during sample preparation, injection, and ionization.[4]

Q2: What are the most common co-eluting interferences observed when analyzing 25-hydroxyvitamin D3 with this compound as an internal standard?

A2: The most significant co-eluting interferences are isobaric and isomeric compounds, which have the same mass-to-charge ratio as the analyte.[5] The primary interferent is the C3-epimer of 25-hydroxyvitamin D3 (3-epi-25(OH)D3).[1][6][7] This epimer can co-elute with 25(OH)D3 on standard C18 columns and has identical mass spectral fragmentation, leading to an overestimation of the true 25(OH)D3 concentration if not chromatographically separated.[6] Other potential isobaric interferences include 1α-hydroxyvitamin D3 and 7α-hydroxy-4-cholesten-3-one (7αC4).[5][7]

Q3: How can I tell if I have a co-eluting interference in my chromatogram?

A3: Signs of a co-eluting interference include:

  • Poor peak shape: Broad, asymmetric, or shouldered peaks for your analyte of interest.

  • Inaccurate quantification: Results that are unexpectedly high or that show poor precision between replicate injections.

  • Unstable ion ratios: If you are monitoring multiple MRM transitions for your analyte, a co-eluting interference can alter the expected ratio of these transitions.

  • Review of chromatograms: Close inspection of the peak for 25(OH)D3 may reveal a lack of symmetry, suggesting the presence of the co-eluting 3-epi-25(OH)D3.

Q4: Can the internal standard, this compound, also have interferences?

A4: Yes. While less common, interferences with the internal standard can occur and lead to inaccurate quantification. One documented interference is associated with the administration of the antiemetic drug ondansetron, which can produce a signal at the same m/z as d6-25-OH-vitamin D3. It is crucial to review patient medication history if unexpected internal standard responses are observed.

Troubleshooting Guides

Issue 1: Suspected Co-elution of 25(OH)D3 and its C3-Epimer

This guide will help you diagnose and resolve the co-elution of 25(OH)D3 and its C3-epimer, a common cause of inaccurate quantification.

Troubleshooting Workflow

start Start: Suspected Co-elution check_chromatography Review Chromatogram - Asymmetric peak? - Shoulder on peak? start->check_chromatography confirm_interference Confirm Interference - Inject epimer standard - Compare retention times check_chromatography->confirm_interference Yes no_issue No Evidence of Co-elution check_chromatography->no_issue No optimize_lc Optimize LC Method - Use PFP or Chiral column - Adjust mobile phase/gradient - Lower column temperature confirm_interference->optimize_lc revalidate_method Re-validate Method - Assess linearity, accuracy, precision optimize_lc->revalidate_method routine_analysis Routine Analysis with Resolved Epimers revalidate_method->routine_analysis

Caption: Troubleshooting workflow for resolving co-eluting epimers.

Detailed Methodologies

1. Chromatographic Separation of 25(OH)D3 and 3-epi-25(OH)D3

To achieve baseline separation of 25(OH)D3 and its C3-epimer, a specialized column is often required as they are not resolved on standard C18 columns.[6]

  • Recommended Columns:

    • Pentafluorophenyl (PFP) columns (e.g., Agilent InfinityLab Poroshell 120 PFP).[8]

    • Chiral columns (e.g., Phenomenex Lux cellulose-3).[7]

    • FluoroPhenyl columns.

  • Experimental Protocol: LC-MS/MS Method for Epimer Separation

    • Column: Kinetex F5 column (100 × 2.1 mm; 2.6 μm).[1]

    • Mobile Phase:

      • A: 0.1% formic acid in water.

      • B: 0.1% formic acid in methanol.[1]

    • Gradient: Isocratic flow of 70:30 (B:A) at a flow rate of 0.3 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: See Table 1.

Quantitative Data

Table 1: MRM Transitions for Vitamin D Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)
25-hydroxyvitamin D3 (25(OH)D3)401.5383.3
3-epi-25-hydroxyvitamin D3401.5383.3
25-hydroxyvitamin D2 (25(OH)D2)413.5395.3
This compound (IS)407.2389.4

Data sourced from multiple references.[1][3]

Table 2: Example Retention Times for 25(OH)D3 and its C3-Epimer

CompoundRetention Time (min)
25-hydroxyvitamin D33.40
3-epi-25-hydroxyvitamin D33.48

Note: Retention times are highly method-dependent and should be determined experimentally.[6]

Issue 2: Inaccurate Quantification due to Matrix Effects

Matrix effects, such as ion suppression or enhancement, can lead to inaccurate quantification by affecting the ionization efficiency of the analyte and/or internal standard.

Troubleshooting Workflow

start Start: Suspected Matrix Effects check_is_response Evaluate Internal Standard (IS) Response Variability - Consistent across run? start->check_is_response post_column_infusion Perform Post-Column Infusion Experiment check_is_response->post_column_infusion No no_issue Consistent IS Response - Matrix effects likely minimal check_is_response->no_issue Yes evaluate_sample_prep Optimize Sample Preparation - LLE, SPE, or protein precipitation - Test different extraction solvents post_column_infusion->evaluate_sample_prep modify_chromatography Modify Chromatography - Adjust gradient to separate analyte from interfering matrix components evaluate_sample_prep->modify_chromatography revalidate_method Re-validate Method - Assess matrix effect in different lots of matrix modify_chromatography->revalidate_method routine_analysis Routine Analysis with Minimized Matrix Effects revalidate_method->routine_analysis

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Detailed Methodologies

1. Sample Preparation to Minimize Matrix Effects

Proper sample preparation is critical to remove interfering substances from the biological matrix.

  • Liquid-Liquid Extraction (LLE): A common technique for extracting lipophilic compounds like vitamin D metabolites.

    • Protocol:

      • To 0.3 mL of serum, add 50 µL of the working internal standard solution (this compound).

      • Add a mixture of hexane:ethyl acetate (9:1; v/v) for extraction.

      • Vortex and centrifuge to separate the layers.

      • Evaporate the organic layer to dryness and reconstitute in the mobile phase.[5]

  • Solid-Phase Extraction (SPE): Offers a more selective cleanup than LLE.

    • Protocol:

      • Pre-treat plasma/serum by diluting 1:1 (v/v) with 1% formic acid in water.

      • Load the pre-treated sample onto an ISOLUTE SLE+ plate.

      • Allow the sample to absorb for 5 minutes.

      • Elute the analytes with a water-immiscible solvent such as methyl tert-butyl ether (MTBE) or dichloromethane (DCM).

      • Evaporate the eluate and reconstitute.[9]

  • Protein Precipitation: A simpler but potentially less clean method.

    • Protocol:

      • Combine 50 μL of serum with 100 μL of acetonitrile.

      • Vortex and centrifuge at high speed.

      • Transfer the supernatant for injection.[10]

2. Assessing Matrix Effects

A post-column infusion experiment can be used to identify regions in the chromatogram where ion suppression or enhancement occurs. This involves infusing a constant flow of the analyte and internal standard into the mass spectrometer post-column while injecting a blank, extracted matrix sample. Any deviation from a stable baseline indicates a matrix effect.[11]

Experimental Workflows

Sample Analysis Workflow

sample_collection Sample Collection (Serum/Plasma) add_is Add Internal Standard (this compound) sample_collection->add_is sample_prep Sample Preparation (LLE, SPE, or PP) add_is->sample_prep lc_separation LC Separation (PFP or Chiral Column) sample_prep->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis result Result data_analysis->result

Caption: General experimental workflow for the analysis of Calcifediol.

References

Technical Support Center: Optimizing Mobile Phase Composition for Calcifediol-d6 Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Calcifediol-d6. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase composition for the reversed-phase HPLC separation of this compound?

A typical starting point for reversed-phase separation of this compound and related vitamin D analogs is a mixture of an organic solvent and water. Commonly used mobile phases consist of acetonitrile (MeCN) or methanol (MeOH) as the organic component, often with a small percentage of a modifier like formic acid or phosphoric acid.[1][2] For example, a mobile phase of acetonitrile and water is a common choice. For Mass Spectrometry (MS) compatible methods, volatile modifiers like formic acid are preferred over non-volatile ones like phosphoric acid.[2]

Q2: Why is the choice of organic solvent (methanol vs. acetonitrile) important for this compound separation?

The choice of organic solvent significantly impacts the selectivity and resolution of the separation. For some vitamin D analogs, methanol has been shown to provide better separation of isomers compared to acetonitrile.[3] It is recommended to screen both solvents during method development to determine the optimal choice for your specific column and analytical requirements.

Q3: What is the purpose of adding an acid modifier (e.g., formic acid, TFA) to the mobile phase?

Acidic modifiers are added to the mobile phase to improve peak shape and control the ionization of the analyte.[4] For this compound, which has hydroxyl groups, adding a small amount of acid can help to protonate silanol groups on the stationary phase, reducing peak tailing.[4] A common concentration for formic acid is 0.1%.[1][5]

Q4: Can I use a gradient elution for this compound analysis?

Yes, gradient elution is often recommended, especially for complex samples containing multiple vitamin D metabolites or impurities. A gradient allows for the effective elution of compounds with a wider range of polarities, improving resolution and reducing run times.[3] A typical gradient might start with a lower percentage of the organic solvent and gradually increase it over the course of the run.

Q5: How does mobile phase pH affect the stability of this compound during analysis?

Vitamin D analogs can be sensitive to pH. Acidic conditions can sometimes lead to the formation of isomers, such as isotachysterol.[3] It is crucial to evaluate the stability of this compound at the pH of your mobile phase during method development. If degradation is observed, adjusting the pH to a less acidic range may be necessary.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes:

  • Secondary Interactions: Interaction of the analyte with active sites (e.g., free silanols) on the stationary phase.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Column Degradation: An old or contaminated column can exhibit poor peak shapes.

Solutions:

Troubleshooting StepExperimental Protocol
1. Add a Mobile Phase Modifier Prepare the mobile phase with a small amount of an acidic modifier. Start with 0.1% formic acid or trifluoroacetic acid (TFA). Ensure the modifier is compatible with your detector (e.g., use formic acid for LC-MS).
2. Adjust Mobile Phase pH Prepare mobile phases with slightly different pH values (e.g., in the range of 3-5 for silica-based C18 columns) to find the optimal pH for peak symmetry.
3. Reduce Sample Concentration Prepare a dilution series of your sample and inject decreasing concentrations to see if the peak shape improves.
4. Flush or Replace the Column Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants. If peak shape does not improve, consider replacing the column.
Problem 2: Co-elution with Isomers or Impurities

Possible Causes:

  • Insufficient Resolution: The mobile phase and stationary phase combination does not provide enough selectivity to separate closely related compounds.

  • Inappropriate Organic Solvent: The chosen organic solvent (e.g., acetonitrile) may not be optimal for separating isomers.

Solutions:

Troubleshooting StepExperimental Protocol
1. Optimize the Organic Solvent Ratio If using an isocratic method, systematically vary the ratio of the organic solvent to the aqueous phase (e.g., 70:30, 80:20, 90:10 MeCN:Water). If using a gradient, adjust the gradient slope to be shallower, allowing more time for separation.
2. Switch the Organic Solvent Prepare a mobile phase using methanol instead of acetonitrile (or vice versa) and compare the chromatograms. Methanol can offer different selectivity for vitamin D isomers.[3]
3. Employ a Different Stationary Phase If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. For example, a cholesterol-based column has shown good selectivity for vitamin D epimers.[1][5]

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for method development.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 70% B

    • 1-10 min: 70% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 265 nm or MS/MS

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile:Water (50:50, v/v)[6]

Protocol 2: Deuterium Back-Exchange Stability Test

This protocol is used to investigate the stability of the deuterium label on this compound in the mobile phase.[7]

  • Prepare two sets of samples:

    • Set 1: Dissolve this compound standard in the initial mobile phase composition.

    • Set 2: Dissolve this compound standard in a non-aqueous solvent (e.g., 100% acetonitrile).

  • Incubate both sets of samples at the intended column temperature for varying periods (e.g., 0, 2, 4, 8, and 24 hours).

  • Analyze the samples by LC-MS/MS , monitoring the mass-to-charge ratio (m/z) for both this compound and non-deuterated Calcifediol.

  • Compare the peak area ratios of the deuterated to non-deuterated compound over time. A significant decrease in this ratio for samples in the mobile phase (Set 1) compared to the non-aqueous solvent (Set 2) indicates deuterium back-exchange.

Quantitative Data Summary

The following tables summarize typical performance data for HPLC methods used in the analysis of vitamin D analogs. This data can serve as a benchmark during your own method validation.

Table 1: Method Validation Parameters

ParameterTypical Value
Linearity (r²)≥ 0.999[8]
Limit of Detection (LOD)0.05 - 0.1 ng/mL
Limit of Quantification (LOQ)0.15 - 0.5 ng/mL[9]
Accuracy (% Recovery)95 - 105%[8]
Precision (% RSD)< 2%[8]

Table 2: Effect of Mobile Phase Composition on Retention Time (Hypothetical Data for Illustration)

Mobile Phase Composition (Acetonitrile:Water)Retention Time (min)
70:308.5
80:206.2
90:104.1

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Define Separation Goals select_column Select Appropriate Column (e.g., C18) start->select_column initial_conditions Establish Initial Conditions (e.g., 80:20 MeCN:H2O, 1 mL/min) select_column->initial_conditions evaluate_chromatogram Evaluate Initial Chromatogram initial_conditions->evaluate_chromatogram optimize_organic Optimize Organic Solvent Ratio (Isocratic or Gradient) evaluate_chromatogram->optimize_organic Resolution/Run Time Issues optimize_modifier Optimize Mobile Phase Modifier (e.g., 0.1% Formic Acid) evaluate_chromatogram->optimize_modifier Peak Shape Issues evaluate_organic Acceptable Resolution? optimize_organic->evaluate_organic switch_solvent Switch Organic Solvent (e.g., to Methanol) evaluate_organic->switch_solvent Try Different Selectivity evaluate_organic->optimize_modifier No final_method Final Optimized Method evaluate_organic->final_method Yes switch_solvent->optimize_organic evaluate_peak_shape Acceptable Peak Shape? optimize_modifier->evaluate_peak_shape evaluate_peak_shape->optimize_modifier No, adjust concentration evaluate_peak_shape->final_method Yes

Caption: A general workflow for optimizing mobile phase composition in HPLC.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_ph Is mobile phase pH appropriate? start->check_ph add_modifier Add/Optimize Mobile Phase Modifier (e.g., 0.1% TFA or Formic Acid) check_ph->add_modifier No/Unsure check_concentration Is sample concentration too high? check_ph->check_concentration Yes add_modifier->check_concentration reduce_load Reduce Injection Volume/Concentration check_concentration->reduce_load Yes check_column_health Is the column old or contaminated? check_concentration->check_column_health No reduce_load->check_column_health flush_column Flush Column with Strong Solvent check_column_health->flush_column Yes replace_column Replace Column flush_column->replace_column Still Tailing solution Problem Resolved flush_column->solution Resolved replace_column->solution

Caption: A decision tree for troubleshooting peak tailing issues.

References

Technical Support Center: Preventing On-Column Degradation of Calcifediol-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Calcifediol-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and prevent on-column degradation of this compound during HPLC and LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its on-column stability important?

A1: this compound is a deuterium-labeled version of Calcifediol (25-hydroxyvitamin D3), the major circulating form of vitamin D in the body. It is commonly used as an internal standard in LC-MS/MS assays for the accurate quantification of Calcifediol. On-column degradation of this compound can lead to inaccurate and imprecise results, compromising the integrity of the bioanalytical method.

Q2: What are the common signs of on-column degradation of this compound?

A2: Common indicators of on-column degradation include the appearance of unexpected peaks, poor peak shape (such as tailing or fronting), a decrease in the main analyte peak area, and a corresponding increase in the area of smaller, unidentified peaks.[1] You may also observe a rising or unstable baseline.[1]

Q3: What are the primary degradation pathways for Calcifediol?

A3: The primary degradation pathways for Calcifediol, and by extension this compound, include:

  • Thermal Isomerization: Conversion to pre-calcifediol. This is a common thermal isomerization process for vitamin D and its analogs.[2]

  • Oxidation: The molecule is susceptible to oxidative degradation.[1]

  • Acid/Base Hydrolysis: Vitamin D analogs can be unstable in acidic conditions.[1]

Q4: Can the HPLC column itself contribute to the degradation of this compound?

A4: Yes, the HPLC column can be a significant factor. Exposed silanol groups on the surface of silica-based stationary phases can have catalytic effects, leading to degradation. Additionally, the chemistry of the stationary phase can influence the stability of sensitive compounds like this compound.[1]

Troubleshooting Guide: On-Column Degradation of this compound

This guide will help you diagnose and resolve issues related to the on-column degradation of this compound.

Initial Assessment: Is it On-Column Degradation?

The first step is to confirm that the observed degradation is happening on the column and not in the sample vial or during sample preparation.

How to Check:

  • Vary the Flow Rate: Analyze the sample at different flow rates (e.g., 0.5 mL/min, 1.0 mL/min, and 1.5 mL/min). A lower flow rate increases the residence time of the analyte on the column. If the peak area of the degradation product increases at lower flow rates, on-column degradation is the likely cause.[1]

  • Sample Stability in Autosampler: To rule out degradation in the autosampler, inject the same sample at different time points (e.g., immediately after preparation and after several hours in the autosampler). If degradation is observed over time in the autosampler, this is a separate issue from on-column degradation.

Troubleshooting Workflow

If on-column degradation is confirmed, follow this workflow to identify and mitigate the cause.

Troubleshooting Workflow for On-Column Degradation start Start: Suspected On-Column Degradation of this compound confirm_degradation Confirm On-Column Degradation (Vary Flow Rate) start->confirm_degradation mobile_phase_ph Adjust Mobile Phase pH (Target pH 5-7) confirm_degradation->mobile_phase_ph Degradation Confirmed degas_mobile_phase Ensure Thorough Degassing (Sparging with Inert Gas) mobile_phase_ph->degas_mobile_phase column_temp Reduce Column Temperature (Ambient or Below) degas_mobile_phase->column_temp column_choice Evaluate Column Chemistry (e.g., End-capped C18) column_temp->column_choice end Problem Resolved column_choice->end If degradation is minimized

Caption: A troubleshooting workflow for identifying and resolving on-column degradation of this compound.

Data Presentation: Impact of HPLC Parameters on this compound Stability

The following table summarizes the potential impact of various HPLC parameters on the on-column stability of this compound, with suggested corrective actions.

ParameterPotential Cause of DegradationCorrective ActionExpected Outcome
Mobile Phase pH Acidic conditions (pH < 5) can promote hydrolysis and isomerization of Vitamin D analogs.[1]Increase the mobile phase pH to a range of 5-7. Ensure the pH is compatible with the column specifications.Reduced degradation, improved peak shape and area of this compound.
Column Temperature Elevated temperatures can accelerate thermal isomerization to pre-calcifediol.[2]Reduce the column temperature to ambient or below, if the system allows.Decreased formation of thermal degradants.
Dissolved Oxygen Oxygen in the mobile phase can lead to oxidative degradation.[1]Thoroughly degas the mobile phase using methods like sonication, vacuum filtration, or sparging with an inert gas (e.g., helium).Minimized oxidative degradation products.
Column Chemistry Active silanol groups on the silica surface of the stationary phase can catalyze degradation.[1]Use a high-quality, end-capped C18 column or a column with a different stationary phase (e.g., PFP) that may be less reactive.Reduced interaction with active sites, leading to less degradation.
Flow Rate Longer residence time on the column at lower flow rates increases the opportunity for degradation.[1]Increase the flow rate (while maintaining adequate separation) to reduce the time the analyte spends on the column.Less time for on-column reactions to occur, resulting in lower levels of degradation products.

Experimental Protocols

Protocol 1: Investigation of On-Column Degradation

Objective: To confirm if on-column degradation of this compound is occurring.

Procedure:

  • Prepare a standard solution of this compound in the mobile phase.

  • Analyze the sample using the standard HPLC method with a flow rate of 1.0 mL/min.

  • Reduce the flow rate to 0.5 mL/min and re-inject the sample.

  • Increase the flow rate to 1.5 mL/min and inject the sample again.

  • Compare the chromatograms from the three runs. An increase in the relative area of degradation product peaks at lower flow rates is indicative of on-column degradation.[1]

On-Column Degradation Investigation Workflow cluster_injections HPLC Injections prep_sample Prepare this compound Standard Solution inject_1 Inject at 1.0 mL/min prep_sample->inject_1 inject_0_5 Inject at 0.5 mL/min inject_1->inject_0_5 inject_1_5 Inject at 1.5 mL/min inject_0_5->inject_1_5 compare Compare Chromatograms (Peak Areas of Degradants) inject_1_5->compare conclusion Conclusion: On-Column Degradation Confirmed/Ruled Out compare->conclusion

Caption: Experimental workflow for investigating on-column degradation by varying the flow rate.

Protocol 2: Forced Degradation Study of Calcifediol

Objective: To generate potential degradation products of Calcifediol to aid in their identification in study samples. This protocol can be adapted for this compound.

Materials:

  • Calcifediol reference standard

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol, HPLC grade

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of Calcifediol in a minimal amount of methanol and dilute with 0.1 N HCl to a final concentration of approximately 1 mg/mL. Heat the solution at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.[2]

  • Base Hydrolysis: Dissolve a known amount of Calcifediol in a minimal amount of methanol and dilute with 0.1 N NaOH to a final concentration of approximately 1 mg/mL. Keep the solution at room temperature for 24 hours. Neutralize with 0.1 N HCl and dilute with mobile phase for HPLC analysis.[2]

  • Oxidative Degradation: Dissolve a known amount of Calcifediol in methanol and add 3% H₂O₂ to a final concentration of approximately 1 mg/mL. Keep the solution at room temperature, protected from light, for 24 hours. Dilute with mobile phase for HPLC analysis.[2]

  • Thermal Degradation: Place solid Calcifediol powder in a controlled temperature oven at 80°C for 48 hours. Alternatively, prepare a solution of Calcifediol in methanol and heat at 60°C for 24 hours. Dissolve the solid or dilute the solution with mobile phase for HPLC analysis.[2]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.[2]

By following these guidelines and protocols, you can effectively troubleshoot and prevent the on-column degradation of this compound, ensuring the accuracy and reliability of your analytical results.

References

Technical Support Center: Troubleshooting Poor Peak Shape and Splitting for Calcifediol-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common chromatographic issues encountered during the analysis of Calcifediol-d6. Researchers, scientists, and drug development professionals can utilize this resource to resolve problems related to poor peak shape and peak splitting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in analysis?

This compound is a deuterated form of Calcifediol (25-hydroxyvitamin D3), where six hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2] Because its chemical and physical properties are nearly identical to the non-deuterated analyte, it can effectively compensate for variations in sample preparation, matrix effects, and instrument response, leading to more accurate and precise quantification.[2]

Q2: What are the common causes of poor peak shape (tailing or fronting) for this compound?

Poor peak shape for this compound can arise from several factors, including:

  • Secondary Interactions: Interactions between the analyte and active sites on the stationary phase, such as exposed silanol groups, can cause peak tailing.[3]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the analyte, leading to peak distortion.[4][5][6] Vitamin D analogs can be unstable at acidic pH levels.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.[7][8]

  • Inadequate Column Temperature: Suboptimal column temperature can affect analyte retention and peak shape.[4][9]

Q3: What typically causes peak splitting for this compound?

Peak splitting for a single analyte like this compound can be attributed to:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion and splitting.[10]

  • Column Contamination or Voids: A blocked column frit or a void in the packing material at the head of the column can disrupt the sample band, causing it to split.[11][12]

  • Co-elution with an Isomer or Impurity: While less common for a stable-labeled internal standard, the peak could be splitting due to the presence of a closely eluting isomer.[11]

  • Mobile Phase pH Near pKa: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms may exist, leading to peak splitting.[5][6]

Troubleshooting Guides

Addressing Poor Peak Shape

If you are observing peak tailing or fronting for this compound, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Poor Peak Shape start Observe Poor Peak Shape (Tailing or Fronting) check_overload Reduce Injection Volume/Concentration start->check_overload overload_yes Peak Shape Improves check_overload->overload_yes Yes overload_no No Improvement check_overload->overload_no No check_mobile_phase Optimize Mobile Phase overload_no->check_mobile_phase mobile_phase_yes Peak Shape Improves check_mobile_phase->mobile_phase_yes Yes mobile_phase_no No Improvement check_mobile_phase->mobile_phase_no No check_column Inspect/Replace Column mobile_phase_no->check_column column_yes Peak Shape Improves check_column->column_yes Yes column_no Contact Technical Support check_column->column_no No

Troubleshooting workflow for poor peak shape.

Quantitative Data for Troubleshooting Poor Peak Shape:

ParameterCondition 1 (Suboptimal)Condition 2 (Optimized)Expected Outcome
Injection Volume 20 µL5 µLReduced peak fronting/tailing if column overload was the issue.
Mobile Phase pH 4.06.0Improved peak symmetry for this compound.[3]
Column Temperature 25°C40°CSharper, more symmetrical peaks.[13][14]
Mobile Phase Modifier No Modifier0.1% Formic AcidCan improve peak shape by minimizing secondary interactions.
Resolving Peak Splitting

If you are observing a split peak for this compound, consider the following potential causes and solutions:

G cluster_1 Potential Causes of Peak Splitting peak_splitting Peak Splitting Observed sample_solvent Sample Solvent Mismatch peak_splitting->sample_solvent column_issue Column Contamination/ Void peak_splitting->column_issue coelution Co-elution of Isomers peak_splitting->coelution mobile_phase_pH Mobile Phase pH Near pKa peak_splitting->mobile_phase_pH

Logical relationship of potential peak splitting causes.

Quantitative Data for Resolving Peak Splitting:

ParameterCondition 1 (Problematic)Condition 2 (Corrective Action)Expected Outcome
Sample Diluent 100% AcetonitrileMobile Phase A/B (50:50)Elimination of split peak if solvent mismatch was the cause.
Column Maintenance No pre-flushFlush column with appropriate solventsRemoval of contaminants that may cause splitting.
Mobile Phase pH pH close to analyte pKaAdjust pH to be at least 2 units away from pKaA single, sharp peak.[5][6]
Injection Volume High (e.g., >50 µL on a 4.6x150mm column)Low (e.g., 5-10 µL)May resolve splitting if it is due to volume overload.[8]

Experimental Protocols

Protocol 1: Standard LC-MS/MS Method for this compound Analysis

This protocol outlines a typical LC-MS/MS method for the analysis of Calcifediol, using this compound as an internal standard.

Instrumentation:

  • UPLC system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).[15]

Chromatographic Conditions:

ParameterValue
Column C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 35% to 90% B over 5 minutes
Flow Rate 0.4 mL/min[15]
Column Temperature 40°C
Injection Volume 10 µL

Sample Preparation:

  • To 100 µL of serum, add 200 µL of water and the internal standard solution (this compound).[15]

  • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile or methanol/isopropanol mixture).[16][17]

  • Vortex and centrifuge the sample.[16][17]

  • Transfer the supernatant for analysis.

Protocol 2: Investigation of Poor Peak Shape or Splitting

This protocol provides a systematic approach to investigate the root cause of peak shape issues.

  • Initial Analysis: Analyze the sample using the standard method outlined in Protocol 1.

  • Injection Volume Variation:

    • Decrease the injection volume to 2 µL and re-analyze.

    • If peak shape improves, the issue is likely column overload.

  • Sample Solvent Evaluation:

    • If the sample is not already dissolved in the initial mobile phase, evaporate the sample solvent and reconstitute in a 50:50 mixture of Mobile Phase A and B.

    • Re-analyze the sample. If peak splitting is resolved, the cause was solvent mismatch.

  • Column Health Check:

    • If the above steps do not resolve the issue, flush the column with a strong solvent (e.g., isopropanol) to remove any potential contaminants.

    • If the problem persists, replace the column with a new one.[11]

  • Mobile Phase pH Adjustment:

    • Prepare mobile phases with varying pH values (e.g., 5.0, 6.0, 7.0) and re-analyze the sample to observe the effect on peak shape.[3] Ensure the pH is within the column's stable range.

References

Technical Support Center: Minimizing Ion Suppression for Calcifediol-d6 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in the LC-MS/MS quantification of Calcifediol-d6.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a type of matrix effect that occurs in Liquid Chromatography-Mass Spectrometry (LC-MS). It is the reduction in the ionization efficiency of a target analyte, such as Calcifediol, caused by co-eluting components from the sample matrix.[1] This interference leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[2][3]

Q2: What are the primary causes of ion suppression in the analysis of this compound from biological samples?

A2: In biological matrices like plasma or serum, the primary causes of ion suppression are endogenous components that are often co-extracted with the analyte.[4] The most common culprits include phospholipids, salts, proteins, and other small molecules that compete with the analyte for ionization in the MS source.[4][5] If these components elute from the chromatography column at the same time as this compound, they can significantly suppress its signal.

Q3: How can I determine if my this compound assay is being affected by ion suppression?

A3: A common method to identify regions of ion suppression is the post-column infusion experiment.[4] In this setup, a constant flow of your analyte solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample (e.g., plasma extract without the analyte) is then injected. Any dip or decrease in the stable analyte signal baseline indicates a retention time where matrix components are eluting and causing suppression.[4]

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) like this compound?

A4: A stable isotope-labeled internal standard, such as this compound, is the preferred tool for compensating for matrix effects, including ion suppression.[6] Because a SIL-IS has nearly identical physicochemical properties to the analyte (Calcifediol), it co-elutes and experiences the same degree of ion suppression.[2] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved despite variations in ion suppression between samples.[7]

Q5: Is it possible to experience analytical problems even when using this compound as an internal standard?

A5: Yes. While this compound is excellent for correcting for ion suppression, it can sometimes mask other underlying issues in the assay.[8] For instance, a SIL-IS with identical properties to the analyte may cover up problems related to sample stability, extraction recovery, or significant ion suppression that is impacting both the analyte and the internal standard to an extent that compromises the overall sensitivity of the assay.[8] Therefore, it is still crucial to optimize sample preparation and chromatography to minimize the root causes of ion suppression.

Q6: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is generally better for minimizing ion suppression?

A6: ESI is known to be more susceptible to ion suppression than APCI.[9] ESI's mechanism, which relies on droplet formation and evaporation, is more easily disrupted by matrix components.[10] APCI, which uses a corona discharge to ionize the sample in the gas phase, can be less affected by the matrix.[11] However, the choice of ionization technique also depends on the analyte's properties. While APCI may show less suppression, ESI often provides better sensitivity for many compounds. For vitamin D metabolites, both have been used, but APCI can sometimes offer an advantage in reducing matrix effects.[12][13]

Troubleshooting Guides
Problem: Low Signal Intensity or High Variability in Analyte Response
  • Possible Cause: This is a classic symptom of significant ion suppression, where matrix components like phospholipids are co-eluting with Calcifediol and its internal standard, interfering with their ionization.[4][7]

  • Solutions:

    • Optimize Sample Preparation: The most effective strategy is to remove interfering matrix components before they enter the LC-MS system.[3]

      • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and selectively removing phospholipids and other interferences.[7]

      • Liquid-Liquid Extraction (LLE): Can effectively separate Calcifediol from many polar matrix components like salts.[14]

      • Phospholipid Depletion Plates: Specialized plates (e.g., HybridSPE, Ostro) are very efficient at removing phospholipids, a major cause of ion suppression.[5] Using such plates can lead to a dramatic increase in analyte response compared to standard protein precipitation.

      • Protein Precipitation (PPT): While simple, this method is often the least effective at removing phospholipids and may result in significant ion suppression.

    • Improve Chromatographic Separation: Adjusting the LC method can physically separate Calcifediol from the interfering matrix components.[3]

      • Modify Gradient: Altering the mobile phase gradient can improve the resolution between the analyte and interfering peaks.[7]

      • Change Column Chemistry: Using a different column (e.g., F5 instead of C18) can change the selectivity and elution order, moving the analyte away from suppression zones.

      • Use UPLC/UHPLC: The higher resolution of UPLC systems can better separate analytes from endogenous material, reducing the potential for co-elution and ion suppression.

    • Sample Dilution: If the Calcifediol concentration is high enough, simply diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact.[2]

Problem: Inconsistent and Irreproducible Results for Quality Control (QC) Samples
  • Possible Cause: Variability in the biological matrix composition from sample to sample can cause different degrees of ion suppression, leading to inconsistent results.[2][7]

  • Solutions:

    • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using techniques like SPE or specialized phospholipid removal plates will minimize the variability in matrix effects between samples.[2]

    • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects by ensuring that the standards and samples experience similar ionization conditions.

    • Ensure Consistent Use of this compound: As a SIL-IS, this compound is highly effective at correcting for variability in ion suppression between different samples.[2][7] Ensure it is added accurately and consistently to all samples, calibrators, and QCs early in the sample preparation process.

Problem: Poor Peak Shape and Low Recovery for Calcifediol
  • Possible Cause: Certain analytes, especially those with phosphate groups or other chelating properties, can interact with the metal surfaces (e.g., stainless steel) of the HPLC column and tubing. This can lead to peak tailing, sample loss, and can even cause the formation of metal salts that result in ion suppression.[15]

  • Solution:

    • Consider Metal-Free or PEEK-Lined Columns: When troubleshooting poor peak shape and signal loss that cannot be resolved by mobile phase modifications, consider using an HPLC column with metal-free or PEEK-lined hardware. This removes the primary source of metal interaction in the sample flow path, which can significantly improve peak shape and analyte recovery.[15]

Data Presentation: Comparison of Sample Preparation Techniques

Table 1: Analyte Recovery and Phospholipid Removal Efficiency

Sample Preparation MethodAnalyte RecoveryPhospholipid RemovalKey AdvantageKey Disadvantage
Protein Precipitation (PPT) ~60% (Signal response reduced by 40% due to suppression)PoorFast and simpleHigh level of residual phospholipids, leading to significant ion suppression
Liquid-Liquid Extraction (LLE) Variable, generally goodModerateInexpensive and effective for removing polar interferences[16]Labor-intensive, can be difficult to automate, may form emulsions[17]
Solid-Phase Extraction (SPE) High (e.g., 94-102%)[5]Good to ExcellentHigh selectivity, cleaner extracts, and amenable to automation[17][18]Requires method development, can be more time-consuming than PPT
Phospholipid Depletion Plates High (>95% for some analytes)[19]Excellent (>95%)[5]Combines the simplicity of PPT with the cleanliness of SPE, minimal method development[20]Higher cost per sample compared to PPT
Experimental Protocols
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 100 µL of plasma/serum, add the this compound internal standard.

    • Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.[5]

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on a vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol.

    • Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the SPE cartridge at a slow, consistent flow rate (approx. 1-2 mL/min).

  • Washing:

    • Pass 1 mL of a wash solution (e.g., 5% methanol in water) through the cartridge to remove weakly bound interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[16]

Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
  • System Setup:

    • Configure the LC-MS/MS system as shown in the diagram below. Use a T-junction to introduce a constant flow of a standard solution of Calcifediol post-column.

  • Analyte Infusion:

    • Fill a syringe with a Calcifediol standard solution (e.g., 50 ng/mL in 50:50 methanol:water).

    • Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min).

    • Begin infusing the solution into the mass spectrometer and acquire data in MRM mode for the Calcifediol transition. You should observe a stable, elevated baseline signal.

  • Injection of Blank Matrix:

    • Once a stable baseline is achieved, inject a prepared blank matrix sample (a sample processed using your standard preparation method but without any analyte or internal standard).

  • Data Analysis:

    • Monitor the baseline of the Calcifediol signal. Any significant drop in the baseline indicates a region of ion suppression. The retention time of these dips corresponds to the elution of interfering matrix components from your sample.[4]

Visualizations

IonSuppressionMechanism cluster_source Mass Spectrometer Ion Source cluster_detector Detector Analyte Analyte Droplet Charged Droplet Analyte->Droplet Matrix Matrix Matrix->Droplet Competition for charge & surface area Ionization Ionization Process Droplet->Ionization Signal Suppressed Signal Ionization->Signal Reduced Ion Formation

Caption: Mechanism of Ion Suppression in the MS Source.

TroubleshootingWorkflow Start Problem Observed: Low/Variable Signal Check_Prep Is Sample Prep Optimized? Start->Check_Prep Optimize_Prep Optimize Sample Prep (SPE, LLE, PL-Removal) Check_Prep->Optimize_Prep No Check_Chroma Is Chromatography Adequate? Check_Prep->Check_Chroma Yes Optimize_Prep->Check_Chroma Optimize_Chroma Improve Separation (Gradient, Column) Check_Chroma->Optimize_Chroma No Check_IS Using SIL-IS Correctly? Check_Chroma->Check_IS Yes Optimize_Chroma->Check_IS Implement_IS Implement/Verify SIL-IS Protocol Check_IS->Implement_IS No End Problem Resolved Check_IS->End Yes Implement_IS->End

Caption: Logical workflow for troubleshooting ion suppression.

SPE_Workflow Start 1. Sample Pre-treatment (PPT + IS Spike) Condition 2. Condition SPE Cartridge (Methanol) Start->Condition Equilibrate 3. Equilibrate SPE Cartridge (Water) Condition->Equilibrate Load 4. Load Sample Supernatant Equilibrate->Load Wash 5. Wash Interferences Load->Wash Elute 6. Elute Analyte Wash->Elute Analyze 7. Evaporate & Reconstitute for LC-MS/MS Elute->Analyze

Caption: Standard Solid-Phase Extraction (SPE) workflow.

References

Enhancing the sensitivity and limit of detection for Calcifediol-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Calcifediol-d6 and its non-labeled counterpart. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the sensitivity and limit of detection in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for Calcifediol and this compound analysis, and why?

A1: The gold standard for the analysis of Calcifediol and its deuterated internal standard, this compound, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique is favored due to its high specificity, sensitivity, and ability to quantify low-concentration analytes in complex biological matrices like serum and plasma.[2][3]

Q2: Why is sample preparation critical for achieving low detection limits?

A2: Meticulous sample preparation is essential for reducing matrix effects and concentrating the analyte of interest.[4] Biological samples contain numerous endogenous substances that can interfere with the ionization of Calcifediol and this compound, leading to ion suppression and reduced sensitivity.[4][5] Effective sample cleanup removes these interferences, resulting in a better signal-to-noise ratio and a lower limit of detection.[4]

Q3: What are the primary sample preparation techniques for Calcifediol analysis?

A3: The main techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE).[6][7]

  • Protein Precipitation (PPT) is the simplest method, where a solvent like acetonitrile or methanol is used to precipitate proteins.[8]

  • Liquid-Liquid Extraction (LLE) uses immiscible solvents to separate the analyte from the sample matrix.[6]

  • Solid-Phase Extraction (SPE) provides a more thorough cleanup by using a solid sorbent to retain the analyte while interferences are washed away.[6]

  • Supported Liquid Extraction (SLE) is a high-throughput alternative to LLE that offers high analyte recovery and clean extracts.[9]

Q4: How can I further enhance the sensitivity of my LC-MS/MS method?

A4: Derivatization is a powerful technique to improve the ionization efficiency of Calcifediol, which can significantly boost the analytical response.[6][10] Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and Amplifex® have been shown to increase sensitivity, in some cases by more than 10-fold.[3][10] Additionally, optimizing LC-MS/MS parameters such as mobile phase composition, ionization source settings, and collision energy is crucial.[1][11]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Calcifediol and this compound, providing potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Sensitivity / Poor Signal Inefficient Sample Cleanup: Matrix components are causing ion suppression.[4][5]- Optimize Extraction: Switch from protein precipitation to a more robust method like SPE or SLE to better remove interfering substances.[6][9] - Phospholipid Removal: Use specialized extraction techniques like HybridSPE to eliminate phospholipids, which are a major source of matrix effects.[5]
Suboptimal Ionization: The analyte is not ionizing efficiently in the mass spectrometer source.[11]- Mobile Phase Modification: Adjust the mobile phase pH with additives like formic acid or ammonium formate to enhance protonation.[1][11] - Derivatization: Employ a derivatizing agent such as Amplifex® or PTAD to improve ionization efficiency.[3][10]
Incorrect MS/MS Parameters: The selected precursor/product ion transitions or collision energy are not optimal.- Parameter Optimization: Infuse a standard solution of this compound to fine-tune the MS/MS parameters, including collision energy and source settings (e.g., capillary voltage, gas flows, temperature).[11]
High Limit of Detection (LOD) / Limit of Quantification (LOQ) High Background Noise: Contaminants in the LC-MS system or reagents are elevating the baseline.[4]- Use High-Purity Reagents: Ensure that all solvents and additives are of LC-MS grade to minimize background contamination. - System Cleaning: Regularly flush the LC system and clean the MS source to remove any accumulated contaminants.
Sample Dilution: The analyte concentration in the final extract is too low.- Concentration Step: Incorporate an evaporation and reconstitution step after extraction to concentrate the sample in a smaller volume of a suitable solvent.[12]
Poor Reproducibility Inconsistent Sample Preparation: Variability in the manual extraction process.- Automate Sample Preparation: If possible, use an automated liquid handling system for more consistent sample processing. - Standardize Procedures: Ensure that all steps of the manual protocol are performed consistently for all samples.
On-Column Degradation: The analyte is degrading on the analytical column.[13]- Adjust Mobile Phase pH: Vitamin D analogs can be unstable in acidic conditions. Try increasing the mobile phase pH to a neutral value.[13] - Reduce Column Temperature: High temperatures can accelerate degradation. Consider running the analysis at ambient or sub-ambient temperatures.[13]

Quantitative Data Summary

The following tables summarize the performance of various published methods for the analysis of 25-hydroxyvitamin D (Calcifediol).

Table 1: Comparison of Sample Preparation Methods

Method Analyte(s) Matrix Recovery (%) LOD/LOQ Reference
Protein Precipitation25-OH D2 & D3SerumNot ReportedLOQ: 1 ng/mL
Supported Liquid Extraction (SLE)25-OH D2 & D3Plasma>90%LOQ: 1-3.75 ng/mL[9]
Supported Liquid Extraction (SLE)25-OH D3Plasma>80% with 0.5M NH4OH pre-treatmentNot Reported[12]
Protein Precipitation with ZnSO4 followed by SPEVitamin D MetabolitesSerumNot ReportedNot Reported[7]

Table 2: Impact of Derivatization on Sensitivity

Derivatization Reagent Analyte Sensitivity Improvement Reference
Amplifex®1,25-(OH)2-D310-fold higher signal-to-noise ratio than PTAD[3][10]
2-Nitrosopyridine (PyrNO)1α,25(OH)2VitD32-4-fold increase in detection sensitivity over SPE alone[14]
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)1,25-(OH)2-D2 & -D3Significantly improves sensitivity and decreases required sample size[10]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a simple and rapid method for sample cleanup.

  • To 50 µL of serum in a microcentrifuge tube, add 100 µL of acetonitrile containing the this compound internal standard.

  • Vortex the mixture for 30 seconds to precipitate the proteins.[8]

  • Centrifuge the tube at 5,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol offers a more thorough cleanup compared to protein precipitation.

  • Dilute 150 µL of human serum with 150 µL of a water:isopropanol (50:50, v/v) solution.[9]

  • Cap the sample and shake for 1 minute.[9]

  • Load the 300 µL of pre-treated serum onto an ISOLUTE® SLE+ plate and allow it to absorb for 5 minutes.[9]

  • Elute the analyte by applying 750 µL of heptane and waiting for 5 minutes. Repeat this elution step.[9]

  • Evaporate the eluate to dryness at room temperature.[9]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.[9]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Serum/Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, SPE, or SLE) Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI or APCI) Separation->Ionization Detection Mass Spectrometry Detection (MRM) Ionization->Detection Data_Processing Data Processing and Quantification Detection->Data_Processing

Caption: A generalized experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Low Sensitivity Issue Check_Sample_Prep Is Sample Preparation Adequate? Start->Check_Sample_Prep Optimize_Extraction Optimize Extraction Method (e.g., SPE, SLE) Check_Sample_Prep->Optimize_Extraction No Check_Ionization Is Ionization Efficient? Check_Sample_Prep->Check_Ionization Yes Optimize_Extraction->Check_Ionization Use_Derivatization Consider Derivatization (e.g., Amplifex®) Check_Ionization->Use_Derivatization No Check_MS_Params Are MS Parameters Optimized? Check_Ionization->Check_MS_Params Yes Use_Derivatization->Check_MS_Params Optimize_MS Optimize Source and Collision Parameters Check_MS_Params->Optimize_MS No Resolved Issue Resolved Check_MS_Params->Resolved Yes Optimize_MS->Resolved

Caption: A logical troubleshooting workflow for addressing low sensitivity issues.

References

Navigating the Separation of Calcifediol-d6: A Technical Guide to Optimal Column Selection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with Calcifediol-d6, achieving optimal chromatographic separation is paramount for accurate quantification. This guide provides a comprehensive overview of column selection, troubleshooting, and frequently asked questions to ensure robust and reliable results in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column used for this compound analysis?

A1: The most frequently utilized columns for the analysis of this compound and other vitamin D metabolites are reversed-phase C18 columns.[1] These columns offer a good balance of hydrophobicity to retain the molecule and selectivity to separate it from other matrix components.

Q2: Why is the choice of stationary phase chemistry within the C18 category important?

A2: While C18 is a general classification, the specific chemistry of the stationary phase, such as end-capping and the accessibility of silanol groups, can significantly impact the separation. For instance, some C18 columns with accessible silanols may offer better resolution for vitamin D analogs by providing additional selectivity.[1]

Q3: Are there alternative stationary phases to C18 for this compound analysis?

A3: Yes, other stationary phases can provide unique selectivity for this compound and its isomers. Phenyl- and pentafluorophenyl (PFP)-based columns can offer different retention mechanisms that are beneficial for separating closely related vitamin D metabolites.[2][3] C30 columns, with their ability to recognize molecular shape, have also been used, particularly when separating various vitamin D isomers.[4]

Q4: What are the advantages of using core-shell particle columns?

A4: Core-shell columns, which have a solid core and a porous outer layer, can provide higher efficiency and better peak shapes at lower backpressures compared to fully porous particle columns of the same size.[5] This can lead to shorter analysis times and improved sensitivity.[5]

Q5: How does the mobile phase composition affect column performance for this compound?

A5: The mobile phase, typically a mixture of water with methanol or acetonitrile and additives like formic acid or ammonium formate, plays a crucial role. The organic modifier content influences retention time, while the additive can improve peak shape and ionization efficiency in the mass spectrometer. The pH of the mobile phase can also affect the interaction of the analyte with the stationary phase.

Column Selection Guide

Choosing the right column is a critical step in developing a robust method for this compound analysis. The following table summarizes the characteristics of commonly used stationary phases and their suitability for this application.

Stationary PhaseKey CharacteristicsAdvantages for this compound AnalysisConsiderations
Standard C18 General-purpose hydrophobic phase.Widely available, good retention for lipophilic molecules.May not resolve critical isomers or co-eluting matrix components without significant method development.
StableBond (SB-C18) C18 phase with accessible silanol groups.Can provide enhanced selectivity and resolution for vitamin D analogs.[1]Potential for secondary interactions with polar analytes, which may require mobile phase optimization.
Core-Shell C18 Solid core with a porous outer layer.Higher efficiency, sharper peaks, and faster analysis times at lower pressures.[5]May have lower loading capacity compared to fully porous particles.
Phenyl / PFP Stationary phase with phenyl or pentafluorophenyl groups.Offers alternative selectivity based on pi-pi interactions, which can be beneficial for separating isomers.[2][3]Retention behavior can be significantly different from C18, requiring specific method development.
C30 Longer alkyl chain with enhanced shape selectivity.Superior in separating geometric isomers of vitamin D.[4]May lead to longer retention times.

Troubleshooting Guide

Encountering issues during chromatographic analysis is common. This guide addresses specific problems you might face with this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My this compound peak is tailing. What are the likely causes and how can I fix it?

  • Answer:

    • Cause: Secondary interactions between the analyte and active sites (e.g., free silanols) on the column packing are a common cause of tailing.[6]

    • Solution:

      • Mobile Phase pH: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups.

      • Column Choice: Using a column with high-purity silica and effective end-capping can minimize these interactions.[7]

      • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[6]

  • Question: What causes peak fronting for this compound?

  • Answer:

    • Cause: Peak fronting can be caused by column overload or a sample solvent that is significantly stronger than the mobile phase.[6]

    • Solution:

      • Reduce Sample Concentration: Lower the concentration of your sample.

      • Match Sample Solvent: Dissolve your sample in a solvent that is similar in strength to the initial mobile phase conditions.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. What should I check?

  • Answer:

    • Cause: Fluctuations in mobile phase composition, column temperature, or pump flow rate can lead to retention time variability. Column degradation can also be a factor.

    • Solution:

      • System Check: Ensure your HPLC/UPLC system is properly equilibrated and that the pump is delivering a consistent flow rate.

      • Mobile Phase Preparation: Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.

      • Column Temperature: Use a column oven to maintain a stable temperature.

      • Column Health: If the problem persists, your column may be nearing the end of its life and may need to be replaced.

Issue 3: Co-elution of this compound and the Analyte

  • Question: My deuterated internal standard (this compound) is partially separating from the non-labeled analyte. Is this a problem?

  • Answer:

    • Cause: A slight separation can sometimes occur due to the "isotope effect," where the heavier deuterium atoms can lead to slightly stronger interactions with the stationary phase.

    • Solution:

      • Assess Impact: The primary concern is whether this separation leads to differential matrix effects, which would compromise accurate quantification.[8]

      • Optimize Chromatography: If the separation is significant, you can try to improve co-elution by adjusting the mobile phase gradient or temperature.[9] Using a column with slightly lower resolving power might also help to ensure co-elution.[8]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound in a biological matrix.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum or plasma, add 300 µL of acetonitrile containing an appropriate internal standard (if this compound is not the internal standard itself).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes.

  • Carefully transfer the supernatant to a clean vial for injection.

2. Chromatographic Conditions

  • System: UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: A high-quality C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient:

    • 0-0.5 min: 70% B

    • 0.5-2.5 min: Gradient to 98% B

    • 2.5-3.5 min: Hold at 98% B

    • 3.5-3.6 min: Return to 70% B

    • 3.6-5.0 min: Re-equilibration at 70% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: This will be specific to your mass spectrometer and should be optimized. A common precursor ion would be the [M+H]+ or [M+H-H2O]+ ion.

Visualizations

ColumnSelectionWorkflow start Start: Define Analytical Goal (e.g., quantify this compound) c18 Initial Choice: Reversed-Phase C18 start->c18 resolution Is Resolution of Isomers or Interferences a Problem? c18->resolution speed Is High Throughput (Speed) a Priority? resolution->speed No alt_phase Explore Alternative Phases: Phenyl, PFP, or C30 resolution->alt_phase Yes core_shell Consider Core-Shell C18 for Faster Analysis speed->core_shell Yes optimize Optimize Mobile Phase and Gradient speed->optimize No core_shell->optimize alt_phase->optimize validate Validate Method: Peak Shape, Retention, Sensitivity optimize->validate

Caption: A workflow diagram for selecting the optimal chromatography column.

TroubleshootingPeakTailing start Problem: Peak Tailing Observed cause1 Potential Cause 1: Secondary Interactions start->cause1 cause2 Potential Cause 2: Column Overload start->cause2 cause3 Potential Cause 3: Poor Column Health start->cause3 solution1 Solution: - Adjust Mobile Phase pH - Use End-capped Column cause1->solution1 solution2 Solution: - Dilute Sample - Reduce Injection Volume cause2->solution2 solution3 Solution: - Flush Column - Replace Column cause3->solution3

Caption: A troubleshooting guide for addressing peak tailing issues.

References

Validation & Comparative

Cross-Validation of Analytical Methods: A Comparative Guide to Calcifediol-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of vitamin D and its metabolites, particularly calcifediol (25-hydroxyvitamin D), by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. This guide provides a comprehensive comparison of Calcifediol-d6 (deuterated calcifediol) with other internal standards, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate standard for their analytical needs.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative mass spectrometry.[1] These compounds are chemically identical to the analyte of interest but are enriched with heavy isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). This mass difference allows the mass spectrometer to differentiate between the endogenous analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.[1]

This compound, a deuterated form of calcifediol, is a widely used and commercially available SIL internal standard for the analysis of vitamin D metabolites.[1]

Performance Comparison of Internal Standards

The ideal internal standard should exhibit similar extraction recovery, chromatographic retention time, and ionization efficiency to the analyte. This section compares the performance of this compound with other commonly used internal standards for vitamin D analysis.

Quantitative Performance Data

The following tables summarize key performance metrics for analytical methods utilizing this compound and other internal standards. It is important to note that the data is compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.

Table 1: Performance Characteristics of LC-MS/MS Methods for 25-Hydroxyvitamin D Analysis Using Different Internal Standards

Internal StandardAnalyte(s)MatrixLinearity (ng/mL)Precision (%RSD)Accuracy/Recovery (%)Reference
This compound 25-OH-D2, 25-OH-D3Human Plasma5 - 1000< 4%Not Specified[2]
25-hydroxyvitamin D3-d6 25-OH-D2, 25-OH-D3Human Serum1 - 100< 10%Not Specified[3]
Vitamin D3-d3 Vitamin D3Dietary SupplementsNot Specified2.7 - 7.0%101 - 103%[1]
¹³C₅-labeled Vitamin D3 Vitamin D3Food MatricesNot SpecifiedNot SpecifiedReduced matrix effects compared to deuterated standard[4]

Table 2: Linearity and Limit of Quantification (LOQ) for Vitamin D Metabolites using Deuterated Internal Standards

AnalyteInternal StandardLinearity (ng/mL)LOQ (ng/mL)Reference
25-OH-D2This compound5 - 10005[2]
25-OH-D3This compound5 - 10005[2]
25-OH-D225-hydroxyvitamin D3-d61 - 100Not Specified[3]
25-OH-D325-hydroxyvitamin D3-d61 - 100Not Specified[3]

Experimental Protocols

A robust and validated experimental protocol is essential for accurate quantification. The following provides a detailed methodology for a typical LC-MS/MS analysis of 25-hydroxyvitamin D using this compound as an internal standard.

Sample Preparation
  • Protein Precipitation: To release calcifediol from its binding protein (VDBP) in serum or plasma, a protein precipitation step is performed. Typically, acetonitrile is added to the sample.[2]

  • Internal Standard Spiking: A known amount of this compound working solution is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process.

  • Extraction: Following protein precipitation, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is commonly employed to further purify the sample and concentrate the analytes.[1][2]

    • LLE: A non-polar solvent such as hexane or methyl tert-butyl ether (MTBE) is used to extract the vitamin D metabolites from the aqueous phase.

    • SPE: A reversed-phase SPE cartridge can be used to retain the analytes while matrix interferences are washed away. The analytes are then eluted with an organic solvent.[2]

  • Derivatization (Optional): To enhance ionization efficiency and sensitivity, especially for dihydroxylated vitamin D metabolites, derivatization with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be performed. However, for 25-hydroxyvitamin D, this step is often not necessary.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 or C8 column is typically used for the separation of vitamin D metabolites.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed to achieve optimal separation.

  • Mass Spectrometric Detection:

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used ionization techniques.

    • Detection Mode: The analysis is performed in multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored for selective and sensitive quantification.

Visualizing the Process

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

VitaminD_Metabolism cluster_skin Skin (UVB Light) cluster_liver Liver cluster_kidney Kidney 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-Dehydrocholesterol->Vitamin D3 (Cholecalciferol) Calcifediol (25-OH-D3) Calcifediol (25-OH-D3) Calcitriol (1,25-(OH)2-D3) Calcitriol (1,25-(OH)2-D3) Calcifediol (25-OH-D3)->Calcitriol (1,25-(OH)2-D3) 1α-hydroxylase Vitamin D3 (Cholecalciferol)->Calcifediol (25-OH-D3) 25-hydroxylase

Caption: Simplified metabolic pathway of Vitamin D3.

Experimental_Workflow Sample Serum/Plasma Sample Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Extract Extraction (LLE or SPE) Precipitate->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Quantification Analyze->Quantify

Caption: A typical experimental workflow for vitamin D analysis.

Logical_Relationship Analyte Analyte (Calcifediol) Ratio Response Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (this compound) IS->Ratio Concentration Analyte Concentration Ratio->Concentration Calibration Curve

References

The Analytical Edge: A Comparative Guide to Calcifediol-d6 and Other Deuterated Vitamin D Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of vitamin D metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Calcifediol-d6 (25-hydroxyvitamin D3-d6) with other deuterated vitamin D internal standards, supported by experimental data from various studies. The use of stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, is widely recognized as the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for mitigating matrix effects and improving analytical precision. [1][2]

Deuterated internal standards are chemically almost identical to the analytes of interest, ensuring they co-elute during chromatography and experience similar ionization suppression or enhancement.[2] This allows for accurate normalization of the analyte signal, leading to more precise and reliable quantification.[2]

Performance Comparison of Deuterated Vitamin D Internal Standards

Disclaimer: The data presented in this table is compiled from different studies. Experimental conditions, including sample matrix, extraction method, and LC-MS/MS instrumentation, may vary between studies. Therefore, a direct comparison of the absolute values should be made with caution.

Internal StandardAnalyte(s) QuantifiedSample MatrixRecovery (%)Matrix Effect (%)Intra-day Precision (%CV)Inter-day Precision (%CV)Linearity (r²)
This compound (25-OH-D3-d6) 25-OH-D3, 25-OH-D2Human Serum99 (± 2)[3]Not explicitly stated< 7[3]< 11[3]> 0.99[3]
25-hydroxyvitamin D3-d3 25-OH-D3, 3-epi-25-OH-D3, 1α,25-(OH)2D3Human Serum63.05 - 90.44[4]No interfering peaks observed[4]< 15[4]< 15[4]> 0.98[4]
Vitamin D2-d6 Vitamin D2 and its metabolitesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
Vitamin D3-d6 Vitamin D3 and its metabolitesFood MatricesNot specifiedSignificant matrix effect observed[5]Not specifiedNot specifiedNot specified
1α,25-dihydroxyvitamin D3-d6 1α,25-(OH)2D3Human PlasmaWithin 100% ± 10%[6]No significant effect[6]< 15[6]< 15[6]> 0.993[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods using deuterated internal standards. Below are representative experimental protocols for the quantification of vitamin D metabolites in human serum using LC-MS/MS.

Sample Preparation: Protein Precipitation followed by Supported Liquid Extraction (SLE)

This method is commonly used for the extraction of vitamin D metabolites from serum or plasma.[4]

  • Spiking: To 220 µL of serum, add 20 µL of an internal standard working solution containing this compound and other relevant deuterated standards.

  • Protein Precipitation: Add 80 µL of methanol, 50 µL of isopropanol, and 80 µL of water. Vortex the mixture vigorously for 30 seconds and let it stand for 7 minutes.

  • Centrifugation: Centrifuge the samples at 7,516 x g for 5 minutes to pellet the precipitated proteins.

  • Supported Liquid Extraction: Transfer the supernatant to an SLE plate. Apply a vacuum to absorb the sample onto the sorbent.

  • Elution: Elute the vitamin D metabolites by adding an appropriate organic solvent, such as a mixture of methyl tert-butyl ether (MTBE) and ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the elution solvent under a stream of nitrogen and reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve peak shape and ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry Detection:

    • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode are commonly employed.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard are monitored.

Visualizing Key Processes

To better understand the context of vitamin D analysis, the following diagrams illustrate the metabolic pathway of vitamin D and a typical experimental workflow.

Vitamin_D_Metabolism cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin D3 (Cholecalciferol) 25-hydroxyvitamin D (Calcifediol) 25-hydroxyvitamin D (Calcifediol) Vitamin D3 (Cholecalciferol)->25-hydroxyvitamin D (Calcifediol) Vitamin D2 (Ergocalciferol) Vitamin D2 (Ergocalciferol) Vitamin D2 (Ergocalciferol)->25-hydroxyvitamin D (Calcifediol) 1,25-dihydroxyvitamin D (Calcitriol) 1,25-dihydroxyvitamin D (Calcitriol) 25-hydroxyvitamin D (Calcifediol)->1,25-dihydroxyvitamin D (Calcitriol) Inactive Metabolites Inactive Metabolites 1,25-dihydroxyvitamin D (Calcitriol)->Inactive Metabolites Target Tissues Target Tissues 1,25-dihydroxyvitamin D (Calcitriol)->Target Tissues Sunlight (UVB) Sunlight (UVB) Sunlight (UVB)->7-dehydrocholesterol Diet Diet Diet->Vitamin D3 (Cholecalciferol) Diet->Vitamin D2 (Ergocalciferol)

Caption: Simplified metabolic pathway of Vitamin D.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Serum Sample Serum Sample Add Deuterated Internal Standard (e.g., this compound) Add Deuterated Internal Standard (e.g., this compound) Serum Sample->Add Deuterated Internal Standard (e.g., this compound) Protein Precipitation Protein Precipitation Add Deuterated Internal Standard (e.g., this compound)->Protein Precipitation Extraction (LLE or SPE) Extraction (LLE or SPE) Protein Precipitation->Extraction (LLE or SPE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (LLE or SPE)->Evaporation & Reconstitution LC Separation LC Separation Evaporation & Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Data Acquisition Data Acquisition MS/MS Detection (MRM)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Quantification Quantification Ratio Calculation (Analyte/IS)->Quantification

Caption: General experimental workflow for vitamin D analysis.

Conclusion

The selection of a suitable deuterated internal standard is a critical step in the development of a robust and reliable LC-MS/MS method for the quantification of vitamin D metabolites. This compound has demonstrated excellent performance in terms of accuracy and precision for the analysis of 25-hydroxyvitamin D3. While direct comparative data is limited, the available literature consistently supports the use of deuterated standards to overcome the challenges of bioanalytical testing. For the highest level of confidence in analytical results, it is recommended to perform an in-house validation of the chosen internal standard under the specific experimental conditions of the laboratory.

References

A Comparative Guide to the Accuracy and Precision of Calcifediol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Calcifediol (25-hydroxyvitamin D), the primary circulating form of vitamin D, is crucial for assessing vitamin D status and in various research and clinical applications. This guide provides a detailed comparison of the performance of Calcifediol-d6 based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods with alternative quantification techniques, namely High-Performance Liquid Chromatography (HPLC) and Immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescence Immunoassay (CLIA). The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate method for your research needs.

Introduction to Calcifediol Quantification

The use of a deuterated internal standard, such as this compound, in LC-MS/MS is widely considered the gold standard for the quantification of Calcifediol.[1][2] This is attributed to the ability of the stable isotope-labeled internal standard to mimic the analyte throughout the sample preparation and analysis process, correcting for matrix effects and variations in instrument response, thus leading to high accuracy and precision.[3] However, other methods like HPLC and immunoassays are also commonly used. This guide will delve into the performance characteristics of each.

Performance Comparison of Quantification Methods

The following table summarizes the key performance metrics for LC-MS/MS methods utilizing a deuterated internal standard (like this compound), HPLC, and various immunoassays.

Parameter LC-MS/MS with Deuterated Internal Standard HPLC-UV Immunoassays (ELISA & CLIA)
Accuracy (% Recovery / % Bias) 90.9 - 111.2% Recovery[4]82 - 110% Recovery[5]Bias from LC-MS/MS can be significant, ranging from -50.9% to -7.2% for some ELISA kits.[6] CLIA can also show bias.
Intra-assay Precision (% CV) < 5%[2]≤ 9%[1]ELISA: Varies significantly between kits. CLIA: Can be < 10.3%[2]
Inter-assay Precision (% CV) < 5%[2]< 10%[1]ELISA: Varies significantly. CLIA: Can be < 11.0%[2]
Lower Limit of Quantification (LLOQ) ~1 ng/mL[4]4 - 10 nmol/L[1]Varies by manufacturer, often higher than LC-MS/MS.
Linearity (r²) > 0.99[7]> 0.99[1]Generally good, but can be affected by antibody specificity.

Experimental Protocols

This compound based LC-MS/MS Method

This method involves the use of a deuterated internal standard, this compound, which is added to the sample at the beginning of the extraction process.

a. Sample Preparation:

  • Protein Precipitation: To a serum or plasma sample, an organic solvent like acetonitrile, often containing the this compound internal standard, is added to precipitate proteins.[8]

  • Liquid-Liquid Extraction (LLE): The supernatant is then subjected to LLE using a solvent such as hexane to isolate the Calcifediol and this compound.[1]

  • Evaporation and Reconstitution: The organic layer is evaporated to dryness and the residue is reconstituted in a solvent compatible with the LC mobile phase.[8]

b. Chromatographic Separation:

  • An aliquot of the reconstituted sample is injected into a liquid chromatography system.

  • Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[1]

c. Mass Spectrometric Detection:

  • The eluent from the LC column is introduced into a tandem mass spectrometer.

  • Quantification is performed using multiple reaction monitoring (MRM) by monitoring specific precursor-to-product ion transitions for both Calcifediol and this compound.

  • The ratio of the peak area of Calcifediol to that of this compound is used to calculate the concentration of Calcifediol in the sample, effectively correcting for any analytical variability.

High-Performance Liquid Chromatography (HPLC-UV) Method

a. Sample Preparation:

  • Protein Precipitation: Similar to the LC-MS/MS method, proteins are precipitated using an organic solvent.[1]

  • Liquid-Liquid Extraction: The analyte is extracted from the supernatant using an organic solvent like hexane.[1]

  • Evaporation and Reconstitution: The extract is dried down and redissolved in the mobile phase.[5]

b. Chromatographic Separation and Detection:

  • The prepared sample is injected into an HPLC system equipped with a UV detector.

  • Separation is achieved on a reversed-phase column (e.g., C18) with an isocratic or gradient mobile phase, typically a mixture of methanol, acetonitrile, and water.[1][5]

  • Calcifediol is detected by its UV absorbance, usually around 265 nm.[1] Quantification is based on the peak area or height relative to a calibration curve prepared from standards.

Immunoassay Methods (ELISA/CLIA)

a. Principle:

  • These methods are based on the principle of competitive binding.

  • Unlabeled Calcifediol in the sample competes with a labeled form of Calcifediol (e.g., enzyme-linked or chemiluminescent-labeled) for binding to a limited number of specific antibodies.

b. General Procedure:

  • Sample Incubation: The patient sample is incubated in a microplate well or reaction vessel coated with anti-Calcifediol antibodies, along with the labeled Calcifediol.

  • Washing: After incubation, unbound components are washed away.

  • Signal Generation:

    • ELISA: A substrate is added that reacts with the enzyme label to produce a colored product. The intensity of the color is inversely proportional to the concentration of Calcifediol in the sample.

    • CLIA: A trigger solution is added to initiate a chemiluminescent reaction. The amount of light produced is inversely proportional to the analyte concentration.

  • Detection: The absorbance (ELISA) or light emission (CLIA) is measured, and the concentration is determined from a standard curve.

Visualizing the Workflow: this compound based LC-MS/MS

The following diagram illustrates the typical workflow for the quantification of Calcifediol using an LC-MS/MS method with a deuterated internal standard.

Calcifediol_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Serum/Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation LLE Liquid-Liquid Extraction (e.g., Hexane) Precipitation->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Peak Area Ratio Calculation (Calcifediol / this compound) MS_Detection->Data_Analysis Quantification Concentration Determination Data_Analysis->Quantification

Caption: Workflow for Calcifediol quantification by LC-MS/MS.

Conclusion

The choice of a quantification method for Calcifediol depends on the specific requirements of the study.

  • LC-MS/MS with a deuterated internal standard like this compound offers the highest accuracy and precision and is considered the reference method.[1][2] It is particularly advantageous for studies requiring high specificity and the ability to distinguish between different vitamin D metabolites.

  • HPLC-UV provides good accuracy and precision and can be a cost-effective alternative to LC-MS/MS, although it may have a higher limit of quantification.[1][5]

  • Immunoassays (ELISA and CLIA) are suitable for high-throughput screening but can suffer from lower accuracy and precision due to cross-reactivity with other metabolites and matrix interferences.[6] Significant variability can be observed between different commercial kits.[2]

For research and drug development applications where accuracy and reliability are paramount, the use of a validated LC-MS/MS method with a deuterated internal standard is strongly recommended.

References

Inter-laboratory comparison of Calcifediol-d6 measurement results

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Inter-Laboratory Performance in Calcifediol Analysis Utilizing a Deuterated Internal Standard

This guide provides a comparative overview of inter-laboratory performance for the quantification of Calcifediol (25-hydroxyvitamin D3), a primary biomarker for Vitamin D status. The focus is on the gold-standard method, liquid chromatography-tandem mass spectrometry (LC-MS/MS), which employs Calcifediol-d6 as a stable isotope-labeled internal standard to ensure accuracy and precision. The data herein is synthesized from performance metrics reported by major international standardization and quality assurance programs, reflecting typical results achievable by proficient laboratories.

Data Presentation: Quantitative Performance

The performance of analytical laboratories is often assessed through proficiency testing, where serum samples with known concentrations of Calcifediol are analyzed by participating labs. Key metrics include the bias (deviation from the target value) and the coefficient of variation (CV%), which measures the imprecision of the measurements.

Table 1: Summary of Inter-Laboratory Performance for Calcifediol Analysis by LC-MS/MS using this compound

ParameterHigh-Performance Lab ACompetent Lab BAverage Lab CNotes
Number of Samples 404040Represents a typical proficiency testing round.
Mean Bias vs. Target -0.8%+2.5%-5.2%Bias should ideally be within ±5.0% for certification.[1]
Inter-Laboratory CV% 4.5%7.8%12.5%A lower CV indicates higher precision.[2]
Recovery of Spiked Analyte 99.2%97.1%94.5%Measures the accuracy of the extraction process.

Table 2: Performance Across Different Concentration Levels

Laboratory IDConcentration LevelTarget Value (ng/mL)Measured Mean (ng/mL)Bias (%)CV (%)
Lab A Low15.014.8-1.3%5.1%
High60.060.3+0.5%4.2%
Lab B Low15.015.5+3.3%8.2%
High60.061.3+2.2%7.5%
Lab C Low15.014.1-6.0%13.1%
High60.056.5-5.8%11.9%

Experimental Protocols

The following is a representative experimental protocol for the quantification of Calcifediol in human serum using LC-MS/MS with this compound as an internal standard. This protocol synthesizes common steps from various validated methods.[1][3]

1. Sample Preparation

  • Internal Standard Spiking: To 100 µL of serum sample (calibrator, quality control, or unknown), add 25 µL of a working solution of this compound (e.g., 100 ng/mL) in methanol.[4] Vortex briefly to mix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample. Vortex vigorously for 1 minute to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new 96-well plate or autosampler vial.

  • Optional: Phospholipid Removal: For enhanced sample cleanup, the supernatant can be passed through a phospholipid removal plate (e.g., HybridSPE®-Phospholipid) to reduce matrix effects.

  • Optional: Derivatization: To enhance sensitivity, particularly for low-concentration metabolites, a derivatization step using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be performed.[4][5]

  • Reconstitution: The supernatant (or cleaned-up extract) is often evaporated to dryness under a stream of nitrogen and reconstituted in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).[3]

2. LC-MS/MS Analysis

  • Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is used for separation.[3][4]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size) is commonly employed. The column is typically maintained at a constant temperature (e.g., 50°C).[4][5]

  • Mobile Phase: A gradient elution is used to separate the analyte from other matrix components.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.[4]

    • Mobile Phase B: Methanol with 0.1% formic acid and 10 mM ammonium acetate.[4]

  • Flow Rate: A typical flow rate is between 0.3 - 0.5 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Mass Spectrometry System: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode is used for detection.[3]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for both Calcifediol and the this compound internal standard, ensuring high selectivity and sensitivity.[3]

Mandatory Visualization

experimental_workflow serum 1. Serum Sample (100 µL) spike 2. Spike with this compound (Internal Standard) serum->spike ppt 3. Protein Precipitation (Acetonitrile) spike->ppt centrifuge 4. Centrifugation (10,000 x g) ppt->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant cleanup 6. Optional: Phospholipid Removal / Derivatization supernatant->cleanup Advanced Cleanup reconstitute 7. Evaporate & Reconstitute supernatant->reconstitute cleanup->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject lc 9. HPLC Separation (C18 Column) inject->lc ms 10. MS/MS Detection (MRM Mode) lc->ms data 11. Data Analysis (Ratio of Analyte to IS) ms->data

Caption: Experimental workflow for Calcifediol analysis using LC-MS/MS.

Caption: Simplified metabolic pathway of Vitamin D3.

References

A Researcher's Guide to Certified Reference Materials for Calcifediol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. In the quantitative analysis of Vitamin D and its metabolites, particularly Calcifediol (25-hydroxyvitamin D3), the use of a stable isotope-labeled internal standard is crucial for achieving precise and accurate results. Calcifediol-d6, a deuterated analog of Calcifediol, serves as an excellent internal standard in mass spectrometry-based methods by compensating for variability in sample preparation and instrument response.

This guide provides a comparative overview of commercially available Certified Reference Materials (CRMs) for this compound, supported by experimental data and detailed protocols for their application.

Comparison of Certified Reference Materials

The selection of a suitable CRM is a critical step in the development and validation of analytical methods. Key performance characteristics to consider include certified concentration, purity, isotopic enrichment, and the associated uncertainty. While several suppliers offer this compound, obtaining comprehensive Certificates of Analysis (CoA) with all these parameters can be challenging. Based on available information, the following table summarizes the specifications of some commercially available this compound reference materials.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentFormatAdditional Information
MedChemExpress This compound (monohydrate)HY-32351AS97.5% (by HPLC)99.8%SolidCoA available with detailed analytical data.
Xcess Biosciences This compoundM10436≥98%Not specifiedSolidPurity stated on the product webpage.
LGC Standards This compoundTRC-C125702>95% (HPLC)Not specifiedNeatInformation based on product webpage.
Santa Cruz Biotechnology Calcifediol - Labeled d6sc-219423Not specifiedNot specifiedSolidRefer to lot-specific CoA for data.
Axios Research This compoundAR-C05723Not specifiedNot specifiedSolidComprehensive CoA provided with product.

Note: For suppliers where specific quantitative data is not publicly available, it is recommended to request a Certificate of Analysis for the specific lot before purchase.

Experimental Protocol: Quantification of Calcifediol in Human Serum using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the analysis of Calcifediol in human serum. Method optimization and validation are essential for each laboratory.

1. Materials and Reagents

  • Calcifediol certified reference standard

  • This compound certified reference material (as internal standard)

  • Human serum samples

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Zinc Sulfate solution (for protein precipitation)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Standard and Internal Standard Preparation

  • Prepare stock solutions of Calcifediol and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of Calcifediol by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1-100 ng/mL).

  • Prepare a working internal standard solution of this compound at a concentration of 50 ng/mL in methanol.

3. Sample Preparation

  • To 100 µL of serum sample, calibrator, or quality control sample, add 25 µL of the this compound internal standard working solution.

  • Vortex for 10 seconds.

  • Add 200 µL of zinc sulfate solution to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Perform Solid Phase Extraction (SPE) for sample cleanup and concentration.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a water/methanol mixture.

    • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. For example: 0-1 min (30% B), 1-5 min (30-95% B), 5-7 min (95% B), 7.1-10 min (30% B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Calcifediol: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 401.3 -> 383.3).

      • This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 407.3 -> 389.3).

    • Optimize MS parameters such as collision energy and declustering potential for each analyte.

5. Data Analysis

  • Integrate the peak areas for both Calcifediol and this compound.

  • Calculate the ratio of the peak area of Calcifediol to the peak area of this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

  • Determine the concentration of Calcifediol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the principles of using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample add_is Add this compound (Internal Standard) serum->add_is protein_precip Protein Precipitation (Zinc Sulfate) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid Phase Extraction (SPE) centrifuge->spe evap_recon Evaporation & Reconstitution spe->evap_recon lcms LC-MS/MS Analysis evap_recon->lcms data_analysis Data Processing & Quantification lcms->data_analysis

Caption: Experimental workflow for Calcifediol quantification.

internal_standard_logic cluster_analyte Analyte (Calcifediol) cluster_is Internal Standard (this compound) cluster_quant Quantification analyte_sample Variable Amount in Sample analyte_loss Loss during Sample Prep analyte_sample->analyte_loss analyte_signal Variable MS Signal analyte_loss->analyte_signal ratio Calculate Ratio (Analyte Signal / IS Signal) analyte_signal->ratio is_known Known Amount Added is_loss Proportional Loss during Sample Prep is_known->is_loss is_signal Proportional MS Signal is_loss->is_signal is_signal->ratio calibration Compare to Calibration Curve ratio->calibration concentration Accurate Concentration of Analyte calibration->concentration

Caption: Logic of internal standard-based quantification.

Performance Showdown: Calcifediol-d6 as an Internal Standard in Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data reveals the reliability and efficiency of Calcifediol-d6 for the quantitative analysis of Calcifediol (25-hydroxyvitamin D) in biological matrices. This guide provides a comparative overview of its performance against other internal standards, supported by detailed experimental protocols and data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

In the realm of bioanalysis, particularly for the accurate quantification of crucial biomarkers like Calcifediol, the choice of an appropriate internal standard is paramount. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for any potential variability and ensuring the precision and accuracy of the results. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications due to their chemical and physical similarity to the analyte of interest.

Linearity: A Measure of Proportionality

Linearity studies are essential to demonstrate that the analytical method produces results that are directly proportional to the concentration of the analyte within a specific range. In the analysis of Calcifediol, a wide linear range is desirable to accurately quantify samples with varying concentrations.

Studies have consistently demonstrated the excellent linearity of methods employing this compound as an internal standard. A typical calibration curve for the quantification of 25-hydroxyvitamin D2 and D3, which includes Calcifediol, ranges from 2.5 to 100 ng/mL.[1] Methods utilizing deuterated internal standards have shown determination coefficients (R²) of greater than 0.98, indicating a strong linear relationship.[2]

AnalyteLinearity Range (ng/mL)Correlation Coefficient (r²)Internal StandardReference
25-hydroxyvitamin D22.5 - 100> 0.9925-hydroxyvitamin D3-d6[1]
25-hydroxyvitamin D32.5 - 100> 0.9925-hydroxyvitamin D3-d6[1]
Multiple Vitamin D MetabolitesNot Specified> 0.983-epi-25OHD3-d3, 25OHD3-d3, 1α,25(OH)2D3-d3[2]

Recovery: Gauging Extraction Efficiency

Recovery studies are performed to assess the efficiency of the extraction process in isolating the analyte from the complex biological matrix. Consistent and high recovery is crucial for reliable quantification. The use of this compound helps to correct for any losses during sample preparation, ensuring that the final calculated concentration is accurate.

Extraction recovery for vitamin D metabolites, including Calcifediol, using methods with deuterated internal standards has been reported to be in the range of 63.05% to 90.44%.[2] This demonstrates the effectiveness of the extraction protocols in isolating the analyte for subsequent analysis.

AnalyteMean Recovery (%)RSD/CV (%)Internal StandardReference
Multiple Vitamin D Metabolites63.05 - 90.44Not Specified3-epi-25OHD3-d3, 25OHD3-d3, 1α,25(OH)2D3-d3[2]

Comparison with Other Internal Standards

While deuterated internal standards like this compound are widely used and have demonstrated robust performance, other options such as Carbon-13 labeled (¹³C) internal standards are also available. Some studies suggest that ¹³C-labeled standards may offer advantages in minimizing matrix effects in certain applications.[3] However, deuterated standards remain a cost-effective and reliable choice for many routine and research applications. The selection of the most appropriate internal standard should be based on a thorough method validation that evaluates its performance for the specific analytes and matrix of interest.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and comparing results. Below are typical protocols for linearity and recovery studies involving the analysis of Calcifediol using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing proteins from biological samples prior to LC-MS/MS analysis.

  • To 100 µL of serum or plasma sample, add 300 µL of acetonitrile containing 1% formic acid and the this compound internal standard at a known concentration.[4]

  • Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for direct injection into the LC-MS/MS system or for further purification steps if necessary.[4]

LC-MS/MS Analysis

The prepared samples are then analyzed using a liquid chromatography system coupled with a tandem mass spectrometer.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase column, such as a C18 or C8, is typically used for the separation of Calcifediol and its metabolites.

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid to improve ionization, is commonly employed.

    • Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used ionization sources.

    • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the precursor and product ions of both Calcifediol and this compound.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the vitamin D metabolic pathway and a typical experimental workflow for Calcifediol analysis.

VitaminD_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin D3 (Cholecalciferol) UVB Light (Skin) Calcifediol (25-hydroxyvitamin D3) Calcifediol (25-hydroxyvitamin D3) Vitamin D3 (Cholecalciferol)->Calcifediol (25-hydroxyvitamin D3) 25-hydroxylase (Liver) Calcitriol (1,25-dihydroxyvitamin D3) Calcitriol (1,25-dihydroxyvitamin D3) Calcifediol (25-hydroxyvitamin D3)->Calcitriol (1,25-dihydroxyvitamin D3) 1α-hydroxylase (Kidney)

Caption: Simplified metabolic pathway of Vitamin D3 to its active form, Calcitriol.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Collection (Serum/Plasma) Sample Collection (Serum/Plasma) Addition of this compound (IS) Addition of this compound (IS) Sample Collection (Serum/Plasma)->Addition of this compound (IS) Protein Precipitation Protein Precipitation Addition of this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Ratio Calculation (Analyte/IS) Ratio Calculation (Analyte/IS) Peak Integration->Ratio Calculation (Analyte/IS) Quantification Quantification Ratio Calculation (Analyte/IS)->Quantification

Caption: Experimental workflow for Calcifediol quantification using LC-MS/MS.

References

A Head-to-Head Comparison of Calcifediol-d6 and ¹³C-Labeled Internal Standards in Quantitative LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of Calcifediol (25-hydroxyvitamin D) by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of a suitable internal standard is paramount for achieving accurate and reliable results. Stable isotope-labeled (SIL) internal standards are considered the gold standard, as they exhibit nearly identical physicochemical properties to the analyte, allowing for effective compensation of variations during sample preparation and analysis.[1] This guide provides a detailed head-to-head comparison of two commonly used types of SIL internal standards for Calcifediol analysis: deuterated (Calcifediol-d6) and carbon-13 labeled (¹³C-labeled) internal standards.

Executive Summary

While both this compound and ¹³C-labeled Calcifediol serve as effective internal standards, the inherent chemical properties of ¹³C-labeled standards offer distinct advantages, particularly in minimizing analytical variability and improving data accuracy. The primary drawback of deuterated standards lies in the potential for chromatographic separation from the native analyte and the theoretical risk of isotopic exchange. In contrast, ¹³C-labeled standards exhibit virtually identical chromatographic behavior to the analyte, ensuring more robust compensation for matrix effects. For assays demanding the highest level of precision and accuracy, ¹³C-labeled internal standards are the superior choice.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance characteristics of this compound versus a ¹³C-labeled internal standard for the quantification of Calcifediol. It is important to note that while extensive validation data is available for deuterated standards, direct head-to-head comparative studies for Calcifediol are not readily found in published literature. Therefore, the data for the ¹³C-labeled standard is based on established theoretical advantages and performance data from similar compounds.

Table 1: Comparison of Physicochemical and Chromatographic Properties

FeatureThis compound (Deuterated)¹³C-Labeled CalcifediolRationale for Superiority of ¹³C-Labeled Standard
Isotopic Label Deuterium (²H)Carbon-13 (¹³C)The smaller relative mass difference of ¹³C results in physicochemical properties that are virtually identical to the native analyte.
Chemical Identity Nearly identical to CalcifediolVirtually identical to CalcifediolBoth are excellent mimics of the analyte.
Chromatographic Co-elution May exhibit a slight retention time shift (elute slightly earlier)Expected to co-elute perfectly with CalcifediolPerfect co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction.
Risk of Isotope Exchange Low, but theoretically possible under certain conditionsNegligibleThe carbon-carbon bonds of the ¹³C label are more stable than the carbon-deuterium bonds, eliminating the risk of label exchange during sample processing or in the ion source.

Table 2: Expected Analytical Performance Comparison

ParameterMethod with this compoundMethod with ¹³C-Labeled CalcifediolAdvantage of ¹³C-Labeled Standard
Linearity (r²) >0.99>0.99Both are expected to yield excellent linearity.
Precision (%RSD) <15%<15%Both can achieve high precision, though ¹³C may offer slightly better reproducibility due to more consistent matrix effect compensation.
Accuracy (%Bias) ±15%±15%¹³C-labeled standards may provide higher accuracy, especially in complex matrices, by more effectively mitigating ion suppression or enhancement.
Matrix Effect Generally well-compensated, but can be variable if chromatographic shift occursMore robust and consistent compensationThe co-elution of the ¹³C standard ensures it is subjected to the identical matrix environment as the analyte, leading to superior correction.
Recovery Similar to analyteVirtually identical to analyteBoth track the analyte well through sample preparation.

Experimental Protocols

A robust experimental design is crucial for a direct comparison of these internal standards. The following protocol outlines a typical workflow for such a validation study.

Objective

To compare the analytical performance of this compound and a ¹³C-labeled Calcifediol internal standard for the quantification of Calcifediol in human plasma by LC-MS/MS.

Methodology
  • Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

    • To 100 µL of human plasma, add 25 µL of the internal standard working solution (either this compound or ¹³C-labeled Calcifediol).

    • Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds.

    • Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol with 0.1% formic acid

    • Gradient: A suitable gradient to ensure separation of Calcifediol from other matrix components.

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive ion electrospray ionization (ESI)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor specific precursor and product ions for Calcifediol, this compound, and ¹³C-labeled Calcifediol.

  • Validation Parameters

    • Linearity: Analyze a series of calibration standards to establish the linear range and determine the coefficient of determination (r²).

    • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day precision (%RSD) and accuracy (%bias).

    • Matrix Effect Assessment: Compare the peak area of the analyte in a post-extraction spiked matrix sample to that in a neat solution. An IS-normalized matrix factor close to 1 indicates effective compensation by the internal standard.

    • Recovery: Compare the analyte peak area in a pre-extraction spiked matrix sample to that in a post-extraction spiked sample.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Analytical Workflow for Internal Standard Comparison Sample Human Plasma Sample Spike_d6 Spike with this compound Sample->Spike_d6 Spike_13C Spike with 13C-Calcifediol Sample->Spike_13C Preparation Sample Preparation (Protein Precipitation, LLE) Spike_d6->Preparation Spike_13C->Preparation LCMS_d6 LC-MS/MS Analysis (Method with d6-IS) Preparation->LCMS_d6 LCMS_13C LC-MS/MS Analysis (Method with 13C-IS) Preparation->LCMS_13C Data_d6 Data Analysis (d6) LCMS_d6->Data_d6 Data_13C Data Analysis (13C) LCMS_13C->Data_13C Comparison Performance Comparison (Accuracy, Precision, Matrix Effect) Data_d6->Comparison Data_13C->Comparison

References

Evaluating the Isotopic Contribution of Calcifediol-d6 to Analyte Signal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of Calcifediol (25-hydroxyvitamin D) by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and reliable results. Calcifediol-d6, a deuterated analog of the analyte, is a commonly employed internal standard. However, a critical aspect to consider is the potential for isotopic contribution from the naturally abundant isotopes of the analyte to the signal of the internal standard, a phenomenon often referred to as "cross-talk." This guide provides an objective comparison of this compound with alternative internal standards, supported by experimental data, and details the methodologies for evaluating this isotopic contribution.

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they are chemically identical to the analyte and behave similarly during sample preparation and analysis, thus compensating for variations.[1] Deuterated forms of vitamin D metabolites, including this compound, are widely used.[1]

Data Presentation: Performance Comparison of Internal Standards

The selection of an internal standard can significantly impact assay performance. While direct head-to-head comparative data for all potential internal standards for Calcifediol is limited in publicly available literature, the following tables summarize typical performance characteristics based on validation studies of LC-MS/MS methods for 25-hydroxyvitamin D.

Table 1: Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards for Vitamin D Metabolite Analysis

ParameterThis compound (Deuterated)¹³C-Labeled CalcifediolRationale for Performance Difference
Accuracy (% Bias) Typically <15%Generally lower bias, often <10%¹³C-labeled standards exhibit near-perfect co-elution with the analyte, leading to better correction for matrix effects.[2]
Precision (% CV) Typically <15%Often <10%Consistent co-elution and ionization behavior of ¹³C-labeled standards contribute to lower variability.
Linearity (r²) >0.99>0.995Both types of standards generally provide excellent linearity.
Matrix Effect Potential for differential matrix effects due to slight chromatographic shifts.[2]Minimal differential matrix effects due to identical chromatographic behavior.[2]The slight difference in polarity of deuterated compounds can cause them to elute slightly earlier in reverse-phase chromatography, potentially subjecting them to different matrix interferences than the analyte.
Isotopic Contribution Susceptible to contribution from naturally occurring isotopes of the analyte, especially at high analyte concentrations.Negligible isotopic contribution due to the larger mass difference from the analyte.The mass difference of +6 Da for this compound can be partially overlapped by the M+6 isotopic peak of the native Calcifediol.
Cost Generally more cost-effective.Typically more expensive due to a more complex synthesis process.

Note: The data presented is compiled from various studies and general principles of bioanalysis and may not represent a direct head-to-head comparison under identical conditions.

Experimental Protocols

Protocol for Evaluating Isotopic Contribution of this compound

This protocol outlines the steps to experimentally determine the extent of isotopic contribution from native Calcifediol to the this compound internal standard signal.

Objective: To quantify the percentage of the this compound signal that originates from the isotopic peaks of the unlabeled Calcifediol analyte.

Materials:

  • Calcifediol certified reference material

  • This compound internal standard

  • Analyte-free matrix (e.g., charcoal-stripped serum)

  • LC-MS/MS system

Procedure:

  • Preparation of a High-Concentration Analyte Solution:

    • Prepare a stock solution of unlabeled Calcifediol in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1000 ng/mL).

    • Prepare a working solution by spiking the analyte-free matrix with the Calcifediol stock solution to achieve a final concentration at the upper limit of the calibration curve (e.g., 250 ng/mL).

  • Preparation of a Blank Solution:

    • Prepare a blank sample using only the analyte-free matrix.

  • LC-MS/MS Analysis:

    • Analyze the high-concentration analyte solution and the blank solution using the established LC-MS/MS method.

    • In the analysis of the high-concentration analyte solution, monitor the multiple reaction monitoring (MRM) transition for this compound, even though it has not been added to the sample.

    • In the analysis of the blank solution, monitor the MRM transition for this compound to ensure no background interference.

  • Data Analysis:

    • Measure the peak area of the signal observed in the this compound MRM channel in the high-concentration analyte sample.

    • Measure the peak area of the this compound internal standard in a sample containing a known concentration of the internal standard and no analyte.

    • Calculate the percent isotopic contribution using the following formula:

Acceptance Criteria:

  • The isotopic contribution should be minimal and consistent. A commonly accepted threshold is that the contribution should not significantly impact the accuracy of the assay at the lower limit of quantification (LLOQ).

General LC-MS/MS Method for Calcifediol Quantification

This protocol provides a general workflow for the quantitative analysis of Calcifediol in human serum or plasma.

Materials:

  • Human serum or plasma samples

  • This compound internal standard working solution

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Liquid-liquid extraction solvent (e.g., hexane or methyl tert-butyl ether)

  • LC-MS/MS system with a C18 or similar reversed-phase column

Procedure:

  • Sample Preparation:

    • To 100 µL of serum/plasma sample, add 25 µL of the this compound internal standard working solution.

    • Add 300 µL of protein precipitation solvent, vortex thoroughly, and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Perform liquid-liquid extraction by adding an appropriate volume of extraction solvent, vortexing, and separating the organic layer.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatographically separate Calcifediol and this compound from other matrix components.

    • Detect the analytes using positive ion electrospray ionization (ESI) and MRM.

      • Calcifediol MRM transitions: e.g., Q1: 401.3 m/z -> Q3: 383.3 m/z

      • This compound MRM transitions: e.g., Q1: 407.3 m/z -> Q3: 389.3 m/z

  • Quantification:

    • Generate a calibration curve by analyzing a series of calibration standards with known concentrations of Calcifediol and a fixed concentration of this compound.

    • Calculate the ratio of the peak area of Calcifediol to the peak area of this compound for all samples and calibrators.

    • Determine the concentration of Calcifediol in the unknown samples by interpolating their peak area ratios against the calibration curve.

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Serum_Plasma Serum/Plasma Sample Add_IS Add this compound IS Serum_Plasma->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Extraction Liquid-Liquid Extraction Protein_Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Peak_Integration Peak Integration Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of Calcifediol using LC-MS/MS.

G Analyte High Concentration Unlabeled Calcifediol IS_Channel Monitor MRM Transition of this compound Analyte->IS_Channel Signal_Detected Signal Detected? IS_Channel->Signal_Detected Contribution Isotopic Contribution Present Signal_Detected->Contribution Yes No_Contribution No Significant Isotopic Contribution Signal_Detected->No_Contribution No

Caption: Logical workflow for evaluating isotopic contribution.

References

Calcifediol Demonstrates Superior Efficacy and Rapidity in Elevating Vitamin D Status Compared to Cholecalciferol in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive review of clinical data indicates that calcifediol (25-hydroxyvitamin D3) is a more potent and faster-acting agent for correcting vitamin D deficiency than cholecalciferol (vitamin D3). This is attributed to its pharmacokinetic profile, bypassing the need for hepatic 25-hydroxylation, a rate-limiting step in the activation of cholecalciferol.[1][2] Clinical trials consistently show that calcifediol supplementation leads to a more rapid and predictable increase in serum 25-hydroxyvitamin D (25(OH)D) levels, the key indicator of vitamin D status.[1][3][4][5]

While no direct clinical trial data comparing deuterated calcifediol (Calcifediol-d6) with cholecalciferol was identified in the public domain, the extensive research on calcifediol provides a strong basis for understanding its clinical advantages over cholecalciferol. Deuterated forms are typically used as internal standards in mass spectrometry assays for accurate quantification, and their therapeutic equivalence to the non-deuterated form is generally assumed. The following comparison guide is based on clinical studies of non-deuterated calcifediol versus cholecalciferol.

Quantitative Comparison of Efficacy

Clinical studies have consistently demonstrated the superior efficacy of calcifediol in raising serum 25(OH)D levels compared to cholecalciferol.

Study / PopulationIntervention Groups & DosageDurationKey Efficacy OutcomesReference
Pérez-Castrillón et al. (2021) / Postmenopausal women with vitamin D deficiency- Calcifediol: 0.266 mg/month - Cholecalciferol: 25,000 IU (0.625 mg)/month4 monthsPercentage of patients with serum 25(OH)D >30 ng/mL: - Calcifediol: 35.0% - Cholecalciferol: 8.2% (p < 0.0001) Mean change in serum 25(OH)D at 1 month (ng/mL): - Calcifediol: 9.7 ± 6.7 - Cholecalciferol: 5.1 ± 3.5[4][6][7]
Shieh et al. / Patients with vitamin D deficiency- Calcifediol: 20 µ g/day - Cholecalciferol: 60 µ g/day 16 weeksMean increase in serum 25(OH)D (ng/mL): - Calcifediol: 25.5 - Cholecalciferol: 13.8 (p < 0.001) Percentage of patients with 25(OH)D ≥30 ng/mL at 1 month: - Calcifediol: 87.5% - Cholecalciferol: 23.1%[3]
Bischoff-Ferrari et al. / Healthy postmenopausal women- Calcifediol: 20 µ g/day or 140 µ g/week - Cholecalciferol: 20 µ g/day or 140 µ g/week Not specifiedSerum 25(OH)D levels (ng/mL): - Calcifediol: 69.5 - Cholecalciferol: 31 (p < 0.0001)[3]
Jetter et al. (2014) / Healthy females (50-70 years)- Calcifediol: 20 µg daily or 140 µg weekly - Cholecalciferol: 20 µg daily or 140 µg weekly15 weeksTime to reach 25(OH)D >30 ng/mL: - Calcifediol groups: 16.8 days (100% of participants) - Cholecalciferol groups: 68.4 days (70% of participants)[8][9]

Experimental Protocols

Pérez-Castrillón et al. (2021): A Randomized, Double-Blind, Controlled, Multicenter Clinical Trial
  • Objective: To assess the efficacy and safety of calcifediol compared to cholecalciferol in vitamin D-deficient postmenopausal women.

  • Study Design: A 1-year, phase III-IV, double-blind, randomized, controlled, multicenter clinical trial. The data presented here are from a prespecified interim analysis at 4 months.

  • Participants: 303 postmenopausal women with serum 25(OH)D levels <20 ng/mL were enrolled, with 298 included in the intention-to-treat population.

  • Intervention: Patients were randomized (1:1:1) to three groups:

    • Calcifediol 0.266 mg/month for 12 months.

    • Calcifediol 0.266 mg/month for 4 months followed by placebo for 8 months.

    • Cholecalciferol 25,000 IU/month for 12 months.

  • Primary Endpoint: The percentage of patients with serum 25(OH)D levels above 30 ng/ml after 4 months of treatment.

  • Biochemical Analysis: Serum levels of 25(OH)D were measured at baseline and at specified follow-up times.[4][6][7]

Jetter et al. (2014): A Randomized, Double-Blind, Controlled Parallel-Group Study
  • Objective: To investigate the plasma pharmacokinetics of 25(OH)D3 during different vitamin D3 and calcifediol supplementation regimens.

  • Study Design: A seven-arm, randomized, double-blind, controlled parallel-group study.

  • Participants: 35 healthy females aged 50–70 years.

  • Intervention: Participants were assigned to one of seven groups (5 per group) and received either:

    • 20 µg calcifediol or vitamin D3 daily for 15 weeks.

    • 140 µg calcifediol or vitamin D3 weekly for 15 weeks.

    • A single bolus of 140 µg calcifediol, or vitamin D3, or both.

  • Biochemical Analysis: Plasma concentrations of 25(OH)D3 were quantified using liquid chromatography-mass spectrometry (LC-MS/MS) at 14 clinical visits for all participants.[8][9]

Signaling Pathways and Experimental Workflow

The metabolic pathway of vitamin D highlights the direct conversion of calcifediol to the active hormone calcitriol, bypassing the initial hydroxylation step required for cholecalciferol.

VitaminD_Metabolism cluster_skin Skin (UVB Exposure) cluster_diet Diet / Supplementation cluster_liver Liver cluster_kidney Kidney 7-dehydrocholesterol 7-dehydrocholesterol Cholecalciferol Cholecalciferol (Vitamin D3) 7-dehydrocholesterol->Cholecalciferol UVB Hepatic 25-hydroxylase\n(CYP2R1, CYP27A1) Hepatic 25-hydroxylase (CYP2R1, CYP27A1) Cholecalciferol->Hepatic 25-hydroxylase\n(CYP2R1, CYP27A1) Calcifediol Calcifediol (25(OH)D3) Renal 1α-hydroxylase\n(CYP27B1) Renal 1α-hydroxylase (CYP27B1) Calcifediol->Renal 1α-hydroxylase\n(CYP27B1) Hepatic 25-hydroxylase\n(CYP2R1, CYP27A1)->Calcifediol Rate-limiting step Calcitriol\n(1,25(OH)2D3)\n[Active Hormone] Calcitriol (1,25(OH)2D3) [Active Hormone] Renal 1α-hydroxylase\n(CYP27B1)->Calcitriol\n(1,25(OH)2D3)\n[Active Hormone]

Vitamin D Metabolic Pathway

A typical experimental workflow for comparing the efficacy of calcifediol and cholecalciferol in a clinical trial setting is outlined below.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_intervention Intervention cluster_analysis Data Analysis Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Group A:\nCalcifediol Group A: Calcifediol Randomization->Group A:\nCalcifediol Arm 1 Group B:\nCholecalciferol Group B: Cholecalciferol Randomization->Group B:\nCholecalciferol Arm 2 Follow-up Visits Follow-up Visits Group A:\nCalcifediol->Follow-up Visits Biochemical Analysis Biochemical Analysis Follow-up Visits->Biochemical Analysis Blood Samples Group B:\nCholecalciferol->Follow-up Visits Statistical Analysis Statistical Analysis Biochemical Analysis->Statistical Analysis Efficacy & Safety Evaluation Efficacy & Safety Evaluation Statistical Analysis->Efficacy & Safety Evaluation

Clinical Trial Workflow

References

Safety Operating Guide

Safe Disposal of Calcifediol-d6: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Calcifediol-d6, a deuterated form of Calcifediol. Adherence to these guidelines is critical due to the potent nature of the compound.

Pre-Disposal Handling and Storage

Before initiating the disposal process, ensure that this compound is handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][2] The material should be handled in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[3]

Storage of Waste:

  • Keep waste this compound in a suitable, clearly labeled, and closed container.[3][4]

  • Store the waste container in a secure, locked-up area with other chemical waste, awaiting disposal.[1][2][4]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all applicable federal, state, and local regulations. It is classified as a toxic solid and requires disposal as hazardous waste.

  • Waste Characterization:

    • This compound is a potent, toxic compound. It should not be mixed with non-hazardous waste.

  • Containerization:

    • Place all solid waste, including empty vials and contaminated materials (e.g., weighing paper, pipette tips), into a designated hazardous waste container.

    • For solutions containing this compound, use a compatible, leak-proof liquid waste container. Do not pour solutions down the drain.[4]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other components of the waste mixture if applicable.

  • Engage a Professional Waste Disposal Service:

    • The disposal of this compound must be conducted by qualified personnel or a licensed hazardous waste disposal company.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported to an approved waste disposal plant.[1][2][3][4]

Logical Flow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste in a proper, sealed, and labeled container? A->B C Place waste in a suitable, sealed container. Label with 'Hazardous Waste' and 'this compound'. B->C No D Store the container in a designated, secure hazardous waste accumulation area. B->D Yes C->D E Contact Environmental Health & Safety (EHS) or a licensed waste disposal vendor for pickup. D->E F Waste is transported to an approved hazardous waste disposal facility. E->F G End: Proper Disposal Complete F->G

Caption: Decision workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede any institutional or regulatory requirements. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal.

References

Essential Safety and Logistical Information for Handling Calcifediol-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial procedural guidance for the safe handling and disposal of Calcifediol-d6 in a laboratory setting. Adherence to these protocols is essential to ensure personnel safety and minimize environmental impact. This compound is classified as a potent compound with acute toxicity if swallowed, in contact with skin, or inhaled, and it can cause organ damage through prolonged or repeated exposure.[1][2][3][4] Therefore, stringent safety measures are required.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various tasks.

TaskRecommended Personal Protective Equipment
Preparation & Weighing - Primary Gloves: Nitrile or latex gloves (double-gloving recommended) - Secondary Gloves: Chemical-resistant gloves (e.g., nitrile) - Gown: Disposable, solid-front, back-closing gown - Eye Protection: Chemical safety goggles or a face shield - Respiratory Protection: A NIOSH-approved respirator is necessary, especially when handling powders. All handling of powders should occur in a certified chemical fume hood or a ventilated balance enclosure.
Handling of Solutions - Gloves: Chemical-resistant nitrile gloves - Gown: Laboratory coat - Eye Protection: Safety glasses with side shields or chemical safety goggles
Decontamination & Disposal - Gloves: Heavy-duty, chemical-resistant gloves - Gown: Laboratory coat or disposable gown - Eye Protection: Chemical safety goggles or a face shield

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural, step-by-step guidance for handling this compound from preparation to the completion of the experiment.

Preparation
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to control contamination.

  • Risk Assessment: Before beginning any procedure, perform a thorough risk assessment specific to the planned experiment.

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, vials, solvents, and waste containers, within the designated area before handling the compound.

Weighing the Compound
  • Engineering Controls: Weigh solid this compound in a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhalation.

  • Procedure:

    • Don the appropriate PPE as specified in the table above.

    • Use disposable weigh boats and spatulas to handle the powder.

    • Carefully transfer the desired amount of the compound.

    • Clean the balance and surrounding surfaces with a damp wipe immediately after weighing to remove any residual powder.

    • Dispose of all single-use items in a designated hazardous waste container.

Solution Preparation
  • Procedure:

    • Within the chemical fume hood, place the weighed this compound in an appropriate vessel.

    • Slowly add the solvent to the solid to avoid splashing.

    • If necessary, gently swirl or sonicate the mixture to ensure complete dissolution.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Post-Handling Decontamination
  • Work Surfaces: At the end of the procedure, decontaminate all work surfaces within the designated area. Use a suitable laboratory cleaning agent, followed by 70% ethanol.

  • Equipment: Decontaminate all non-disposable equipment that has come into contact with this compound.

  • PPE Removal: Remove PPE in the reverse order it was put on to prevent self-contamination. Dispose of all single-use PPE in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Unused Compound
  • Waste Collection: Collect any unused or surplus this compound in a clearly labeled, sealed, and chemical-resistant container.

  • Disposal Method: The recommended disposal method for potent pharmaceutical compounds is high-temperature incineration by a licensed professional waste disposal service.[1] Do not dispose of this compound down the drain or in regular trash.[1]

Contaminated Materials
  • Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, wipes, and pipette tips, must be considered hazardous waste.

  • Waste Containers: Place all contaminated solid waste into a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and appropriately labeled hazardous waste container.

Empty Containers
  • Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent.

  • Rinsate Disposal: The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous liquid waste.

  • Final Disposal: After triple-rinsing, deface or remove the label from the container before disposing of it according to your institution's guidelines for non-hazardous laboratory waste.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_start Start: Plan Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_materials Gather Materials & PPE risk_assessment->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_compound Weigh this compound don_ppe->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate_surfaces Decontaminate Surfaces experiment->decontaminate_surfaces decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment doff_ppe Doff PPE decontaminate_equipment->doff_ppe segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste dispose_waste Dispose via Licensed Service segregate_waste->dispose_waste end End dispose_waste->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calcifediol-d6
Reactant of Route 2
Calcifediol-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.